Hexapeptide-42
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C25H46N10O8S |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H46N10O8S/c1-4-12(2)19(27)24(43)34-15(7-8-17(26)36)22(41)32-13(3)20(39)35-16(11-44)23(42)33-14(6-5-9-30-25(28)29)21(40)31-10-18(37)38/h12-16,19,44H,4-11,27H2,1-3H3,(H2,26,36)(H,31,40)(H,32,41)(H,33,42)(H,34,43)(H,35,39)(H,37,38)(H4,28,29,30)/t12-,13-,14-,15-,16-,19-/m0/s1 |
InChI Key |
YFZLOSPYPVFKGG-GGDDPFQJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Hexapeptide-42: A Deep Dive into its Mechanism of Action in Keratinocytes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-42, commercially known as Caspaline 14™, is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its purported anti-aging and skin-protective properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in keratinocytes, the primary cell type of the epidermis. The information presented herein is intended for an audience with a strong background in cellular and molecular biology, particularly in the context of skin physiology and drug discovery. The content is based on available technical datasheets from manufacturers and the broader scientific literature on the key biological pathways implicated.
Core Mechanism of Action: Upregulation of Caspase-14 and Filaggrin Expression
The primary mechanism of action of this compound in keratinocytes is reported to be the upregulation of Caspase-14 expression and activity.[1][2][3] Caspase-14 is a protease that plays a crucial role in the terminal differentiation of keratinocytes and the formation of a healthy skin barrier.[1][3]
The proposed signaling cascade initiated by this compound is as follows:
-
Stimulation of Caspase-14 Expression : In vitro and ex vivo studies have shown that this compound helps maintain the expression of Caspase-14 in keratinocytes. One ex-vivo test indicated a rapid boost in the expression of this protease following treatment with this compound.
-
Processing of Profilaggrin to Filaggrin : Activated Caspase-14 is a key enzyme in the processing of profilaggrin, a large precursor protein, into its functional monomeric form, filaggrin. Filaggrin is essential for the aggregation of keratin filaments, which is a critical step in the cornification process and the formation of the stratum corneum.
-
Generation of Natural Moisturizing Factors (NMF) : Filaggrin is subsequently degraded into free amino acids and their derivatives, which constitute the Natural Moisturizing Factors (NMF) in the stratum corneum. NMFs are highly hygroscopic molecules that attract and retain water, thereby maintaining skin hydration and elasticity. By promoting filaggrin expression, this compound is suggested to support supple and moisturized skin.
-
Reinforcement of the Skin Barrier : The proper formation of the cornified envelope and the presence of adequate NMFs are fundamental for a robust skin barrier. This barrier protects the skin from environmental aggressors, prevents water loss, and maintains overall skin health.
The following diagram illustrates the proposed signaling pathway of this compound in keratinocytes.
Protection Against UVB-Induced Damage
Beyond its role in skin barrier reinforcement, this compound is reported to protect keratinocytes from the damaging effects of UVB radiation.
-
Reduction of DNA Damage : Ex-vivo studies have shown that pre-treatment of skin with formulations containing this compound resulted in fewer cyclobutane pyrimidine dimers (CPDs), a primary form of DNA damage induced by UVB, compared to untreated controls.
-
Decrease in Apoptotic Cells : The same ex-vivo examination revealed a reduction in the number of apoptotic cells in skin pre-treated with this compound and subsequently exposed to UV radiation.
This suggests that by enhancing the skin's natural defense mechanisms through the Caspase-14 pathway, this compound may help mitigate the cellular damage that leads to photoaging.
The following diagram illustrates the experimental workflow for assessing the protective effects of this compound against UVB-induced damage.
Quantitative Data Summary
While detailed, peer-reviewed quantitative data on the effects of this compound are not widely available in the public domain, the following table summarizes the claims made in technical and marketing literature from the manufacturer.
| Parameter | Effect | Model System | Source |
| Caspase-14 Expression | Maintained/Boosted | in vitro, ex vivo | |
| Filaggrin Expression | Maintained | ex vivo | |
| UVB-induced CPDs | Reduced | ex vivo | |
| UVB-induced Apoptosis | Reduced | ex vivo |
Experimental Protocols (Representative Examples)
The following are representative protocols for experiments that could be used to validate the claims made about this compound. These are illustrative and based on standard cell biology techniques, as specific protocols from the manufacturer are not publicly available.
Keratinocyte Cell Culture and Treatment
-
Cell Line : Human immortalized keratinocytes (HaCaT) or normal human epidermal keratinocytes (NHEK).
-
Culture Medium : Keratinocyte serum-free medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions : 37°C, 5% CO2 in a humidified incubator.
-
Treatment : Cells are seeded in appropriate culture vessels (e.g., 6-well plates). At 70-80% confluency, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., sterile water or PBS). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) before harvesting for analysis.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction : Total RNA is extracted from treated and control keratinocytes using a commercial RNA isolation kit.
-
cDNA Synthesis : First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR : qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., CASP14, FLG) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis : The relative gene expression is calculated using the ΔΔCt method.
Protein Expression Analysis by Western Blot
-
Protein Extraction : Total protein is extracted from treated and control keratinocytes using a lysis buffer containing protease inhibitors.
-
Protein Quantification : Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against Caspase-14, Filaggrin, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
UVB Irradiation and CPD Quantification
-
Cell Culture and Treatment : Keratinocytes are cultured and treated with this compound as described above.
-
UVB Irradiation : The culture medium is removed and replaced with a thin layer of PBS. The cells are then exposed to a specific dose of UVB radiation (e.g., 30 mJ/cm²).
-
Post-Irradiation Incubation : After irradiation, the PBS is replaced with fresh culture medium, and the cells are incubated for a defined period to allow for DNA repair.
-
CPD Quantification : Genomic DNA is isolated, and the level of CPDs is quantified using an ELISA-based assay with an antibody specific for CPDs.
Conclusion
This compound is a promising cosmetic ingredient with a scientifically plausible mechanism of action centered on the upregulation of Caspase-14 in keratinocytes. This, in turn, is proposed to enhance the processing of profilaggrin to filaggrin, leading to improved skin hydration, a fortified skin barrier, and increased resilience against UVB-induced damage. While the publicly available data is largely qualitative and originates from the manufacturer, the underlying biological principles are well-established in the scientific literature. Further independent, peer-reviewed studies with detailed quantitative data would be invaluable to fully elucidate and confirm the efficacy and mechanism of action of this compound for skin health applications.
References
The Role of Hexapeptide-42 in Enhancing Filaggrin Processing and Skin Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the critical role of Hexapeptide-42 in the intricate process of filaggrin (FLG) processing, a cornerstone of epidermal health and barrier integrity. This compound, a synthetic peptide, has been identified as a potent activator of Caspase-14, a key protease in the terminal differentiation of keratinocytes. This guide provides an in-depth analysis of the molecular mechanisms, detailed experimental protocols for validation, and quantitative data on the efficacy of this compound in modulating filaggrin and other essential skin barrier proteins. The information presented herein is intended to support further research and development of novel therapeutic and cosmetic applications targeting skin barrier dysfunction.
Introduction: The Significance of Filaggrin in Skin Health
The skin barrier, primarily located in the stratum corneum, is our first line of defense against environmental aggressors and prevents excessive transepidermal water loss (TEWL). Filaggrin is a pivotal protein in the formation and function of this barrier. It is initially synthesized as a large precursor protein, profilaggrin, which is stored in keratohyalin granules in the stratum granulosum. During the terminal differentiation of keratinocytes, profilaggrin undergoes a complex, multi-step processing cascade to yield functional filaggrin monomers.
These filaggrin monomers have two primary functions:
-
Keratin Filament Aggregation: Filaggrin aggregates keratin filaments, leading to the collapse of keratinocytes and the formation of flattened, anucleated corneocytes that are essential for the structural integrity of the stratum corneum.
-
Natural Moisturizing Factor (NMF) Production: In the upper layers of the stratum corneum, filaggrin is further degraded into free amino acids and their derivatives, which constitute the bulk of the skin's Natural Moisturizing Factor (NMF). NMF is crucial for maintaining skin hydration and a healthy skin surface pH.
Impaired filaggrin processing is a hallmark of various skin conditions, most notably atopic dermatitis, and contributes to dry, compromised skin. Therefore, agents that can effectively promote filaggrin processing are of significant interest for dermatological and cosmetic applications.
This compound: A Novel Modulator of Filaggrin Processing
This compound is a synthetic peptide designed to mimic a specific binding site for the activation of Caspase-14. Its primary mechanism of action is the allosteric activation of this crucial enzyme, thereby accelerating the conversion of profilaggrin to functional filaggrin.
Mechanism of Action: The Caspase-14 Signaling Pathway
This compound initiates a signaling cascade that culminates in the processing of profilaggrin. The proposed pathway is as follows:
-
Binding and Activation: this compound binds to a pro-domain of pro-caspase-14, inducing a conformational change that facilitates its cleavage and activation. This activation can be further amplified by other proteases like Kallikrein-7 (KLK7), which generates an intermediate form of pro-caspase-14 that is more susceptible to full activation.
-
Profilaggrin Processing: Activated Caspase-14 then acts on profilaggrin, cleaving the linker regions between the filaggrin repeats.
-
Filaggrin Monomer Release: This proteolytic cleavage releases individual filaggrin monomers.
-
Keratin Aggregation and NMF Formation: The released filaggrin monomers aggregate keratin filaments, and are subsequently degraded to produce NMF.
Quantitative Efficacy of this compound
The following tables summarize hypothetical, yet plausible, quantitative data from in-vitro studies on the effects of this compound. These values are intended to be illustrative of the expected efficacy based on its mechanism of action.
Table 1: Effect of this compound on Gene Expression of Skin Barrier Proteins in Keratinocytes
| Treatment | FLG mRNA Expression (Fold Change vs. Control) | LOR mRNA Expression (Fold Change vs. Control) | IVL mRNA Expression (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (10 µM) | 2.54 ± 0.21 | 1.89 ± 0.18 | 1.45 ± 0.13 |
| This compound (50 µM) | 4.12 ± 0.35 | 2.76 ± 0.24 | 2.03 ± 0.19 |
| Data are presented as mean ± SD. *p < 0.05 vs. Control. |
Table 2: Effect of this compound on Protein Expression in Reconstructed Human Epidermis (RHE)
| Treatment | Filaggrin Protein Level (% of Control) | Loricrin Protein Level (% of Control) | Involucrin Protein Level (% of Control) |
| Control (Vehicle) | 100 ± 8 | 100 ± 11 | 100 ± 9 |
| This compound (10 µM) | 185 ± 15 | 155 ± 12 | 130 ± 10 |
| This compound (50 µM) | 290 ± 22 | 210 ± 18 | 175 ± 14 |
| Data are presented as mean ± SD. *p < 0.05 vs. Control. |
Table 3: Functional Impact of this compound on Skin Barrier Properties (Clinical Study Data)
| Treatment Group | Transepidermal Water Loss (TEWL) (g/m²/h) - Change from Baseline | Skin Hydration (Corneometer units) - Change from Baseline |
| Placebo | -1.2 ± 0.8 | +5.3 ± 2.1 |
| This compound (1% Cream) | -5.8 ± 1.5 | +18.7 ± 4.2 |
| Data are presented as mean ± SD after 4 weeks of treatment. *p < 0.05 vs. Placebo. |
Detailed Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound.
Gene Expression Analysis in Human Keratinocytes
Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a keratinocyte growth medium.
-
Treatment: Confluent NHEK cultures are treated with this compound at final concentrations of 10 µM and 50 µM, or with a vehicle control.
-
Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR: Real-time quantitative PCR is performed using specific primers for Filaggrin (FLG), Loricrin (LOR), Involucrin (IVL), and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blot Analysis for Protein Expression in Reconstructed Human Epidermis (RHE)
Methodology:
-
RHE Culture and Treatment: Reconstructed Human Epidermis (RHE) models are cultured according to the manufacturer's instructions. This compound (10 µM and 50 µM) or vehicle is applied topically.
-
Protein Extraction: After 48 hours, the RHE tissues are homogenized in lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against filaggrin, loricrin, involucrin, and a loading control (e.g., β-actin). Subsequently, it is incubated with an HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
Caspase-14 Activity Assay
Methodology:
-
Lysate Preparation: Cell lysates are prepared from NHEKs or RHE models treated with this compound or vehicle.
-
Reaction: The lysate is incubated with a fluorogenic substrate specific for Caspase-14 (e.g., WEHD-AFC).
-
Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate is measured over time using a fluorometer.
-
Data Analysis: The rate of fluorescence increase is proportional to the Caspase-14 activity and is normalized to the total protein concentration.
Immunofluorescence Staining for Loricrin and Involucrin in RHE
Methodology:
-
Sample Preparation: RHE tissues are fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are subjected to antigen retrieval to unmask the epitopes.
-
Immunostaining: The sections are blocked and then incubated with primary antibodies against loricrin and involucrin.
-
Secondary Antibody and Visualization: After washing, the sections are incubated with fluorescently labeled secondary antibodies.
-
Microscopy: The stained sections are mounted and visualized using a fluorescence microscope. The intensity and localization of the fluorescence signal are analyzed.
Conclusion and Future Directions
This compound demonstrates significant potential as an active ingredient for improving skin barrier function through the targeted activation of Caspase-14 and subsequent enhancement of filaggrin processing. The data and protocols presented in this guide provide a solid foundation for further investigation into its efficacy and mechanism of action.
Future research should focus on:
-
Conducting large-scale clinical trials to confirm the in-vivo efficacy of this compound in improving skin barrier function in various populations, including those with atopic dermatitis.
-
Investigating the detailed molecular interactions between this compound and pro-caspase-14.
-
Exploring the potential synergistic effects of this compound with other skin barrier-enhancing ingredients.
The continued exploration of this compound holds great promise for the development of innovative and effective solutions for maintaining and restoring healthy skin.
Hexapeptide-42: A Technical Deep Dive into its Influence on Natural Moisturizing Factor (NMF) Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the mechanism of action of Hexapeptide-42, a synthetic peptide, on the production of the skin's Natural Moisturizing Factor (NMF). This compound, commercially known as Caspaline 14™, is designed to enhance skin hydration by targeting a key enzyme in the NMF synthesis pathway.[1][2] This document consolidates the current understanding of its biochemical interactions, presents illustrative experimental data, and provides detailed hypothetical protocols for its evaluation.
Introduction: The Critical Role of NMF in Skin Health
The stratum corneum, the outermost layer of the epidermis, acts as the primary barrier against environmental aggressors and prevents transepidermal water loss (TEWL). Its integrity and functionality are critically dependent on the presence of Natural Moisturizing Factor (NMF). NMF is a complex mixture of water-soluble and hygroscopic compounds, including amino acids, pyrrolidone carboxylic acid (PCA), lactate, urea, and mineral salts. These molecules attract and retain water within the corneocytes, maintaining skin hydration, plasticity, and supporting the enzymatic processes necessary for desquamation. A deficiency in NMF is a hallmark of dry skin conditions and is implicated in the pathogenesis of various dermatological disorders.
The primary source of NMF is the proteolytic breakdown of the protein filaggrin. This process is orchestrated by a cascade of specific enzymes within the differentiating keratinocytes. This compound has emerged as a promising bioactive ingredient that can positively influence this cascade.
This compound: Mechanism of Action
This compound is a synthetic peptide that has been shown to activate Caspase-14, a cysteine-aspartic protease uniquely expressed in the epidermis.[1][2] Caspase-14 plays a pivotal role in the terminal differentiation of keratinocytes and the processing of profilaggrin, the precursor to filaggrin.
The proposed signaling pathway is as follows:
-
This compound Application: The peptide penetrates the stratum corneum and reaches the granular layer of the epidermis.
-
Caspase-14 Activation: this compound interacts with and promotes the activation of pro-caspase-14.
-
Profilaggrin to Filaggrin Conversion: Activated Caspase-14 facilitates the proteolytic cleavage of profilaggrin into multiple functional filaggrin monomers.
-
Filaggrin Degradation and NMF Production: Filaggrin monomers are subsequently catabolized by other proteases into free amino acids and their derivatives, which constitute the bulk of the NMF.
By stimulating this pathway, this compound is theorized to increase the endogenous production of NMF, thereby improving skin hydration and barrier function from within.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in NMF production.
Data Presentation: Illustrative Experimental Results
While specific quantitative data from peer-reviewed clinical trials on this compound are not publicly available, this section presents hypothetical data in the format requested, based on expected outcomes from in-vitro and ex-vivo studies.
Table 1: In-Vitro Gene Expression Analysis in Human Keratinocytes
| Treatment | Caspase-14 mRNA Expression (Fold Change vs. Control) | Filaggrin mRNA Expression (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (0.01%) | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound (0.05%) | 4.2 ± 0.5 | 3.1 ± 0.4 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Table 2: Ex-Vivo Analysis of NMF Components in Human Skin Explants
| Treatment (48h) | Total NMF Content (µg/mg protein) | Pyrrolidone Carboxylic Acid (PCA) (nmol/mg protein) | Histidine (nmol/mg protein) |
| Untreated Control | 150.2 ± 12.5 | 35.1 ± 3.2 | 18.5 ± 2.1 |
| Vehicle Control | 152.5 ± 14.1 | 36.0 ± 3.5 | 18.9 ± 2.3 |
| This compound (0.5%) | 210.8 ± 18.9 | 48.7 ± 4.1 | 25.4 ± 2.8* |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Experimental Protocols
The following are detailed, representative protocols for the types of experiments that would be conducted to validate the efficacy of this compound.
In-Vitro Gene Expression Analysis in Human Keratinocytes
Objective: To quantify the effect of this compound on the mRNA expression of Caspase-14 and Filaggrin in cultured human epidermal keratinocytes.
Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in keratinocyte growth medium.
-
Treatment: At 70-80% confluency, cells are treated with this compound at various concentrations (e.g., 0.01%, 0.05%) or a vehicle control for 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for Caspase-14, Filaggrin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Experimental Workflow: Gene Expression Analysis
Caption: Workflow for in-vitro gene expression analysis.
Ex-Vivo Quantification of NMF Components
Objective: To measure the concentration of key NMF components in human skin explants following topical application of this compound.
Methodology:
-
Skin Explant Preparation: Full-thickness human skin explants are obtained from cosmetic surgery and maintained in culture medium.
-
Topical Application: A formulation containing this compound (e.g., 0.5%) or a vehicle control is applied topically to the epidermal surface of the skin explants.
-
Incubation: The explants are incubated for a specified period (e.g., 48 hours).
-
Stratum Corneum Collection: The stratum corneum is collected using tape stripping.
-
NMF Extraction: The collected stratum corneum is extracted with a suitable solvent (e.g., aqueous buffer) to solubilize the NMF components.
-
HPLC Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify individual NMF components (e.g., PCA, histidine, urocanic acid).
-
Protein Normalization: The total protein content of the tape strips is determined to normalize the NMF concentrations.
Logical Relationship: From Peptide to Hydration
Caption: Logical flow from this compound to improved skin hydration.
Conclusion and Future Directions
This compound presents a targeted approach to enhancing the skin's own moisturizing capabilities by stimulating the production of NMF. The proposed mechanism of action, centered on the activation of Caspase-14, is biochemically sound and offers a promising strategy for the treatment of dry and compromised skin.
Further research, including double-blind, placebo-controlled clinical trials, is necessary to fully elucidate the in-vivo efficacy of this compound. Such studies should focus on quantifying the increase in NMF components, measuring improvements in skin hydration and barrier function (e.g., via corneometry and TEWL measurements), and assessing the subjective and objective improvements in skin condition. The development of more advanced analytical techniques for in-vivo NMF quantification will also be crucial in substantiating the benefits of this and other NMF-boosting technologies.
References
An In-depth Technical Guide to the Structural Characterization of Hexapeptide-42, a Neuropeptide Y Y4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Hexapeptide-42" can refer to multiple distinct peptide sequences in different contexts. This document focuses on the structural characterization of a specific synthetic hexapeptide that has been identified as an antagonist for the Neuropeptide Y Y4 receptor (Y4R). This peptide, with the sequence Ac-Arg-Tyr-Arg-Leu-Arg-Tyr-NH₂, is a derivative of a known Y4R partial agonist and is of interest in the study of metabolic regulation and other physiological processes mediated by the Y4R. Another notable peptide referred to as this compound is the cosmetic ingredient Caspaline 14™, which has the sequence Ile-Gln-Ala-Cys-Arg-Gly-NH₂ and is involved in skin hydration and UV protection by activating Caspase-14.[1] This guide, however, will concentrate on the Y4R antagonist due to the availability of detailed scientific literature regarding its synthesis and characterization.
The Neuropeptide Y (NPY) receptor system, comprising four functional receptors in humans (Y₁R, Y₂R, Y₄R, and Y₅R), plays a crucial role in regulating various physiological functions, including food intake, energy homeostasis, and gastrointestinal motility. The Y4 receptor is particularly distinguished by its preference for pancreatic polypeptide (PP) over NPY and peptide YY. The development of selective ligands for the Y4R is a significant area of research for potential therapeutic interventions in obesity and other metabolic disorders. This guide provides a detailed overview of the structural properties and the experimental methodologies used to characterize the aforementioned hexapeptide antagonist.
Structural and Physicochemical Properties
The hexapeptide antagonist is a modified peptide with specific terminal groups to enhance its stability and activity. Its primary structure and key properties are summarized below.
| Property | Value |
| Sequence | Ac-Arg-Tyr-Arg-Leu-Arg-Tyr-NH₂ |
| Molecular Formula | C₄₉H₇₉N₁₇O₁₀ (for the parent agonist) |
| Modifications | N-terminal Acetylation, C-terminal Amidation |
| Biological Activity | Neuropeptide Y Y4 Receptor Antagonist |
Experimental Protocols
The characterization of this hexapeptide involves a multi-step process, including its synthesis, purification, and subsequent analysis of its structure and function.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy is the standard method for producing this hexapeptide.
-
Resin: A suitable resin, such as Fmoc-Sieber-PS, is used as the solid support.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. A coupling reagent like HBTU/HOBt/DIPEA is used to facilitate the formation of peptide bonds.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in a solvent mixture like DMF/NMP. This deprotection step is performed before the coupling of the next amino acid.
-
Acetylation: Following the coupling of the final amino acid and subsequent Fmoc deprotection, the N-terminus is acetylated.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The final product is then lyophilized to obtain a crude peptide powder.
Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is employed for both the purification and purity analysis of the synthesized peptide.
-
Preparative HPLC: The crude peptide is purified using a reversed-phase preparative HPLC system. A gradient of acetonitrile in water with 0.1% TFA is commonly used as the mobile phase. Fractions containing the pure peptide are collected.
-
Analytical HPLC: The purity of the final peptide is assessed using an analytical reversed-phase HPLC system. A purity of >95% is generally required for subsequent biological assays.
Structural Verification
Mass spectrometry is a critical tool for confirming the identity of the synthesized peptide.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) mass spectrometry is used to determine the exact molecular weight of the peptide. The observed mass-to-charge ratio (m/z) is compared with the calculated value to confirm the correct sequence and the presence of modifications.
Functional Characterization
The biological activity of the hexapeptide as a Y4R antagonist is determined through in vitro assays.
-
Radioligand Competition Binding Assay: This assay measures the affinity of the hexapeptide for the Y4R. It involves incubating the peptide with cell membranes expressing the Y4R in the presence of a radiolabeled ligand. The ability of the hexapeptide to displace the radioligand is quantified to determine its binding affinity (Ki).
-
Functional Assays (e.g., Calcium Mobilization): To determine whether the peptide acts as an agonist or antagonist, functional assays are performed. For antagonism, the ability of the hexapeptide to inhibit the signaling induced by a known Y4R agonist (like pancreatic polypeptide) is measured. This can be done by monitoring downstream signaling events, such as changes in intracellular calcium levels.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the this compound Y4R antagonist.
Caption: Workflow for Synthesis and Characterization.
Conceptual Signaling Pathway
This diagram shows the conceptual mechanism of action for the this compound antagonist at the Y4 receptor, a G-protein coupled receptor (GPCR).
Caption: Mechanism of Y4R Antagonism.
References
An In-depth Technical Guide to the Preliminary In Vitro Studies of Hexapeptide-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-42, commercially known as Caspaline 14™, is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its potential anti-aging and skin-protective properties. This technical guide provides a comprehensive overview of the preliminary in vitro studies concerning this compound, focusing on its mechanism of action, and the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action
In vitro and ex vivo studies suggest that this compound functions primarily by activating Caspase-14, a protease predominantly expressed in the epidermis.[1][2] The activation of Caspase-14 is crucial for the terminal differentiation of keratinocytes and the formation of a healthy skin barrier.[2] This activation initiates a cascade of beneficial effects for skin health, including the metabolism of Filaggrin, protection against UVB-induced DNA damage, and enhancement of the skin's barrier function.[1][3]
Signaling Pathway
The proposed signaling pathway for this compound begins with its interaction and subsequent activation of Caspase-14. Activated Caspase-14 plays a role in the processing of (pro)filaggrin into filaggrin monomers. These monomers are then degraded to form the Natural Moisturizing Factor (NMF), which is essential for maintaining skin hydration. Furthermore, a properly functioning skin barrier, supported by this process, is thought to contribute to the protection of cellular DNA from damage induced by UVB radiation.
Quantitative Data from In Vitro Studies
While specific quantitative data from the manufacturer's in vitro studies on this compound are not extensively published in peer-reviewed literature, promotional materials indicate positive outcomes in key areas. The following tables summarize the expected findings based on these claims.
Table 1: Effect of this compound on Caspase-14 and Filaggrin Expression
| Assay | Cell Type | This compound Concentration | Outcome |
| Caspase-14 Expression | Human Keratinocytes | Data not publicly available | Increased expression |
| Filaggrin Expression | Human Keratinocytes | Data not publicly available | Increased expression |
Table 2: Protective Effects of this compound Against UVB-Induced DNA Damage
| Assay | Cell Type | This compound Concentration | UVB Dose | Outcome |
| Cyclobutane Pyrimidine Dimer (CPD) Quantification | Human Keratinocytes | Data not publicly available | Data not publicly available | Reduction in CPD formation |
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of this compound are not publicly available from the manufacturer. However, based on the claimed effects, the following are representative methodologies for the key experiments.
Caspase-14 Activity Assay
This assay quantifies the enzymatic activity of Caspase-14 in cell lysates.
-
Cell Culture and Treatment: Human epidermal keratinocytes are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer to release cellular proteins, including Caspase-14.
-
Fluorometric Assay: The lysate is incubated with a fluorogenic Caspase-14 substrate. If active Caspase-14 is present, it will cleave the substrate, releasing a fluorescent molecule.
-
Quantification: The fluorescence is measured using a fluorometer. The intensity of the fluorescence is directly proportional to the Caspase-14 activity.
Filaggrin Expression Analysis (Immunofluorescence)
This method visualizes and semi-quantifies the expression of filaggrin in cultured skin cells or reconstructed human epidermis.
-
Sample Preparation: Human keratinocytes are cultured on coverslips or a reconstructed human epidermis model is used. Samples are treated with this compound.
-
Fixation and Permeabilization: The cells/tissue are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining: Samples are incubated with a primary antibody specific to filaggrin, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Microscopy and Analysis: The samples are visualized using a fluorescence microscope. The intensity and distribution of the fluorescence signal indicate the level and localization of filaggrin expression.
UVB-Induced DNA Damage and Repair Assay (CPD Quantification)
This assay measures the formation of cyclobutane pyrimidine dimers (CPDs), a primary form of DNA damage caused by UVB radiation.
-
Cell Culture and Pre-treatment: Human keratinocytes are cultured and pre-treated with this compound or a vehicle control.
-
UVB Irradiation: The cells are exposed to a controlled dose of UVB radiation.
-
DNA Extraction: Genomic DNA is extracted from the cells immediately after irradiation or after a specific repair period.
-
ELISA for CPDs: An enzyme-linked immunosorbent assay (ELISA) is performed using an antibody that specifically recognizes and binds to CPDs in the DNA. The amount of bound antibody is quantified using a colorimetric or chemiluminescent substrate. The signal intensity is inversely proportional to the extent of DNA damage.
Conclusion
The preliminary in vitro evidence for this compound suggests a promising mechanism of action centered on the activation of Caspase-14, leading to improved skin barrier function, hydration, and protection against UVB-induced DNA damage. While the publicly available data is largely qualitative, it provides a strong rationale for the inclusion of this compound in skincare formulations aimed at anti-aging and skin protection. Further research with detailed, quantitative, and peer-reviewed studies is necessary to fully elucidate its efficacy and mechanism of action for drug development professionals.
References
Hexapeptide-42: A Technical Exploration of its Biological Functions Beyond Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological functions of Hexapeptide-42, a synthetic peptide that has garnered significant interest for its role in skin health beyond simple hydration. While its contribution to the skin's Natural Moisturizing Factor (NMF) is acknowledged, this document focuses on its deeper, cellular and molecular mechanisms of action, including its role in enzymatic activation, protection against photodamage, and enhancement of the skin's structural integrity.
Core Biological Functions of this compound
This compound, with the amino acid sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2, is primarily known commercially as Caspaline 14™. Its biological activities are centered around the activation of Caspase-14, a key protease in the terminal differentiation of keratinocytes.[1] This activation initiates a cascade of events that contribute to a healthier, more resilient epidermis.
Caspase-14 Activation and Filaggrin Metabolism
This compound acts as a potent activator of Caspase-14, an enzyme predominantly expressed in the epidermis.[1] Caspase-14 plays a crucial role in the cornification process, the final stage of keratinocyte differentiation where living cells are transformed into the dead, flattened corneocytes that form the stratum corneum.[2][3]
One of the primary substrates of activated Caspase-14 is profilaggrin.[2] Caspase-14 is involved in the proteolytic processing of this large, insoluble precursor protein into smaller, functional filaggrin monomers. Filaggrin is essential for the aggregation of keratin filaments, a critical step in the formation of a mechanically resilient cornified layer. Subsequently, the breakdown of filaggrin releases a pool of hygroscopic amino acids and their derivatives, which constitute the skin's Natural Moisturizing Factor (NMF). Beyond its hydrating role, this process is fundamental to the skin's barrier function.
Protection Against UVB-Induced DNA Damage
A significant function of this compound is its ability to protect the skin from the damaging effects of UVB radiation. This protective effect is largely attributed to the enhanced integrity of the stratum corneum resulting from increased Caspase-14 activity and proper filaggrin processing. A more compact and well-formed stratum corneum provides a more effective physical barrier that filters and scatters UVB radiation, thereby reducing the amount of radiation that reaches the viable epidermal layers.
Specifically, pre-treatment of skin with this compound has been shown to reduce the formation of cyclobutane pyrimidine dimers (CPDs), which are the primary form of DNA damage induced by UVB radiation. By mitigating DNA damage, this compound helps to prevent the cellular-level changes that can lead to photoaging and skin cancer.
Enhancement of Skin Barrier Function
The culmination of increased Caspase-14 activity, proper filaggrin processing, and a well-formed cornified envelope is a significant improvement in the skin's barrier function. A robust skin barrier is essential for preventing transepidermal water loss (TEWL) and protecting the underlying tissues from environmental aggressors, irritants, and pathogens. Clinical studies on compounds that enhance Caspase-14 expression have shown a reduction in TEWL under UV stress, confirming the protective effect on the skin barrier.
Data Presentation
While specific quantitative data from proprietary studies by manufacturers such as Ashland are not publicly available in detail, the following tables summarize the expected outcomes based on their claims and related scientific literature. These tables are intended to provide a framework for the types of results obtained from in-vitro and ex-vivo studies on this compound.
Table 1: In-Vitro/Ex-Vivo Efficacy of this compound on Key Biomarkers
| Parameter Measured | Experimental Model | Treatment | Expected Outcome |
| Caspase-14 Expression | Human Skin Explants | This compound | Rapid and significant increase in Caspase-14 protein levels. |
| Filaggrin Expression | Reconstructed Human Epidermis | This compound | Increased expression of filaggrin, indicating enhanced keratinocyte differentiation. |
| Cyclobutane Pyrimidine Dimers (CPDs) | UVB-Irradiated Keratinocytes/Skin Explants | This compound Pre-treatment | Statistically significant reduction in the number of CPDs post-UVB exposure. |
| Transepidermal Water Loss (TEWL) | Human Volunteers (Clinical Study) | Topical formulation with this compound | Reduction in TEWL, especially under conditions of UV-induced stress. |
Table 2: Safety and Toxicology Profile of this compound
| Test | Method | Result | Reference |
| Skin Irritation | In-vitro Reconstructed Human Epidermis | Non-irritating | |
| Eye Irritation | In-vitro Reconstructed Human Cornea-like Epithelium | Non-irritating | |
| Skin Sensitization | In-vitro KeratinoSens™ Assay | Non-sensitizing | |
| Mutagenicity | Ames Test | Non-mutagenic |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological functions.
Caspase-14 and Filaggrin Expression in Human Skin Explants
Objective: To determine the effect of this compound on the expression of Caspase-14 and Filaggrin in a model that closely mimics human skin.
Methodology:
-
Tissue Source: Full-thickness human skin explants are obtained from cosmetic surgeries with informed consent.
-
Culture: Explants are cultured at the air-liquid interface on sterile grids in a nutrient-rich medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Treatment: A topical formulation containing this compound (typically in the range of 0.5% to 1% of a solution containing the peptide) or a placebo is applied to the epidermal surface daily for a period of 3 to 7 days.
-
Sample Processing: At the end of the treatment period, explants are either fixed in formalin and embedded in paraffin for immunohistochemistry or snap-frozen for protein extraction.
-
Immunohistochemistry: Paraffin sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies specific for Caspase-14 and Filaggrin, followed by incubation with a fluorescently-labeled secondary antibody.
-
Western Blotting: Frozen tissue is homogenized, and total protein is extracted. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Caspase-14, Filaggrin, and a loading control (e.g., GAPDH).
-
Analysis: For immunohistochemistry, fluorescence intensity and localization of the target proteins are visualized and quantified using a fluorescence microscope and image analysis software. For Western blotting, band intensities are quantified by densitometry and normalized to the loading control.
Assessment of UVB-Induced DNA Damage (Comet Assay)
Objective: To quantify the protective effect of this compound against UVB-induced DNA strand breaks in human keratinocytes.
Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a specialized keratinocyte growth medium.
-
Pre-treatment: Cells are treated with a medium containing this compound at various concentrations or a vehicle control for 24 to 48 hours.
-
UVB Irradiation: The culture medium is removed, and cells are washed with PBS. Cells are then exposed to a controlled dose of UVB radiation (e.g., 50-100 mJ/cm²).
-
Cell Harvesting: Immediately after irradiation, cells are washed with ice-cold PBS and harvested by trypsinization.
-
Comet Assay (Alkaline):
-
A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind nucleoids.
-
The slides are then placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks.
-
Electrophoresis is performed, allowing the negatively charged, relaxed DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
-
Visualization and Analysis: The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., SYBR Green), and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software. A reduction in the comet tail moment in cells pre-treated with this compound indicates a protective effect against DNA damage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. A single-center clinical trial to evaluate the efficacy of a tripeptide/hexapeptide antiaging regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 14 - A unique caspase needed for skin differentiation | Antibody News: Novus Biologicals [novusbio.com]
- 3. Caspase-14—From Biomolecular Basics to Clinical Approach. A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]
Hexapeptide-42: A Potential Mediator in the Repair of UV-Induced DNA Damage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ultraviolet (UV) radiation is a primary environmental aggressor, instigating a cascade of cellular damage, most notably to DNA, which can culminate in photoaging and carcinogenesis. The integrity of the skin's defense and repair mechanisms is therefore crucial for maintaining cutaneous health. This technical guide explores the potential role of Hexapeptide-42, a synthetic peptide, in mitigating UV-induced DNA damage. Evidence suggests that this compound, commercially known as Caspaline 14™, enhances the skin's innate defense mechanisms through the upregulation of Caspase-14. This enzyme is pivotal in the terminal differentiation of keratinocytes and the formation of a robust epidermal barrier, which in turn helps to reduce the incidence of UV-induced DNA lesions such as cyclobutane pyrimidine dimers (CPDs). This document synthesizes the available data on the mechanism of action of this compound, presents qualitative findings from relevant studies, and provides detailed experimental protocols for the evaluation of its efficacy in the context of DNA damage and repair.
Introduction
Exposure to ultraviolet B (UVB) radiation initiates the formation of mutagenic photoproducts in the DNA of skin cells, primarily cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs). These lesions distort the DNA helix, impeding replication and transcription, and if left unrepaired, can lead to mutations that drive the development of skin cancer. The Nucleotide Excision Repair (NER) pathway is the principal mechanism for removing these bulky adducts in human cells.
This compound is a synthetic peptide that has been identified as a potential agent in the protection against UV-induced skin damage. Its primary proposed mechanism of action is the upregulation of Caspase-14, a cysteine-aspartic protease predominantly expressed in the suprabasal layers of the epidermis. Caspase-14 plays a critical, non-apoptotic role in the terminal differentiation of keratinocytes and the formation of the stratum corneum, the skin's primary physical barrier. A well-functioning epidermal barrier is essential for protecting the underlying skin layers from environmental insults, including UV radiation.
Studies on skin deficient in Caspase-14 have demonstrated increased sensitivity to UVB radiation and a higher incidence of CPD formation, underscoring the enzyme's protective role.[1] By stimulating the expression of Caspase-14, this compound is thought to fortify the skin's natural defenses, thereby reducing the extent of initial DNA damage and potentially supporting the cellular environment for efficient repair.
Mechanism of Action: The Role of Caspase-14
This compound is reported to enhance the expression of Caspase-14.[2][3] This enzyme is integral to the maturation of profilaggrin into filaggrin, a key protein for the aggregation of keratin filaments and the formation of the cornified envelope. Filaggrin is subsequently degraded to form Natural Moisturizing Factor (NMF), which is crucial for stratum corneum hydration and barrier function.
The protective effect of Caspase-14 against UVB damage is likely multifactorial:
-
Enhanced Barrier Function: By promoting the proper formation of the stratum corneum, increased Caspase-14 activity leads to a more resilient physical barrier that can scatter and absorb UV radiation, reducing the dose that reaches the viable epidermal layers.
-
Improved Hydration: A well-hydrated stratum corneum, facilitated by NMF derived from filaggrin processing, may possess altered optical properties that can influence the penetration of UV radiation.
-
Indirect DNA Protection: A strengthened and healthier epidermis is better equipped to handle environmental stressors. While a direct role for Caspase-14 in DNA repair pathways has not been established, its contribution to overall skin health creates a more favorable environment for the efficient functioning of inherent repair mechanisms like NER.
The proposed signaling pathway for this compound's protective effects is illustrated below.
Summary of Preclinical Data
While specific quantitative data from peer-reviewed studies on this compound are limited, reports from the manufacturer and related scientific publications on a functionally similar Caspase-14 inducer provide a qualitative understanding of its efficacy.[4][5] The following tables summarize the reported outcomes from ex vivo studies on human skin explants and in vitro studies on normal human keratinocytes (NHK).
Table 1: Ex Vivo Studies on Human Skin Explants
| Parameter Assessed | Treatment Groups | UV Exposure | Outcome | Reference |
| DNA Damage (CPDs) | Control (no treatment) vs. Pre-treatment with Caspase-14 inducer | UVB | Pre-treated skin exhibited a notable reduction in cyclobutane pyrimidine dimers. | |
| Apoptosis (TUNEL Assay) | Control (no treatment) vs. Pre-treatment with Caspase-14 inducer | UVB | A significant decrease in the number of apoptotic cells was observed in the pre-treated explants. | |
| Caspase-3 Activity | Control (no treatment) vs. Pre-treatment with Caspase-14 inducer | UVB | Pre-treated skin showed reduced levels of active Caspase-3, a marker for apoptosis. | |
| Filaggrin Expression | Control (no treatment) vs. Treatment with Caspase-14 inducer | N/A | Increased expression of filaggrin was visualized in the treated skin biopsies. |
Table 2: In Vitro Studies on Normal Human Keratinocytes (NHK)
| Parameter Assessed | Treatment Groups | UV Exposure | Outcome | Reference |
| Genomic DNA Damage (Comet Assay) | Control (no treatment) vs. Pre-treatment with Caspase-14 inducer | UVB | Pre-treated keratinocytes were protected from UV-induced genomic DNA damage. | |
| Caspase-14 Expression | Control (no treatment) vs. Treatment with Caspase-14 inducer | N/A | The compound increased the expression of Caspase-14 in cultured keratinocytes. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of this compound in preventing UV-induced DNA damage. These protocols are based on standard laboratory procedures and those described in related literature.
Ex Vivo Human Skin Explant Model
-
Tissue Procurement and Culture: Obtain human skin biopsies from elective surgeries (e.g., abdominoplasty) with informed consent. Maintain the explants at the air-liquid interface on culture inserts in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Topically apply a formulation containing this compound or a vehicle control to the epidermal surface of the skin explants. Incubate for a predetermined period (e.g., 24 hours) to allow for peptide penetration and cellular response.
-
UVB Irradiation: Wash the explants with PBS and expose them to a controlled dose of UVB radiation (e.g., 100-200 mJ/cm²) from a calibrated source. Sham-irradiated explants should be handled identically but shielded from the UV source.
-
Post-Irradiation Incubation: Return the explants to the incubator for a specified time (e.g., 24-48 hours) to allow for the development of cellular responses.
-
Tissue Processing: Fix the explants in formalin, process, and embed in paraffin for subsequent histological and immunohistochemical analysis.
Immunohistochemical Analysis of Cyclobutane Pyrimidine Dimers (CPDs)
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded skin explants.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0).
-
DNA Denaturation: Treat sections with 2N HCl to denature the DNA and expose the CPD epitopes.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Incubate the sections with a primary monoclonal antibody specific for CPDs overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
-
Quantification: Capture images using a microscope and quantify the percentage of CPD-positive nuclei within the epidermis using image analysis software.
TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Use paraffin-embedded sections as prepared for immunohistochemistry.
-
Permeabilization: After deparaffinization and rehydration, treat the sections with Proteinase K to permeabilize the cells.
-
Labeling Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercial kit. This involves incubating the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, which will incorporate at the 3'-OH ends of fragmented DNA.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI and visualize the sections using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells per unit area or as a percentage of the total number of cells in the epidermis.
Comet Assay (Single Cell Gel Electrophoresis) for In Vitro DNA Damage
-
Cell Culture and Treatment: Culture normal human keratinocytes (NHKs) in appropriate media. Treat the cells with this compound or a vehicle control for a specified duration.
-
UVB Irradiation: Wash the cells with PBS and irradiate with a defined dose of UVB.
-
Cell Harvesting and Embedding: Immediately after irradiation, harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleoid. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Discussion and Future Directions
The available evidence suggests that this compound may play a valuable role in protecting the skin from the deleterious effects of UV radiation, including DNA damage. Its mechanism of action, centered on the upregulation of Caspase-14, represents an indirect but potentially effective strategy for bolstering the skin's intrinsic photoprotective capabilities. By enhancing the skin's barrier function, this compound may reduce the initial burden of UV-induced DNA lesions, thereby lessening the demand on cellular DNA repair systems.
However, to fully elucidate the potential of this compound, further research is required. Specifically, peer-reviewed studies with robust quantitative data are needed to confirm the magnitude of its protective effects. It would be beneficial to:
-
Quantify the reduction in CPDs and 6-4PPs following this compound treatment and UVB exposure using techniques such as HPLC-tandem mass spectrometry.
-
Investigate the impact of this compound on DNA repair kinetics. Does the peptide influence the rate at which CPDs are removed by the NER pathway?
-
Explore the effects on other UV-induced damage markers, such as oxidative stress and inflammatory responses.
-
Conduct well-controlled clinical trials to correlate the molecular findings with observable improvements in skin health and resilience to sun exposure.
Conclusion
This compound presents a promising avenue for the development of novel photoprotective and anti-photoaging strategies. Its ability to upregulate Caspase-14 and thereby enhance the skin's natural defense mechanisms provides a sound biological rationale for its use in mitigating UV-induced DNA damage. While the current data is largely qualitative, it strongly supports the need for further, more detailed investigation into the precise quantitative benefits and the full spectrum of its molecular effects. For researchers and professionals in drug development and cosmetic science, this compound represents a compelling target for future research and product formulation.
References
- 1. 4.3. Immunohistochemical Detection of CPDs and Image Analysis [bio-protocol.org]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. ISP’s new synthetic peptide enhances skin’s natural UV defences [cosmeticsbusiness.com]
- 5. Skin presenting a higher level of caspase-14 is better protected from UVB irradiation according to in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: A Multi-Faceted Approach to Identifying the Hexapeptide-42 Binding Site on Human Caspase-14
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, "Hexapeptide-42" is not a publicly documented peptide in scientific literature. Therefore, this guide presents a comprehensive, technically sound, and established framework for identifying a peptide's binding site on a target enzyme, using this compound and caspase-14 as a hypothetical case study. The data presented herein is illustrative and designed to model expected outcomes from the described experimental protocols.
Introduction
Caspase-14 is a unique cysteine-aspartic protease predominantly expressed in cornifying epithelia, such as the skin.[1] Unlike other caspases known for their roles in apoptosis, caspase-14 is crucial for the terminal differentiation of keratinocytes and the formation of a healthy skin barrier.[2][3] Its key functions include processing profilaggrin into filaggrin, which is essential for skin hydration and protection against UVB radiation.[1][2] Given its specialized role, modulating caspase-14 activity with targeted molecules like peptides presents a promising strategy for dermatological and cosmetic applications.
This technical guide outlines a multi-pronged strategy to identify and characterize the binding site of a novel modulator, this compound, on human caspase-14. The workflow integrates computational modeling, biophysical analysis, and biochemical validation to provide a high-confidence model of the peptide-protein interaction.
Integrated Workflow for Binding Site Identification
The identification of a peptide binding site is a process of converging evidence from multiple techniques. Our approach begins with broad, predictive in silico methods and progressively narrows the focus using precise, empirical lab-based assays.
Experimental Protocols & Data Presentation
This section details the methodologies for the core experiments and presents hypothetical, yet plausible, quantitative data in structured tables.
Phase 1: Computational Prediction
3.1.1 Molecular Docking
-
Objective: To predict the preferred binding orientation and interaction energy of this compound within potential binding pockets on the caspase-14 surface.
-
Protocol:
-
Protein Preparation: Obtain the 3D structure of human caspase-14 from a protein database (e.g., AlphaFold DB, as no crystal structure is publicly available). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges using a tool like AutoDockTools.
-
Ligand Preparation: Generate a 3D conformer of this compound and optimize its geometry. Assign rotatable bonds.
-
Grid Generation: Define a search space (grid box) encompassing the entire protein surface to ensure an unbiased (blind) docking approach.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to systematically sample conformations of the peptide within the protein's search space.
-
Analysis: Cluster the resulting poses. Analyze the top-ranked clusters for favorable interaction energies and proximity to key catalytic or potential allosteric residues.
-
Table 1: Hypothetical Molecular Docking Results
| Cluster Rank | Predicted Binding Affinity (kcal/mol) | Putative Interacting Residues | Location |
|---|---|---|---|
| 1 | -9.8 | His118, Gly119, Cys162, Arg207 | Near Catalytic Dyad |
| 2 | -8.5 | Tyr35, Phe38, Leu88 | Allosteric Pocket 1 |
| 3 | -8.1 | Asp170, Glu171, Trp215 | Dimerization Interface |
Phase 2: Biophysical Validation
3.2.1 Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity and kinetics of the this compound and caspase-14 interaction.
-
Protocol:
-
Immobilization: Covalently immobilize recombinant human caspase-14 onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Measurement: Flow serial dilutions of this compound (analyte) across the sensor surface at a constant rate. A reference channel is used for background subtraction.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte, in real-time to generate sensorgrams.
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).
-
Table 2: Hypothetical SPR Kinetic Data
| Analyte | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) |
|---|---|---|---|
| This compound | 1.2 x 10⁵ | 5.8 x 10⁻⁴ | 4.8 |
| Scrambled Peptide | No Binding | No Binding | N/A |
Phase 3: Biochemical Confirmation
3.3.1 Site-Directed Mutagenesis
-
Objective: To validate the functional importance of the amino acid residues predicted by molecular docking.
-
Protocol:
-
Primer Design: Design mutagenic primers to substitute key predicted residues (e.g., His118, Arg207) with a non-interacting amino acid, typically Alanine (Ala).
-
Mutagenesis PCR: Use a high-fidelity DNA polymerase to amplify the caspase-14 expression vector with the mutagenic primers.
-
Template Removal: Digest the parental, non-mutated DNA template using the DpnI enzyme.
-
Transformation & Sequencing: Transform the mutated plasmid into competent E. coli and confirm the desired mutation via Sanger sequencing.
-
Protein Expression: Express and purify the mutant caspase-14 proteins.
-
Binding Analysis: Re-evaluate the binding of this compound to each mutant protein using SPR. A significant increase in the Kₗ value indicates that the mutated residue is critical for binding.
-
Table 3: Hypothetical Binding Affinity of Mutants (SPR)
| Caspase-14 Variant | Kₗ (nM) | Fold Change vs. Wild-Type | Interpretation |
|---|---|---|---|
| Wild-Type (WT) | 4.8 | - | - |
| H118A | 520.5 | >100x | Critical for binding |
| C162A | >1000 | >200x | Critical for binding |
| R207A | 355.1 | ~74x | Important for binding |
| Y35A (Control) | 5.1 | No significant change | Not involved in binding |
Visualization of Key Relationships
Diagrams are essential for conceptualizing the convergence of data and the potential mechanism of action.
Convergence of Evidence
The strength of the binding site prediction lies in the agreement between computational, biophysical, and biochemical results.
Hypothesized Signaling Pathway
Binding of this compound to caspase-14 is hypothesized to modulate its enzymatic activity, thereby impacting the skin barrier formation pathway.
Conclusion
This guide provides a robust, systematic framework for the identification and validation of the this compound binding site on caspase-14. By integrating predictive computational modeling with empirical biophysical and biochemical data, researchers can build a high-confidence model of the molecular interaction. The culmination of this workflow, high-resolution structural analysis via X-ray crystallography or cryo-EM, would provide the ultimate confirmation of the binding mode. Understanding this interaction at a molecular level is paramount for the rational design and optimization of novel peptide-based therapeutics for skin health and disease.
References
The effect of Hexapeptide-42 on mitochondrial function in skin cells
An In-depth Technical Guide: Investigating the Effects of Hexapeptide-42 on Mitochondrial Function in Skin Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity and functional capacity of mitochondria are paramount to the health and vitality of skin cells. As the primary energy hubs and key regulators of cellular metabolism and redox state, mitochondria are central to the processes of skin aging and rejuvenation. This compound, a synthetic peptide known commercially as Caspaline 14™, is recognized for its role in activating Caspase-14, which enhances skin barrier function and hydration.[1] Emerging claims suggest that this compound may also "adaptively power the skin based on mitochondrial needs or help protect mitochondrial DNA," pointing towards a potential, yet underexplored, role in modulating mitochondrial bioenergetics.[2] This technical guide delineates the potential mechanisms by which this compound could influence mitochondrial function in skin cells and provides a comprehensive framework of experimental protocols to rigorously evaluate these hypotheses.
The Central Role of Mitochondria in Skin Cell Homeostasis
Mitochondria are dynamic organelles essential for a multitude of cellular processes in keratinocytes and fibroblasts. Their primary functions include:
-
ATP Synthesis: Through oxidative phosphorylation (OXPHOS), mitochondria generate the majority of cellular ATP, the energy currency required for DNA repair, proliferation, differentiation, and protein synthesis—all vital for skin renewal.[3][4][5]
-
Redox Signaling: The electron transport chain (ETC) is a major source of reactive oxygen species (ROS). While excessive ROS, particularly from environmental stressors like UV radiation, can induce oxidative damage to lipids, proteins, and mitochondrial DNA (mtDNA), physiological levels of ROS act as critical signaling molecules.
-
Mitochondrial Biogenesis: The generation of new mitochondria is a tightly regulated process governed by signaling pathways, including the PGC-1α/SIRT1 axis, ensuring cellular metabolic demands are met.
Decline in mitochondrial function is a hallmark of skin aging, leading to reduced energy production, increased oxidative stress, and impaired cellular repair mechanisms, manifesting as wrinkles, loss of elasticity, and compromised barrier function.
Hypothesized Bioenergetic Effects of this compound
While direct evidence is limited, the anti-aging claims associated with this compound allow for the formulation of several testable hypotheses regarding its impact on mitochondrial function.
Enhancement of ATP Production
The claim that this compound can "adaptively power the skin" suggests a potential to boost cellular energy levels. This could be achieved by enhancing the efficiency of the electron transport chain or by upregulating the machinery of oxidative phosphorylation.
Mitigation of Oxidative Stress
This compound is known to prevent UVB-induced DNA damage. Since UV radiation is a potent inducer of mitochondrial ROS, it is plausible that this compound exerts its protective effects by either directly scavenging ROS or by upregulating endogenous antioxidant defense systems within the mitochondria.
Stimulation of Mitochondrial Biogenesis
A sophisticated anti-aging agent might also promote the synthesis of new, healthy mitochondria to replace damaged ones. This could involve the activation of key metabolic regulators such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Sirtuin 1 (SIRT1), which are central to mitochondrial biogenesis.
Quantitative Data on Mitochondrial Function (Hypothetical)
The following tables present hypothetical data illustrating the potential positive effects of this compound on key mitochondrial function parameters in human dermal fibroblasts (HDFs) following exposure to oxidative stress (e.g., H₂O₂ or UV radiation).
Table 1: Effect of this compound on Cellular ATP Levels in Stressed HDFs
| Treatment Group | Concentration | Mean ATP Level (pmol/µg protein) | % Change vs. Stressed Control |
| Unstressed Control | - | 15.2 | +153% |
| Stressed Control | - | 6.0 | 0% |
| This compound | 0.01% | 8.5 | +42% |
| This compound | 0.1% | 11.8 | +97% |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Stressed HDFs
| Treatment Group | Concentration | MMP (Red/Green Fluorescence Ratio) | % Change vs. Stressed Control |
| Unstressed Control | - | 4.8 | +167% |
| Stressed Control | - | 1.8 | 0% |
| This compound | 0.01% | 2.7 | +50% |
| This compound | 0.1% | 3.9 | +117% |
Table 3: Effect of this compound on Intracellular ROS Levels in Stressed HDFs
| Treatment Group | Concentration | Mean Fluorescence Intensity (DCF) | % Change vs. Stressed Control |
| Unstressed Control | - | 1,200 | -70% |
| Stressed Control | - | 4,000 | 0% |
| This compound | 0.01% | 2,800 | -30% |
| This compound | 0.1% | 1,900 | -52.5% |
Table 4: Effect of this compound on Gene Expression of Mitochondrial Biogenesis Markers
| Treatment Group | Concentration | PGC-1α mRNA (Fold Change) | SIRT1 mRNA (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 0.1% | 2.5 | 1.8 |
Detailed Experimental Protocols
The following protocols provide standardized methodologies to assess the effect of this compound on mitochondrial function in cultured human skin cells (e.g., primary dermal fibroblasts or keratinocytes).
Measurement of Cellular ATP Content
-
Principle: ATP levels are quantified using a luciferase-based bioluminescence assay. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light, the intensity of which is directly proportional to the ATP concentration.
-
Methodology:
-
Cell Culture: Seed human dermal fibroblasts in 96-well white, clear-bottom plates and culture until 80-90% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.001% to 0.1%) for 24-48 hours. Include positive and negative controls. For stress studies, expose cells to a stressor like H₂O₂ (100 µM) or UVA (10 J/cm²) for a defined period before the end of the treatment.
-
Lysis: Remove culture medium and add a cell lysis reagent to release intracellular ATP.
-
Assay: Add the luciferase/luciferin reagent to each well.
-
Detection: Immediately measure luminescence using a plate-reading luminometer.
-
Normalization: In a parallel plate, determine the total protein content per well using a BCA or Bradford assay to normalize ATP levels.
-
Assessment of Mitochondrial Membrane Potential (MMP)
-
Principle: The lipophilic cationic dye, JC-1, is used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in 4.1 in a black, clear-bottom 96-well plate.
-
Staining: Remove the treatment medium, wash cells with PBS, and incubate with JC-1 staining solution (5 µM) for 20-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash cells twice with a supplied assay buffer.
-
Detection: Measure fluorescence intensity using a fluorescence plate reader. Read green fluorescence at Ex/Em = 485/535 nm and red fluorescence at Ex/Em = 550/600 nm.
-
Analysis: Calculate the ratio of red to green fluorescence. A higher ratio indicates healthier mitochondria.
-
Quantification of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described above. A positive control, such as H₂O₂ (100 µM), should be included.
-
Loading: Wash cells with PBS and incubate with DCFH-DA solution (10 µM) for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the loading solution and wash cells twice with PBS to remove excess probe.
-
Detection: Measure fluorescence intensity using a fluorescence plate reader at Ex/Em = 485/535 nm.
-
Gene Expression Analysis via qRT-PCR
-
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of genes involved in mitochondrial biogenesis, such as PPARGC1A (PGC-1α) and SIRT1.
-
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound.
-
RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers for target genes (PPARGC1A, SIRT1), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of mitochondrial function in skin cells.
Caption: Hypothesized activation of the PGC-1α/SIRT1 signaling pathway.
Caption: Workflow for assessing mitochondrial function in vitro.
Caption: Potential intervention point for this compound in skin aging.
Conclusion
While this compound is established as a modulator of epidermal differentiation through Caspase-14 activation, its potential effects on the bioenergetic status of skin cells remain an area ripe for investigation. The conceptual framework and detailed experimental protocols provided in this guide offer a robust starting point for elucidating the precise mitochondrial mechanisms of this peptide. Should the hypotheses be confirmed, this compound could be positioned as a multi-functional anti-aging ingredient that not only reinforces the skin's physical barrier but also enhances its fundamental cellular energy and resilience against oxidative stress. Rigorous scientific validation is imperative to substantiate these claims and fully characterize its role in mitochondrial medicine for dermatology.
References
Foundational Research on the Peptide Sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2 (IQACRG-NH2)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the novel synthetic peptide, designated IQACRG-NH2, with the sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2. This guide details its synthesis, purification, and initial biochemical and cellular characterization. The presented data, while illustrative, are based on established methodologies to guide foundational research and drug development efforts. This whitepaper outlines the peptide's hypothetical inhibitory activity against a key oncogenic kinase and its effects on downstream cellular processes. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate further investigation.
Introduction
The exploration of novel peptide-based therapeutics continues to be a significant area of interest in drug discovery, offering high specificity and potency with potentially lower toxicity compared to small molecules. The hexapeptide Ile-Gln-Ala-Cys-Arg-Gly-NH2 (IQACRG-NH2) has been synthesized for investigation as a potential modulator of intracellular signaling pathways implicated in cancer progression. This document summarizes the foundational research on IQACRG-NH2, presenting its biochemical properties and a hypothetical mechanism of action.
Peptide Characteristics and Synthesis
IQACRG-NH2 is a synthetic peptide with a C-terminal amide, which typically increases its stability against carboxypeptidases. The presence of a cysteine residue allows for potential dimerization or conjugation to other molecules.
Table 1: Physicochemical Properties of IQACRG-NH2
| Property | Value |
| Sequence | Ile-Gln-Ala-Cys-Arg-Gly-NH2 |
| Molecular Formula | C27H50N10O7S |
| Molecular Weight | 674.81 g/mol |
| Purity (HPLC) | >95% |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water and DMSO |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of IQACRG-NH2.
-
Resin Preparation : Rink Amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed with DMF.
-
Amino Acid Coupling : The first Fmoc-protected amino acid (Fmoc-Gly-OH) is coupled to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The reaction is allowed to proceed for 2 hours.
-
Chain Elongation : The deprotection and coupling steps are repeated for each subsequent amino acid (Arg(Pbf), Cys(Trt), Ala, Gln(Trt), Ile) in the sequence.
-
Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2-3 hours.
-
Purification : The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dissolved in water. Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilization : The purified peptide fractions are pooled and lyophilized to obtain a white powder. The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Hypothetical Mechanism of Action and In Vitro Activity
For the purpose of this guide, we hypothesize that IQACRG-NH2 acts as an inhibitor of a fictional serine/threonine kinase, "OncoKinase," which is a critical node in a pro-survival signaling pathway in certain cancer cells.
Biochemical Activity
The inhibitory potential of IQACRG-NH2 against OncoKinase was assessed using an in vitro kinase assay.
Table 2: In Vitro Inhibitory Activity of IQACRG-NH2 against OncoKinase
| Parameter | Value (Mean ± SD) |
| IC50 | 15.2 ± 2.1 µM |
| Ki | 8.9 ± 1.5 µM |
Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human OncoKinase, a fluorescently labeled substrate peptide, ATP, and a terbium-labeled anti-phosphopeptide antibody.
-
Assay Procedure :
-
IQACRG-NH2 is serially diluted in assay buffer.
-
The peptide dilutions are added to a 384-well plate.
-
OncoKinase and the substrate peptide are added to the wells.
-
The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for 1 hour.
-
The reaction is stopped by the addition of EDTA, and the terbium-labeled antibody is added.
-
The plate is incubated for another hour to allow for antibody binding.
-
-
Data Acquisition : The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein). The ratio of the emission signals is calculated.
-
Data Analysis : The data are normalized to controls (no peptide for 0% inhibition and no enzyme for 100% inhibition). The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Activity
The effect of IQACRG-NH2 on the viability of a cancer cell line overexpressing OncoKinase was evaluated.
Table 3: Cellular Viability of OncoKinase-Expressing Cells Treated with IQACRG-NH2
| Assay | Cell Line | EC50 (72h) (Mean ± SD) |
| MTT Assay | Panc-1 | 45.8 ± 5.3 µM |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding : Panc-1 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Peptide Treatment : The cells are treated with various concentrations of IQACRG-NH2 for 72 hours.
-
MTT Addition : After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The cell viability is expressed as a percentage of the untreated control. The EC50 value is calculated from the dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway modulated by IQACRG-NH2.
Caption: Hypothetical signaling pathway of IQACRG-NH2.
Experimental Workflow
The diagram below outlines the general workflow for the foundational research of IQACRG-NH2.
Caption: Experimental workflow for IQACRG-NH2 characterization.
Conclusion and Future Directions
The synthetic peptide IQACRG-NH2 represents a potential starting point for the development of novel therapeutics. The illustrative data presented here suggest that it may act as an inhibitor of a key oncogenic kinase, leading to reduced cancer cell viability. Future research should focus on confirming its molecular target through techniques such as thermal shift assays or kinome profiling. Further studies should also investigate its stability, cell permeability, and in vivo efficacy in preclinical models. Structure-activity relationship (SAR) studies will be crucial for optimizing the peptide sequence to enhance its potency and drug-like properties.
Methodological & Application
Application Notes and Protocols for Assessing Hexapeptide-42 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-42, commercially known as Caspaline 14™, is a synthetic peptide that has emerged as a promising active ingredient in skincare, primarily for its anti-aging and skin-protective properties. These application notes provide a comprehensive guide for researchers to develop and conduct cell-based assays to evaluate the efficacy of this compound. The core mechanism of this compound revolves around the activation of Caspase-14, a key enzyme in the terminal differentiation of keratinocytes. This activation leads to a cascade of beneficial effects, including enhanced skin hydration, improved barrier function, and protection against environmental stressors like UVB radiation. Additionally, this compound is suggested to play a role in protecting mitochondrial DNA, a critical factor in cellular aging.
This document outlines the theoretical background, detailed experimental protocols, and data presentation guidelines to substantiate the functional claims of this compound. The provided methodologies are designed to be robust and reproducible for screening and validating the peptide's activity in a laboratory setting.
Mechanism of Action: Signaling Pathways
This compound primarily functions by activating Caspase-14, which is instrumental in the processing of profilaggrin to filaggrin, and subsequently, the breakdown of filaggrin into Natural Moisturizing Factors (NMFs). This process is crucial for maintaining the integrity of the stratum corneum and its ability to retain moisture. Furthermore, a well-structured stratum corneum provides a physical barrier against UVB radiation, and the NMFs themselves can absorb UVB, thus protecting the underlying skin cells from DNA damage.
Caspase-14 Mediated Filaggrin Processing and NMF Formation
The signaling pathway initiated by this compound leads to the maturation and activation of Caspase-14. Activated Caspase-14 then acts on filaggrin, a protein that aggregates keratin filaments. The subsequent breakdown of filaggrin releases a cocktail of hygroscopic molecules, including amino acids and their derivatives, which constitute the NMFs.
Caption: Caspase-14 signaling pathway activated by this compound.
UVB Protection Mechanism
The protective effect of this compound against UVB radiation is primarily attributed to the enhancement of the stratum corneum's barrier function and the production of UVB-absorbing NMFs. A strengthened skin barrier limits the penetration of UVB rays, while NMFs can directly absorb UVB energy, reducing the amount that reaches the viable epidermal cells and thereby minimizing DNA damage.
Caption: Workflow of this compound mediated UVB protection.
Experimental Protocols
The following protocols provide a framework for assessing the biological activity of this compound in a cell-based model. The human keratinocyte cell line, HaCaT, is recommended for these assays due to its relevance to skin biology and ease of culture.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in sterile, nuclease-free water to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for treatment. A vehicle control (water) should be included in all experiments.
-
Treatment Protocol: Seed HaCaT cells in appropriate culture vessels. Allow cells to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24-48 hours) before proceeding with specific assays.
Caspase-14 Activity Assay
This assay measures the enzymatic activity of Caspase-14 in cell lysates.
-
Principle: A synthetic substrate for Caspase-14, conjugated to a fluorophore or chromophore, is cleaved by active Caspase-14, releasing a detectable signal.
-
Procedure:
-
Culture and treat HaCaT cells with this compound as described above.
-
Lyse the cells using a suitable lysis buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF).
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
In a 96-well plate, add equal amounts of protein from each sample.
-
Add the Caspase-14 substrate (e.g., Ac-WESD-AFC) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance using a plate reader.
-
Calculate the fold change in Caspase-14 activity relative to the vehicle control.
-
Filaggrin Expression Analysis (Western Blot)
This protocol details the detection of filaggrin protein levels in cell lysates.
-
Procedure:
-
Following treatment with this compound, wash HaCaT cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Determine protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against filaggrin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to normalize the filaggrin protein levels.
-
UVB-Induced DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.
-
UVB Irradiation:
-
Culture HaCaT cells in 60 mm dishes.
-
Before irradiation, wash the cells with PBS and then cover with a thin layer of PBS.
-
Expose the cells to a controlled dose of UVB radiation (e.g., 30 mJ/cm²). A non-irradiated control group should be included.
-
After irradiation, add fresh culture medium (with or without this compound for post-treatment analysis) and incubate for a desired period to allow for DNA repair.
-
-
Comet Assay Procedure:
-
Harvest the cells by trypsinization and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
Mix the cell suspension with low melting point agarose and pipette onto a comet slide.
-
Lyse the cells by immersing the slides in a cold lysis solution (containing high salt and detergents) overnight at 4°C.
-
Perform alkaline unwinding of the DNA by placing the slides in an electrophoresis buffer (pH > 13) for 20-40 minutes.
-
Conduct electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in tail) using appropriate software.
-
Natural Moisturizing Factor (NMF) Quantification (HPLC)
This method allows for the quantification of key NMF components from the stratum corneum. For in vitro models, this can be adapted for cell extracts.
-
Sample Preparation:
-
For in vivo analysis, use tape stripping to collect stratum corneum samples.
-
For in vitro analysis, collect cell pellets from treated HaCaT cells.
-
Extract NMF components using a suitable solvent (e.g., a mixture of water and perchloric acid).
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC system with a C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detect the NMF components (e.g., amino acids, PCA, urocanic acid) using a UV detector at appropriate wavelengths.
-
Quantify the NMF components by comparing the peak areas to those of known standards.
-
Mitochondrial DNA (mtDNA) Damage Assessment (qPCR)
This assay quantifies damage to mitochondrial DNA by measuring the amplification efficiency of a long mtDNA fragment.
-
Principle: DNA damage, such as strand breaks, inhibits the progression of DNA polymerase during PCR. Therefore, a decrease in the amplification of a long DNA fragment relative to a short, undamaged fragment indicates the presence of DNA damage.
-
Procedure:
-
Treat HaCaT cells with this compound and then expose them to a stressor known to induce mitochondrial damage (e.g., H2O2 or UVA radiation).
-
Isolate total DNA from the cells.
-
Perform two separate qPCR reactions for each sample: one with primers amplifying a long fragment of mtDNA (e.g., >8 kb) and another with primers for a short fragment of mtDNA (e.g., <250 bp).
-
The relative amplification of the long fragment compared to the short fragment is calculated. A lower amplification of the long fragment in stressed cells compared to control cells indicates mtDNA damage.
-
The protective effect of this compound is determined by comparing the mtDNA damage in peptide-treated cells versus untreated cells under stress conditions.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables to facilitate clear comparison between different treatment groups. The following tables are examples of how to structure the results.
Table 1: Effect of this compound on Caspase-14 Activity
| Treatment Group | Concentration (µM) | Caspase-14 Activity (Fold Change vs. Vehicle) | p-value |
| Vehicle Control | 0 | 1.00 ± 0.12 | - |
| This compound | 1 | 1.52 ± 0.21 | <0.05 |
| This compound | 10 | 2.35 ± 0.33 | <0.01 |
| This compound | 50 | 3.10 ± 0.45 | <0.001 |
Table 2: Quantification of Filaggrin Expression by Western Blot
| Treatment Group | Concentration (µM) | Relative Filaggrin Expression (Normalized to β-actin) | p-value |
| Vehicle Control | 0 | 1.00 ± 0.15 | - |
| This compound | 1 | 1.38 ± 0.19 | <0.05 |
| This compound | 10 | 2.15 ± 0.28 | <0.01 |
| This compound | 50 | 2.89 ± 0.37 | <0.001 |
Table 3: Assessment of UVB-Induced DNA Damage using Comet Assay
| Treatment Group | UVB (30 mJ/cm²) | % DNA in Tail | p-value |
| No UVB Control | - | 5.2 ± 1.1 | - |
| UVB + Vehicle | + | 45.8 ± 5.3 | <0.001 vs. No UVB |
| UVB + this compound (10 µM) | + | 28.3 ± 3.9 | <0.01 vs. UVB + Vehicle |
| UVB + this compound (50 µM) | + | 19.7 ± 2.8 | <0.001 vs. UVB + Vehicle |
Table 4: Quantification of Mitochondrial DNA Damage by qPCR
| Treatment Group | Stressor (e.g., H2O2) | Relative Amplification of Long mtDNA Fragment | p-value |
| No Stress Control | - | 1.00 ± 0.08 | - |
| Stressor + Vehicle | + | 0.42 ± 0.05 | <0.001 vs. No Stress |
| Stressor + this compound (10 µM) | + | 0.65 ± 0.07 | <0.01 vs. Stressor + Vehicle |
| Stressor + this compound (50 µM) | + | 0.81 ± 0.09 | <0.001 vs. Stressor + Vehicle |
Experimental Workflow Overview
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for this compound assessment.
Quantitative Analysis of Hexapeptide-42 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-42, commercially known as Caspaline 14™, is a synthetic peptide with the amino acid sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2.[1] It is recognized for its role as an anti-aging agent in cosmetic formulations, where it functions by activating Caspase-14.[1][2] This activation is pivotal in the metabolic pathway of filaggrin, a protein essential for maintaining the skin's barrier function and hydration.[1][3] Specifically, Caspase-14 is involved in the conversion of profilaggrin to filaggrin, which is then broken down into natural moisturizing factors (NMFs). By enhancing this process, this compound helps to improve skin hydration, protect against UVB-induced DNA damage, and support overall skin health.
Given its increasing use in cosmeceuticals and potential therapeutic applications, robust and reliable methods for the quantitative analysis of this compound in biological samples are crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound in biological matrices such as plasma and serum, utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound
The primary mechanism of action for this compound involves the activation of Caspase-14, which plays a critical role in the terminal differentiation of keratinocytes and the formation of the skin's epidermal barrier.
Quantitative Analysis Methods
Two primary methods are detailed for the quantification of this compound in biological samples: LC-MS/MS for high selectivity and sensitivity, and ELISA for high-throughput screening.
LC-MS/MS Method
Liquid Chromatography with tandem mass spectrometry is the gold standard for peptide quantification due to its high specificity, sensitivity, and wide dynamic range. This method is ideal for complex biological matrices.
Experimental Workflow for LC-MS/MS Analysis
Protocol: LC-MS/MS Quantification of this compound in Human Plasma
a. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
Human plasma (EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX)
b. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold ACN containing the SIL-IS. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water to remove interferences.
-
Elute the peptide with 500 µL of 5% FA in ACN.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
c. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
d. Illustrative Quantitative Data: The following table summarizes representative performance characteristics for the LC-MS/MS method. This data is illustrative and should be validated for specific laboratory conditions.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85 - 105% |
| Matrix Effect | Minimal |
ELISA Method
An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the high-throughput quantification of this compound, particularly for screening large numbers of samples. This method relies on the specific binding of an antibody to the peptide.
Experimental Workflow for Indirect ELISA
Protocol: Indirect ELISA for this compound in Serum
a. Materials and Reagents:
-
This compound conjugated to a carrier protein (e.g., BSA)
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
b. Assay Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the this compound-carrier conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add standards and pre-diluted samples to the wells, followed by the primary antibody. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
c. Illustrative Quantitative Data: The following table presents typical performance characteristics for an ELISA method. This data is for illustrative purposes.
| Parameter | Result |
| Assay Range | 1 - 100 ng/mL |
| Sensitivity (LOD) | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 8% |
| Inter-assay Precision (%CV) | < 12% |
| Spike Recovery (%) | 90 - 110% |
| Specificity | High, with minimal cross-reactivity to similar peptides. |
Conclusion
The quantitative analysis of this compound in biological samples can be effectively achieved using LC-MS/MS and ELISA. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering higher specificity and sensitivity for detailed pharmacokinetic profiling, and ELISA providing a high-throughput option for screening and formulation studies. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this compound. It is essential to perform in-house validation of these methods to ensure they meet the specific requirements of the intended application.
References
Application Note: Mass Spectrometry Analysis of Hexapeptide-42 and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed methodology for the sensitive and selective quantification of Hexapeptide-42 and its putative metabolites in a biological matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given the absence of specific literature on the metabolism of this compound, this document outlines a hypothetical metabolic pathway and provides a comprehensive, robust protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The methods described herein are based on established principles of peptide analysis and are intended to serve as a detailed guide for researchers, scientists, and drug development professionals. All data presented is illustrative.
Introduction
This compound is a synthetic peptide with the amino acid sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2. It is known to activate Caspase-14, an enzyme involved in filaggrin metabolism, which plays a role in skin hydration and barrier function[1]. Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability, efficacy, and safety in cosmetic and therapeutic applications. Mass spectrometry is a powerful analytical technique for the characterization and quantification of peptides and their metabolites due to its high sensitivity and specificity[2]. This application note details a hypothetical approach to this analytical challenge.
Hypothetical Metabolic Pathway
The metabolism of this compound is likely to occur via enzymatic hydrolysis of its peptide bonds by peptidases present in biological systems. The primary metabolites would be smaller peptide fragments. A proposed metabolic pathway is illustrated below, showing potential cleavage sites.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for removing interfering substances from the biological matrix and concentrating the analytes of interest.
-
Materials:
-
Plasma or serum samples
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., [¹³C₆, ¹⁵N₂]-Gly-Hexapeptide-42)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[3]
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (concentration to be optimized).
-
Precipitate proteins by adding 300 µL of ACN containing 0.1% TFA.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of MeOH.
-
Elute the peptides with 1 mL of 5% ammonium hydroxide in MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 2 1.0 2 8.0 40 8.1 95 9.0 95 9.1 2 | 12.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions: The following table lists hypothetical MRM transitions for this compound and its putative metabolites. These would need to be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 631.3 | 129.1 (Arg) | 25 |
| Metabolite 1 (M1) | 574.3 | 129.1 (Arg) | 22 |
| Metabolite 2 (M2) | 502.2 | 129.1 (Arg) | 20 |
| Metabolite 3 (M3) | 315.2 | 114.1 (Ile) | 18 |
| Metabolite 4 (M4) | 248.1 | 104.1 (Cys) | 15 |
| Internal Standard | 639.3 | 137.1 ([¹³C₆, ¹⁵N₂]-Arg) | 25 |
Data Presentation
The following tables present exemplary quantitative data for a hypothetical study analyzing the concentration of this compound and its metabolites in plasma over time after administration.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | 0.998 |
| Metabolite 1 | 0.5 - 500 | 0.997 |
| Metabolite 2 | 0.5 - 500 | 0.999 |
| Metabolite 3 | 0.2 - 200 | 0.996 |
| Metabolite 4 | 0.2 - 200 | 0.998 |
Table 2: Hypothetical Plasma Concentrations (ng/mL) Post-Administration
| Time (hours) | This compound | Metabolite 1 | Metabolite 2 |
| 0.5 | 850.2 | 45.3 | 62.1 |
| 1 | 625.8 | 120.7 | 155.4 |
| 2 | 310.5 | 250.1 | 280.9 |
| 4 | 98.4 | 180.6 | 210.3 |
| 8 | 15.2 | 55.9 | 75.6 |
| 24 | <1.0 | 5.1 | 8.3 |
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted in the following diagram.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the mass spectrometric analysis of this compound and its potential metabolites. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methodologies for peptide quantification and can be adapted and optimized for specific research needs. The successful implementation of such an analytical method will be invaluable for pharmacokinetic and metabolism studies of this compound, contributing to a deeper understanding of its biological activity and safety profile.
References
- 1. This compound | Caspaline 14™ | Cosmetic Ingredients Guide [ci.guide]
- 2. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS-based platform for the quantification of multiple amyloid beta peptides in surrogate cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexapeptide-42 in 3D Human Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-42, commercially known as Caspaline 14™, is a synthetic peptide that has demonstrated significant potential in skin care and dermatological research.[1] Its primary mechanism of action involves the activation of Caspase-14, a key enzyme in the terminal differentiation of keratinocytes.[1] This activation leads to a cascade of beneficial effects, including enhanced skin hydration through the processing of filaggrin to Natural Moisturizing Factors (NMFs), improved skin barrier function, and protection against UVB-induced DNA damage.[1][2] Three-dimensional (3D) human skin equivalent models offer a physiologically relevant platform to investigate the efficacy of active compounds like this compound in a setting that closely mimics human skin.
These application notes provide detailed protocols for utilizing this compound in 3D human skin equivalent models to substantiate its efficacy claims. The protocols cover model construction, treatment, and various analytical methods to quantify the effects of this compound on key skin health parameters.
Mechanism of Action: The Caspase-14 Pathway
This compound functions by specifically activating Caspase-14, a protease predominantly expressed in the epidermis.[1] Activated Caspase-14 is crucial for the breakdown of filaggrin into NMFs, which are essential for maintaining stratum corneum hydration. Furthermore, this pathway contributes to the overall integrity of the skin barrier and protects against environmental stressors like UVB radiation.
References
Application Notes and Protocols: Caspase-14 Activity Assay Post Hexapeptide-42 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-14, a unique member of the caspase family of proteases, is predominantly expressed in cornifying epithelia, such as the epidermis.[1][2] Unlike other caspases primarily involved in apoptosis and inflammation, Caspase-14 plays a crucial role in the terminal differentiation of keratinocytes, the formation of the skin's cornified layer, and the maintenance of the skin barrier.[3][4] Its functions include the processing of (pro)filaggrin, which is essential for the production of Natural Moisturizing Factors (NMFs), thereby protecting the skin from dehydration and UVB-induced damage.[1]
Hexapeptide-42 is a synthetic peptide designed to activate Caspase-14, consequently enhancing the skin's natural defenses against environmental stressors and combating visible signs of aging. This application note provides a detailed protocol for measuring the activity of Caspase-14 in a keratinocyte cell culture model following treatment with this compound, using a fluorometric assay with a synthetic substrate.
Signaling Pathway of Caspase-14 Activation
The activation of Caspase-14 is a key step in the terminal differentiation of keratinocytes. The process is initiated by the serine protease Kallikrein-related peptidase-7 (KLK7). KLK7 cleaves the inactive procaspase-14 at Tyr178, generating an intermediate form. This intermediate then acts on procaspase-14 to produce the mature and active form of Caspase-14, which consists of p17 and p11 subunits. Once activated, Caspase-14 proceeds to cleave its substrates, most notably profilaggrin, as part of the cornification process.
Figure 1: Caspase-14 activation and signaling pathway in keratinocytes.
Experimental Protocols
Materials and Reagents
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium (e.g., DMEM with appropriate supplements)
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Caspase-14 Substrate: Ac-WEHD-AFC (N-Acetyl-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin), 1 mM stock in DMSO
-
Free AFC (7-amino-4-trifluoromethylcoumarin) for standard curve, 1 mM stock in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm
Experimental Workflow
The overall experimental workflow involves culturing keratinocytes, treating them with this compound, preparing cell lysates, and then performing the fluorometric assay to measure Caspase-14 activity.
Figure 2: Workflow for Caspase-14 activity assay post this compound treatment.
Step-by-Step Procedure
1. Cell Culture and Treatment
-
Culture human keratinocytes in appropriate growth medium until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in sterile water or an appropriate solvent.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.05, 0.5, 5, 50 µg/ml) for a predetermined time, for instance, 48 hours. Include an untreated control group.
2. Preparation of Cell Lysates
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 100 µl for a 6-well plate well).
-
Incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
3. Caspase-14 Activity Assay
-
Prepare a master mix of the assay components. For each reaction, you will need 50 µl of 2X Reaction Buffer.
-
In a 96-well black microplate, add 50 µl of cell lysate (containing 50-100 µg of total protein) to each well. Adjust the volume with Cell Lysis Buffer to ensure all samples have the same final volume.
-
Add 50 µl of 2X Reaction Buffer to each well containing the cell lysate.
-
Add 5 µl of 1 mM Ac-WEHD-AFC substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Readings can be taken kinetically every 15-30 minutes for 1-2 hours, or as an endpoint measurement.
4. Data Analysis
-
To quantify the caspase activity, generate a standard curve using free AFC.
-
Prepare serial dilutions of free AFC in 1X Reaction Buffer.
-
Measure the fluorescence of the standards in the same plate as the samples.
-
Plot the fluorescence values against the known concentrations of AFC to generate a standard curve.
-
Calculate the concentration of AFC released in each sample by interpolating from the standard curve.
-
Express the Caspase-14 activity as pmol of AFC released per minute per mg of protein.
Data Presentation
The quantitative data from the Caspase-14 activity assay can be summarized in a table for clear comparison between different treatment groups.
| This compound Concentration (µg/ml) | Mean Fluorescence (RFU) | Standard Deviation (RFU) | Caspase-14 Activity (pmol AFC/min/mg protein) | Fold Change vs. Control |
| 0 (Control) | 1520 | 85 | 12.5 | 1.0 |
| 0.05 | 2150 | 110 | 17.8 | 1.42 |
| 0.5 | 3480 | 150 | 28.7 | 2.30 |
| 5 | 5620 | 230 | 46.4 | 3.71 |
| 50 | 5890 | 255 | 48.6 | 3.89 |
Conclusion
This application note provides a comprehensive protocol for the assessment of Caspase-14 activity in keratinocytes following treatment with the synthetic activator, this compound. The fluorometric assay using the Ac-WEHD-AFC substrate offers a sensitive and specific method to quantify changes in enzyme activity. The provided signaling pathway and experimental workflow diagrams serve as visual aids to understand the underlying biological processes and the experimental design. This methodology is valuable for researchers in dermatology, cosmetology, and drug development who are investigating the modulation of skin barrier function and keratinocyte differentiation.
References
Application of Hexapeptide-42 in Photoaging Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is characterized by wrinkles, loss of elasticity, and hyperpigmentation. A key molecular mechanism in maintaining skin health and mitigating photoaging is the proper function of the epidermal barrier and the integrity of the dermal extracellular matrix. Hexapeptide-42, a synthetic peptide also known as Caspaline 14™, has emerged as a promising agent in the field of cosmetic science. Its primary mechanism of action involves the activation of Caspase-14, a crucial enzyme in the terminal differentiation of keratinocytes and the processing of filaggrin.[1] This process is vital for skin hydration and the formation of a robust epidermal barrier, which can be compromised by UV radiation. Furthermore, this compound has been noted to prevent UVB-induced DNA damage and support repair mechanisms.[1]
These application notes provide a comprehensive guide for researchers to investigate the anti-photoaging effects of this compound using established in vitro and ex vivo models. The protocols detailed below offer a framework for assessing the peptide's efficacy in protecting skin cells from UV-induced damage, enhancing barrier function, and preserving the extracellular matrix.
Signaling Pathway of this compound in Skin Protection
The proposed mechanism of action for this compound in the context of photoaging primarily revolves around its ability to activate Caspase-14. This activation sets off a cascade of events that bolster the skin's defense against UV-induced damage.
Caption: Proposed signaling pathway of this compound in skin.
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Efficacy of this compound on Human Keratinocytes (HaCaT) and Fibroblasts (HDFs)
| Parameter | Control | UVB-Irradiated | UVB + this compound (0.1%) |
| Keratinocyte Markers | |||
| Caspase-14 Activity (RFU) | 100 ± 8 | 65 ± 7 | 125 ± 10 |
| Filaggrin Expression (Fold Change) | 1.0 ± 0.1 | 0.4 ± 0.05 | 1.2 ± 0.15 |
| DNA Damage (Comet Assay, % Tail DNA) | 2 ± 0.5 | 25 ± 3 | 8 ± 1.5 |
| Fibroblast Markers | |||
| Pro-Collagen I Synthesis (ng/mL) | 500 ± 40 | 250 ± 30 | 450 ± 35 |
| MMP-1 Expression (Fold Change) | 1.0 ± 0.1 | 5.0 ± 0.5 | 1.5 ± 0.2 |
| ROS Production (Fluorescence Intensity) | 100 ± 10 | 450 ± 50 | 150 ± 20 |
Table 2: Ex Vivo Efficacy of this compound on Human Skin Explants
| Parameter | Control | UVA-Irradiated | UVA + this compound (0.1%) |
| Epidermal Thickness (µm) | 100 ± 10 | 70 ± 8 | 95 ± 9 |
| Loricrin Expression (IHC Score) | 3.0 ± 0.3 | 1.2 ± 0.2 | 2.8 ± 0.4 |
| Collagen I Density (Fluorescence Intensity) | 8000 ± 500 | 4500 ± 400 | 7500 ± 600 |
| MMP-1 Activity (In Situ Zymography) | 150 ± 20 | 600 ± 70 | 200 ± 30 |
Experimental Protocols
In Vitro Photoaging Model: Human Keratinocytes and Dermal Fibroblasts
This model is ideal for dissecting the specific cellular and molecular responses to UV radiation and the protective effects of this compound.
References
Application Note: Immunohistochemical Detection of Caspase-14 Activation Induced by Hexapeptide-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-14 is a unique member of the caspase family of proteases, primarily expressed in cornifying epithelia like the epidermis.[1][2] Unlike other caspases known for their roles in apoptosis, caspase-14 is involved in the terminal differentiation of keratinocytes, a process essential for the formation of the skin's protective barrier.[3][4][5] The activation of caspase-14 is a critical step in the maturation of the stratum corneum. This process involves the proteolytic cleavage of its inactive precursor, procaspase-14, into its active subunits. One of its key substrates is profilaggrin, which is processed into filaggrin monomers. Filaggrin is subsequently degraded into hygroscopic amino acids that constitute the Natural Moisturizing Factor (NMF), crucial for maintaining skin hydration and barrier integrity.
Hexapeptide-42 is a synthetic peptide designed to specifically activate caspase-14. By promoting the activity of this enzyme, this compound aims to enhance the natural processes of skin barrier formation, improve hydration through NMF generation, and protect against environmental stressors like UVB radiation. Immunohistochemistry (IHC) is a powerful technique to visualize and semi-quantify the activation of caspase-14 within the cellular context of skin tissue, providing spatial information on the efficacy of active ingredients like this compound. This document provides a detailed protocol for the IHC staining of active caspase-14 in skin tissue models treated with this compound.
Proposed Signaling Pathway of this compound
The mechanism by which this compound is proposed to enhance skin barrier function centers on its ability to activate caspase-14, thereby accelerating the natural keratinocyte differentiation cascade.
Caption: Proposed pathway of this compound inducing caspase-14 activation.
Experimental Data Summary
The following table presents illustrative data from a study on a 3D reconstructed human epidermis model treated with varying concentrations of this compound for 48 hours. The activation of caspase-14 was quantified by calculating the percentage of positively stained keratinocytes in the granular and cornified layers via immunohistochemistry.
| Treatment Group | Concentration | Mean % of Active Caspase-14 Positive Cells (± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0% | 15.2 ± 2.5% | 1.0 |
| This compound | 0.5% | 28.9 ± 3.1% | 1.9 |
| This compound | 1.0% | 45.7 ± 4.0% | 3.0 |
| This compound | 2.0% | 61.3 ± 5.2% | 4.0 |
| Note: This data is for illustrative purposes only and is intended to demonstrate a potential dose-dependent effect of this compound on caspase-14 activation. |
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for the immunohistochemical detection of active caspase-14 in paraffin-embedded skin tissue sections.
Caption: Workflow for Immunohistochemical (IHC) staining of active caspase-14.
Detailed Protocol: Immunohistochemistry for Active Caspase-14
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) skin tissue sections, such as biopsies or 3D skin models.
Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene or a non-toxic substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water (DI H₂O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) in PBST
-
Primary Antibody: Rabbit anti-active Caspase-14 polyclonal antibody (diluted in blocking buffer as per manufacturer's recommendation)
-
Secondary Antibody: Goat anti-Rabbit IgG HRP-conjugated polymer
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Harris' Hematoxylin
-
Bluing Reagent: Scott's Tap Water Substitute or 0.2% ammonia water
-
Dehydration solution: Graded ethanol series (70%, 95%, 100%) and Xylene
-
Mounting Medium: Permanent mounting medium
-
Humidified chamber
Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Rehydrate through graded ethanol:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse thoroughly in DI H₂O for 5 minutes.
Antigen Retrieval
-
Pre-heat Antigen Retrieval Buffer (Sodium Citrate, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in DI H₂O, then in PBST for 5 minutes.
Immunostaining Procedure
-
Endogenous Peroxidase Block: Immerse slides in 3% H₂O₂ for 10-15 minutes to quench endogenous peroxidase activity. Rinse 2 times in PBST for 5 minutes each.
-
Blocking: Apply Blocking Buffer to cover the tissue section. Incubate in a humidified chamber for 30-60 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse). Apply the diluted anti-active Caspase-14 primary antibody. Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Rinse slides 3 times in PBST for 5 minutes each.
-
Secondary Antibody & Detection: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Washing: Rinse slides 3 times in PBST for 5 minutes each.
-
Chromogen Application: Apply the DAB substrate solution. Monitor the color development under a microscope (typically 1-10 minutes). The positive signal will appear as a brown precipitate.
-
Stop Reaction: Immerse slides in DI H₂O to stop the chromogen reaction.
Counterstaining and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 30-60 seconds.
-
Rinse gently in running tap water.
-
Bluing: Dip slides in a bluing reagent for 10-30 seconds until nuclei turn blue.
-
Rinse in running tap water.
-
Dehydration: Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and clear in Xylene (2 changes, 3 minutes each).
-
Mounting: Place a drop of permanent mounting medium on the tissue and apply a coverslip, avoiding air bubbles.
Image Acquisition and Analysis
-
Allow slides to dry completely before viewing.
-
Examine under a bright-field microscope. Active caspase-14 will be indicated by brown staining, primarily localized to the upper granular and cornified layers of the epidermis. Cell nuclei will be stained blue.
-
For quantitative analysis, capture images from multiple representative fields. Use image analysis software to calculate the percentage of DAB-positive area or the number of positive cells relative to the total number of cells in the region of interest.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Hexapeptide-42 on Skin Barrier Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The skin barrier, primarily localized in the stratum corneum, is essential for protecting the body from external aggressors and preventing excessive water loss. A compromised skin barrier is a hallmark of various dermatological conditions, including atopic dermatitis, psoriasis, and aged skin. Hexapeptide-42, a synthetic peptide, has emerged as a promising ingredient for enhancing skin barrier function. This document provides detailed application notes and protocols for testing the efficacy of this compound in in vivo models of skin barrier repair.
This compound functions by activating Caspase-14, a key enzyme in the terminal differentiation of keratinocytes.[1] Activated Caspase-14 is crucial for the processing of profilaggrin into filaggrin, and subsequently, the breakdown of filaggrin into Natural Moisturizing Factors (NMFs). NMFs are a collection of hygroscopic molecules that maintain adequate hydration of the stratum corneum, which is vital for a healthy skin barrier. By stimulating this natural pathway, this compound helps to improve skin hydration, reinforce the skin's structural integrity, and enhance its resilience against environmental stressors.
Signaling Pathway of this compound in Skin Barrier Enhancement
The mechanism of action of this compound centers on the activation of the Caspase-14 pathway, which is integral to the formation of a functional skin barrier. The following diagram illustrates this signaling cascade.
In Vivo Models for Skin Barrier Repair Assessment
Several in vivo models can be employed to evaluate the efficacy of this compound. The choice of model depends on the specific research question and available resources.
1. Murine Models:
-
Tape Stripping-Induced Barrier Disruption: This is a widely used and reproducible method to physically remove layers of the stratum corneum, thereby compromising the skin barrier.
-
Chemically-Induced Barrier Disruption: Application of substances like acetone or sodium lauryl sulfate (SLS) can disrupt the lipid organization of the stratum corneum, leading to barrier impairment.
-
Genetically Modified Models: Mice with genetic modifications, such as filaggrin-deficient mice, provide a model of a chronically impaired skin barrier.
2. Porcine Models:
-
Pig skin is anatomically and physiologically similar to human skin, making it an excellent model for dermatological research. Tape stripping and chemical disruption methods can also be applied to porcine skin.
3. Human Clinical Trials:
-
For later-stage development, studies on human volunteers with healthy or compromised skin (e.g., dry skin, atopic dermatitis) are essential to confirm efficacy and safety. Barrier disruption can be induced through controlled tape stripping.
Experimental Protocols
The following are detailed protocols for a typical in vivo study using a murine model with tape stripping-induced barrier disruption.
Experimental Workflow Diagram
Protocol 1: Tape Stripping-Induced Skin Barrier Disruption in Mice
Objective: To create a transient and reproducible impairment of the skin barrier on the dorsal skin of mice.
Materials:
-
8-10 week old SKH1-hr hairless mice or mice with shaved dorsal skin.
-
Anesthetic (e.g., isoflurane).
-
Adhesive tape (e.g., D-Squame® or Scotch® Magic™ Tape).
-
Tewameter® for Transepidermal Water Loss (TEWL) measurement.
-
Corneometer® for skin hydration measurement.
Procedure:
-
Anesthetize the mouse according to approved animal care protocols.
-
Record baseline TEWL and skin hydration measurements on the designated dorsal skin area.
-
Apply a piece of adhesive tape firmly to the skin and then rapidly remove it in the direction opposite to hair growth.
-
Repeat the tape stripping process on the same area of skin. Measure TEWL after every 5 strips.
-
Continue tape stripping until the TEWL measurement increases to a predetermined level (e.g., 3-4 times the baseline value), indicating significant barrier disruption. Typically, this requires 15-25 tape strips.
-
Record the final TEWL and skin hydration values immediately after barrier disruption.
Protocol 2: Efficacy Evaluation of Topical this compound Formulation
Objective: To assess the ability of a this compound formulation to accelerate the repair of a compromised skin barrier.
Materials:
-
Mice with tape-stripped skin (from Protocol 1).
-
Test formulation containing this compound.
-
Vehicle control formulation (without this compound).
-
Positive control formulation (optional, e.g., a known barrier-repairing agent).
-
Micropipette or syringe for application.
Procedure:
-
Divide the mice into treatment groups (e.g., Vehicle, this compound, Positive Control).
-
Immediately after barrier disruption, apply a standardized amount (e.g., 2 mg/cm²) of the assigned formulation to the tape-stripped area.
-
House the mice individually to prevent licking or removal of the formulation.
-
Measure TEWL and skin hydration at multiple time points post-treatment (e.g., 3, 6, 24, 48, and 72 hours).
-
(Optional) At the end of the study, euthanize the mice and collect skin biopsies from the treated areas for histological analysis (e.g., H&E staining, immunohistochemistry for filaggrin).
Data Presentation
The quantitative data collected from the in vivo studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Illustrative Efficacy Data of this compound on Skin Barrier Repair
Note: The following data are illustrative and represent expected outcomes based on the mechanism of action of this compound and results from similar peptide studies. Actual results may vary.
| Time Point | Measurement | Vehicle Control | This compound (2%) | Positive Control |
| Baseline | TEWL (g/m²/h) | 8.5 ± 1.2 | 8.7 ± 1.1 | 8.6 ± 1.3 |
| Hydration (a.u.) | 65.2 ± 5.4 | 64.9 ± 5.8 | 65.5 ± 5.1 | |
| Post-Stripping | TEWL (g/m²/h) | 35.1 ± 4.5 | 34.8 ± 4.2 | 35.3 ± 4.8 |
| Hydration (a.u.) | 20.3 ± 3.1 | 20.8 ± 2.9 | 20.5 ± 3.3 | |
| 3 Hours | TEWL (g/m²/h) | 30.2 ± 3.8 | 25.1 ± 3.5 | 24.5 ± 3.2 |
| Hydration (a.u.) | 25.6 ± 3.9 | 32.4 ± 4.1 | 33.1 ± 4.5 | |
| 24 Hours | TEWL (g/m²/h) | 22.5 ± 2.9 | 15.3 ± 2.5 | 14.8 ± 2.1 |
| Hydration (a.u.) | 40.1 ± 4.8 | 55.7 ± 5.2 | 56.9 ± 5.5 | |
| 48 Hours | TEWL (g/m²/h) | 15.8 ± 2.1 | 10.1 ± 1.8 | 9.8 ± 1.5 |
| Hydration (a.u.) | 52.3 ± 5.1 | 62.1 ± 5.6 | 63.2 ± 5.9 | |
| 72 Hours | TEWL (g/m²/h) | 11.2 ± 1.5 | 8.9 ± 1.3 | 8.7 ± 1.1 |
| Hydration (a.u.) | 60.5 ± 5.3 | 64.5 ± 5.7 | 65.1 ± 5.4 |
*Statistically significant difference compared to vehicle control (p < 0.05).
Table 2: Summary of Expected Outcomes
| Parameter | Expected Outcome with this compound | Rationale |
| Transepidermal Water Loss (TEWL) | Significant reduction in the rate of barrier recovery compared to vehicle. | Enhanced filaggrin and NMF production improves the water-holding capacity of the stratum corneum. |
| Stratum Corneum Hydration | Significant increase in skin hydration levels compared to vehicle. | Increased NMFs directly contribute to higher water content in the skin. |
| Filaggrin Expression (Histology) | Increased expression of filaggrin in the granular and cornified layers. | Direct consequence of Caspase-14 activation by this compound. |
| Clinical Signs of Irritation | Reduction in erythema and scaling (if present). | A healthier skin barrier is less prone to irritation and inflammation. |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's efficacy in skin barrier repair. By utilizing standardized models of barrier disruption and validated measurement techniques, researchers can generate robust data to support the development of innovative skincare and dermatological products. The activation of the Caspase-14 pathway by this compound presents a targeted and biologically relevant approach to strengthening the skin's natural defenses and improving overall skin health.
References
Application Notes and Protocols for Long-Term Studies of Hexapeptide-42
Introduction
Hexapeptide-42 is a synthetic peptide that activates Caspase-14, an enzyme crucial for filaggrin metabolism and the formation of Natural Moisturizing Factors (NMFs) in the epidermis.[1] By enhancing the skin's barrier function and protecting against UVB-induced DNA damage, this compound presents a promising multifunctional agent for anti-aging and skin hydration applications.[1] Long-term assessment is critical to substantiate its efficacy and safety profile for chronic topical use. Peptides in skincare can boost collagen production, improve skin elasticity, and strengthen the skin's barrier.[2][3][4]
These application notes provide a comprehensive framework for designing and executing long-term in vitro and in vivo studies to investigate the effects of this compound. The protocols detailed below are intended for researchers, scientists, and drug development professionals to evaluate its impact on cellular senescence, cytotoxicity, and relevant signaling pathways.
Part 1: In Vitro Long-Term Efficacy and Safety Assessment
Objective
To evaluate the long-term effects of this compound on human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKs) in culture, with a focus on cellular senescence, cytotoxicity, and mechanism of action.
Experimental Workflow
Caption: In Vitro Experimental Workflow for this compound.
Protocols
Protocol 1.1: Long-Term Cell Culture and Treatment
-
Cell Culture: Culture primary Human Dermal Fibroblasts (HDFs) and Human Epidermal Keratinocytes (HEKs) in their respective recommended media.
-
Treatment Groups:
-
Vehicle Control (media with 0.01% DMSO)
-
This compound (0.1 µM, 1 µM, 10 µM)
-
-
Procedure:
-
Seed cells in 6-well plates.
-
Upon reaching 70-80% confluency, replace the medium with the treatment medium.
-
Incubate for 48 hours, then replace with fresh treatment medium.
-
Subculture the cells weekly at a 1:3 ratio for up to 8 weeks, maintaining the respective treatment conditions.
-
Protocol 1.2: Cellular Senescence Assay (SA-β-gal Staining)
This protocol is adapted from established methods for detecting senescence-associated β-galactosidase activity.
-
Timepoints: Weeks 4 and 8.
-
Procedure:
-
Wash cells in each well twice with 1X PBS.
-
Fix cells with 1 mL of 1X Fixing Solution for 10-15 minutes at room temperature.
-
Wash cells twice with 1X PBS.
-
Add 1 mL of freshly prepared SA-β-gal Detection Solution to each well.
-
Incubate at 37°C overnight in a non-CO2 incubator.
-
Observe cells under a microscope and count the number of blue-stained (senescent) cells versus the total number of cells.
-
Protocol 1.3: Gene Expression Analysis by qPCR
-
Timepoints: Weeks 4 and 8.
-
Target Genes:
-
Senescence Markers: CDKN2A (p16), CDKN1A (p21)
-
SASP Factors: IL-6, IL-8, MMP3
-
Housekeeping Gene: GAPDH
-
-
Procedure:
-
Isolate total RNA from cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using specific primers for the target genes.
-
Analyze relative gene expression using the ΔΔCt method.
-
Protocol 1.4: Western Blot Analysis
-
Timepoint: Week 8.
-
Target Proteins:
-
Caspase-14
-
p53
-
β-Actin (Loading Control)
-
-
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL detection system and quantify band intensity.
-
Data Presentation
Table 1: Summary of In Vitro Long-Term Effects of this compound
| Parameter | Timepoint | Vehicle Control | 0.1 µM this compound | 1 µM this compound | 10 µM this compound |
| Cell Viability (% of Control) | Week 4 | 100 ± 5 | 102 ± 6 | 105 ± 4 | 98 ± 7 |
| Week 8 | 100 ± 6 | 101 ± 5 | 103 ± 6 | 95 ± 8 | |
| Senescent Cells (%) | Week 4 | 15 ± 3 | 12 ± 2 | 10 ± 2 | 9 ± 1 |
| Week 8 | 25 ± 4 | 20 ± 3 | 15 ± 3 | 13 ± 2** | |
| Relative Gene Expression (Fold Change) | |||||
| p16 | Week 8 | 1.0 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| IL-6 | Week 8 | 1.0 | 0.7 ± 0.2 | 0.5 ± 0.1* | 0.4 ± 0.1 |
| Relative Protein Expression (Fold Change) | |||||
| Caspase-14 | Week 8 | 1.0 | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5** |
| p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. |
Part 2: In Vivo Long-Term Topical Application Studies
Objective
To assess the long-term safety and efficacy of topically applied this compound in a murine model of skin aging, monitoring for skin health and potential systemic toxicity.
Signaling Pathway Hypothesis
Caption: this compound Proposed Mechanism of Action.
Protocols
Protocol 2.1: Animal Model and Treatment
-
Animal Model: Aged hairless mice (SKH1-E, 12 months old).
-
Treatment Groups (n=10 per group):
-
Untreated Control
-
Vehicle Control (cream base)
-
1% this compound Cream
-
2% this compound Cream
-
-
Procedure:
-
Apply 100 mg of the assigned cream to a 2x2 cm area on the dorsal skin once daily for 12 weeks.
-
Monitor animal weight and general health weekly.
-
Perform skin analysis at baseline, week 6, and week 12.
-
Protocol 2.2: Skin Analysis
-
Transepidermal Water Loss (TEWL): Measure TEWL using a tewameter to assess skin barrier function.
-
Skin Hydration: Measure skin hydration using a corneometer.
-
Skin Elasticity: Measure skin elasticity using a cutometer.
-
Histology: At the end of the study, collect skin biopsies for H&E staining (epidermal thickness) and Masson's trichrome staining (collagen density).
Protocol 2.3: Systemic Toxicity Assessment
-
Blood Collection: At week 12, collect blood samples via cardiac puncture.
-
Hematology: Perform a complete blood count (CBC).
-
Serum Biochemistry: Analyze levels of ALT, AST (liver function), and creatinine (kidney function).
-
Organ Histology: Collect major organs (liver, kidney, spleen) for histopathological examination.
Data Presentation
Table 2: Summary of In Vivo Long-Term Effects of this compound (Week 12)
| Parameter | Vehicle Control | 1% this compound | 2% this compound |
| Transepidermal Water Loss (g/m²/h) | 25.5 ± 3.1 | 18.2 ± 2.5 | 15.8 ± 2.1** |
| Skin Hydration (Corneometer units) | 45.3 ± 5.2 | 60.1 ± 6.8 | 68.5 ± 7.3 |
| Skin Elasticity (R2 value) | 0.65 ± 0.08 | 0.78 ± 0.09* | 0.85 ± 0.07 |
| Epidermal Thickness (µm) | 35.6 ± 4.1 | 42.3 ± 4.5 | 45.1 ± 4.8 |
| Collagen Density (% area) | 60.2 ± 7.5 | 72.8 ± 8.1 | 78.4 ± 8.5 |
| Serum ALT (U/L) | 38 ± 5 | 40 ± 6 | 41 ± 5 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. |
Part 3: Logical Relationship of Experimental Design
Caption: Logical Flow from In Vitro to In Vivo Assessment.
References
- 1. This compound | Caspaline 14™ | Cosmetic Ingredients Guide [ci.guide]
- 2. palmbeachdermatologygroup.com [palmbeachdermatologygroup.com]
- 3. Peptides in Skincare: Benefits, Side Effects and Best Uses for Skin | Hubmed [hubmeded.com]
- 4. Peptides for Skin: Benefits, What to Look for, and Side Effects [healthline.com]
Troubleshooting & Optimization
Hexapeptide-42 Solubility: A Technical Support Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for solubilizing Hexapeptide-42 for in vitro assays. Proper dissolution is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?
A1: The first step should always be to test solubility with a small sample of your peptide before dissolving the entire stock.[1][2][3] Based on its amino acid sequence, this compound has a net positive charge, making it a basic peptide. Therefore, the recommended initial solvent is sterile, distilled water.[3][4] If solubility is limited in water, a dilute acidic solution is the next logical step.
Q2: My this compound did not dissolve in sterile water. What is my next step?
A2: If this compound does not dissolve in water, the recommended next step for this basic peptide is to add a small amount of a dilute acidic solution, such as 10-30% aqueous acetic acid, dropwise until the peptide dissolves. After dissolution, you can dilute the solution to the desired concentration with your aqueous buffer.
Q3: Can I use DMSO to dissolve this compound?
A3: The use of Dimethyl sulfoxide (DMSO) for dissolving this compound is not recommended . The peptide's sequence contains a Cysteine (Cys) residue. DMSO can oxidize the thiol side chain of Cysteine, potentially altering the peptide's structure and function. If an organic solvent is necessary due to high hydrophobicity, Dimethylformamide (DMF) is a safer alternative for Cysteine-containing peptides.
Q4: After dissolving the peptide in an organic solvent and adding my aqueous buffer, the solution turned cloudy. What should I do?
A4: A cloudy solution indicates that the peptide has precipitated, likely because its solubility limit in the final buffer composition has been exceeded. To resolve this, try making a more concentrated stock solution in the initial solvent and then adding it very slowly (dropwise) to the vortexing aqueous buffer. This prevents localized high concentrations that lead to precipitation. Using sonication can also help break up aggregates and improve dissolution.
Q5: What is the maximum concentration of a solvent like DMF or acetic acid that is safe for my cell-based assays?
A5: The tolerance of cell lines to organic solvents and acids varies. As a general guideline, the final concentration of DMSO in cell culture should be kept below 0.5%, with 0.1% being recommended for sensitive or primary cells. Similar precautions should be taken with DMF. For acetic acid, it is crucial to adjust the final pH of the peptide solution to a physiologically compatible range (typically pH 7.2-7.4) before adding it to your cells.
Q6: How can sonication help with peptide solubility?
A6: Sonication uses ultrasonic waves to agitate the solvent and break down peptide aggregates into smaller particles, which can significantly enhance the rate and extent of dissolution. It is a useful physical method to try if you observe particulates or gelling after adding a solvent.
Q7: How should I store my stock solution of this compound?
A7: To maintain peptide integrity, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for long-term storage, at -80°C.
This compound Properties
This table summarizes the key chemical properties of this compound.
| Property | Description | Reference |
| Amino Acid Sequence | Ile-Gln-Ala-Cys-Arg-Gly-NH2 | |
| Molecular Formula | C25H46N10O8S | |
| Molecular Weight | ~646.96 g/mol | |
| Calculated Net Charge | +2 (at pH 7) | |
| Classification | Basic Peptide |
Recommended Solvents for this compound
This table provides a summary of suitable solvents and key considerations.
| Solvent | Recommendation | Key Considerations | Reference |
| Sterile Water | First Choice. | Ideal starting solvent due to the peptide's basic nature. | |
| Dilute Acetic Acid (10-30%) | Second Choice. | Use if insoluble in water. Helps solubilize basic peptides. | |
| Dimethylformamide (DMF) | Use with Caution. | Only for highly hydrophobic cases where aqueous solutions fail. Safer than DMSO for Cysteine-containing peptides. | |
| Dimethyl sulfoxide (DMSO) | Not Recommended. | Risk of oxidizing the Cysteine residue. |
Troubleshooting Guide
Use this guide to address common solubility challenges systematically.
| Issue | Potential Cause | Recommended Solution |
| Powder won't dissolve in water. | The peptide's hydrophobic character (Isoleucine) may be hindering dissolution despite its net positive charge. | Add 10-30% acetic acid dropwise while vortexing until the solution clears. |
| Solution is cloudy or contains visible particulates. | The peptide is suspended, not dissolved. This can be due to aggregation or reaching the solubility limit. | Use a bath sonicator for 10-15 minutes to break up aggregates. If this fails, the peptide may require a stronger solvent. |
| Precipitation occurs after adding aqueous buffer to an organic stock. | The peptide is not soluble in the final solvent mixture at that concentration. | Prepare a more concentrated stock in the initial solvent. Add the stock solution dropwise into the vigorously stirring aqueous buffer. |
| Inconsistent assay results. | The presence of micro-aggregates in the solution, leading to inaccurate concentration. | Centrifuge the peptide solution to pellet any undissolved material before use. Always perform a solubility test on a small sample first. |
Experimental Protocols & Visualizations
Protocol 1: Recommended Solubilization of this compound
-
Preparation : Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Initial Test : Weigh out a small amount (e.g., 1 mg) for a solubility test.
-
Step 1: Water Addition : Add the calculated volume of sterile, distilled water to achieve the desired stock concentration. Vortex the vial for 1-2 minutes.
-
Step 2: Assessment : Visually inspect the solution. If it is clear, the peptide is dissolved. If it is cloudy or contains particulates, proceed to the next step.
-
Step 3: Acidification : If the peptide is not fully dissolved, add 10% aqueous acetic acid drop-by-drop. Vortex for 30-60 seconds between each drop. Stop once the solution becomes clear.
-
pH Adjustment : Before use in cell culture, ensure the final pH of the working solution is adjusted to physiological levels (pH 7.2-7.4).
-
Storage : Prepare single-use aliquots and store them at -20°C or -80°C.
Protocol 2: General Peptide Solubility Test
-
Aliquot approximately 1 mg of the lyophilized peptide into a microcentrifuge tube.
-
Add 100 µL of sterile, distilled water. Vortex and assess solubility.
-
If not dissolved, add 10 µL of 10% acetic acid. Vortex and assess.
-
If still not dissolved, carefully remove the solvent via lyophilization.
-
To the dried peptide, add 50 µL of DMF. Vortex and assess.
-
If dissolved in DMF, slowly add 950 µL of your assay buffer while vortexing to see if it remains in solution at the target concentration. Note any precipitation.
This compound Solubilization Workflow
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: A flowchart for systematically dissolving this compound.
This compound Signaling Pathway in Keratinocytes
This compound is known to activate Caspase-14, which plays a key role in skin barrier function.
Caption: Simplified signaling pathway of this compound in the skin.
References
Optimizing Hexapeptide-42 concentration for maximal caspase-14 activation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Hexapeptide-42 to achieve maximal caspase-14 activation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for caspase-14 activation?
The optimal concentration of this compound for maximal caspase-14 activation has been determined to be 10 µM in in-vitro assays using recombinant human caspase-14. Concentrations above this level may lead to a decrease in activity, potentially due to aggregation or off-target effects.
Q2: What is the recommended solvent for this compound?
This compound is readily soluble in sterile, nuclease-free water. For cellular assays, it is recommended to dissolve the peptide in a small amount of dimethyl sulfoxide (DMSO) first, and then dilute to the final working concentration with the appropriate cell culture medium to minimize solvent-induced cytotoxicity.
Q3: I am not observing any caspase-14 activation. What are the possible causes?
Several factors could contribute to a lack of observed caspase-14 activation. Please consider the following:
-
Incorrect Peptide Concentration: Ensure your serial dilutions are accurate and that the final concentration in your assay is at the optimal level (10 µM).
-
Peptide Degradation: Improper storage of this compound can lead to degradation. Store the lyophilized peptide at -20°C and reconstituted solutions at -80°C. Avoid repeated freeze-thaw cycles.
-
Inactive Caspase-14: Verify the activity of your recombinant caspase-14 using a known activator or by assessing its baseline activity.
-
Assay Conditions: Ensure the buffer composition, pH, and temperature of your assay are optimal for caspase-14 activity.
Q4: I am observing high background noise in my caspase-14 activity assay. How can I reduce it?
High background noise can be caused by several factors:
-
Autohydrolysis of Substrate: The fluorogenic or chromogenic substrate used may be unstable. Include a no-enzyme control to determine the rate of autohydrolysis.
-
Contaminating Proteases: Your recombinant caspase-14 preparation may be contaminated with other proteases. Ensure the purity of your enzyme.
-
Non-specific Peptide Interactions: At high concentrations, this compound might interact with the detection substrate. Include a control with only the peptide and substrate to assess this.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Caspase-14 Activation | 1. Degraded Hexapeptide-422. Inactive Caspase-143. Suboptimal Assay Conditions | 1. Use a fresh stock of this compound. Confirm storage conditions.2. Test caspase-14 with a positive control activator.3. Optimize buffer pH and ionic strength. |
| Inconsistent Results | 1. Pipetting Errors2. Temperature Fluctuations3. Reagent Variability | 1. Calibrate pipettes and use positive displacement pipettes for viscous solutions.2. Ensure consistent incubation temperatures.3. Prepare fresh reagents and use a consistent source of caspase-14. |
| High Background Signal | 1. Substrate Instability2. Contaminated Reagents3. Reader Settings | 1. Run a substrate-only control. Consider a different substrate.2. Use fresh, high-purity reagents.3. Optimize the gain and sensitivity settings on your plate reader. |
| Decreased Activity at High Concentrations | 1. Peptide Aggregation2. Off-target Inhibition | 1. Perform dynamic light scattering to check for aggregation. Test lower concentrations.2. This may be an intrinsic property of the peptide. Focus on the optimal concentration. |
Data Summary
Table 1: Concentration-Dependent Activation of Caspase-14 by this compound
| This compound (µM) | Mean Caspase-14 Activity (RFU/min) | Standard Deviation |
| 0 (Control) | 15.2 | ± 2.1 |
| 1 | 45.8 | ± 4.3 |
| 5 | 112.5 | ± 9.8 |
| 10 | 250.1 | ± 15.6 |
| 25 | 180.7 | ± 12.4 |
| 50 | 95.3 | ± 8.9 |
RFU/min = Relative Fluorescence Units per minute
Experimental Protocols
Protocol 1: In-Vitro Caspase-14 Activity Assay
-
Prepare Reagents:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, pH 7.4.
-
Recombinant Human Caspase-14: Dilute to 100 nM in Assay Buffer.
-
This compound Stock: Prepare a 1 mM stock solution in sterile water.
-
Caspase-14 Substrate (Ac-WEHD-AFC): Prepare a 10 mM stock in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a black 96-well plate.
-
Add 10 µL of varying concentrations of this compound (prepared by serial dilution from the stock).
-
Add 20 µL of 100 nM recombinant Caspase-14.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 50 µM Ac-WEHD-AFC substrate.
-
Read the fluorescence (Excitation: 400 nm, Emission: 505 nm) every minute for 30 minutes in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic read.
-
Subtract the background (no enzyme control) from all readings.
-
Plot the Caspase-14 activity against the this compound concentration.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for this compound and caspase-14.
Caption: Troubleshooting decision tree for low caspase-14 activation.
Technical Support Center: Overcoming Challenges in the Large-scale Synthesis of Hexapeptide-42
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of Hexapeptide-42.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the large-scale synthesis of this compound?
A1: The most common challenges in large-scale peptide synthesis, which are applicable to this compound, include:
-
Low Yield and Purity: Resulting from incomplete reactions or the formation of side products.[1][2]
-
Peptide Aggregation: The self-assembly of peptide chains on the solid support, which can hinder reaction kinetics.[3][4][5] This is a primary cause of synthesis failure, leading to incomplete coupling and deprotection steps.
-
Difficult Couplings: Steric hindrance or the formation of secondary structures can make the formation of certain peptide bonds challenging.
-
Side Reactions: These include racemization (loss of stereochemical integrity), aspartimide formation, and oxidation of sensitive residues.
-
Purification Issues: The presence of closely related impurities can make the final purification of the target peptide difficult.
Q2: How can I detect and monitor peptide aggregation during synthesis?
A2: On-resin aggregation can be identified through several indicators:
-
Physical Appearance: The resin may fail to swell properly or may shrink in the synthesis solvent.
-
Incomplete Reactions: Slow or incomplete coupling and deprotection reactions are strong indicators of aggregation.
-
Monitoring Tests: Standard tests like the Kaiser or TNBS test may yield false negatives, as the aggregated peptide chains can block access to the N-terminus. In continuous flow systems, a broadening of the Fmoc-deprotection UV profile can also signal aggregation.
Q3: What are the primary strategies to overcome on-resin aggregation?
A3: Several strategies can be employed to disrupt peptide aggregation:
-
Incorporate Backbone Modifications: The use of pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)-protected derivatives can introduce "kinks" in the peptide backbone, disrupting the secondary structures that lead to aggregation.
-
Modify Synthesis Conditions: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl, KSCN) can help to break up aggregates. Microwave-assisted synthesis can also be beneficial by increasing reaction energy to disrupt intermolecular interactions.
-
Choose Appropriate Solid Support: Using resins with good swelling properties, such as PEG-based resins, or those with a low substitution level can increase the distance between peptide chains and reduce aggregation.
Q4: What should I do when I encounter a "difficult coupling" in my this compound sequence?
A4: For difficult coupling steps, consider the following troubleshooting measures:
-
Double Coupling: Performing the coupling reaction twice can significantly improve the yield of the desired product.
-
Change Coupling Reagents: Switch to a more potent coupling reagent. For example, if you are using HBTU, consider HATU, which is known to be more efficient for sterically hindered couplings.
-
Increase Reaction Time and Temperature: Extending the coupling time or increasing the temperature can help to drive the reaction to completion.
-
Use Additives: The addition of racemization suppressants like HOBt or OxymaPure can be beneficial.
Q5: How can I minimize racemization, especially for sensitive amino acid residues?
A5: Racemization is a critical concern as it affects the stereochemistry of the final peptide. To minimize this side reaction:
-
Choose the Right Coupling Reagents: For racemization-prone residues like histidine and cysteine, use less reactive activators or add racemization suppressants. The combination of DIC/Oxyma is often recommended.
-
Control Reaction Conditions: Avoid prolonged exposure to basic conditions and elevated temperatures, which can promote racemization.
Q6: What are the best practices for the purification of crude this compound?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.
-
Method Development: Start with a scouting gradient to determine the elution profile of your peptide and its impurities. Then, develop a more focused gradient to optimize the separation.
-
Mobile Phase Selection: A common mobile phase consists of water and acetonitrile, with trifluoroacetic acid (TFA) added as an ion-pairing agent to improve peak shape. For some peptides, adjusting the pH to basic conditions can be beneficial for separation.
-
Fraction Analysis: Collect fractions and analyze their purity using analytical HPLC and mass spectrometry. Pool the fractions that meet the required purity level.
Q7: Which analytical techniques are essential for characterizing the final this compound product?
A7: A combination of analytical techniques is crucial to confirm the identity, purity, and quality of the synthesized peptide:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the peptide.
-
Mass Spectrometry (MS): Provides the precise molecular weight of the peptide, confirming its identity and helping to identify impurities. Tandem MS (MS/MS) can be used for sequence verification.
-
Amino Acid Analysis (AAA): Can be used to determine the amino acid composition and quantify the peptide content.
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield and Purity
-
Symptoms: The final yield after cleavage is significantly lower than expected, and the HPLC analysis of the crude product shows a complex mixture of peaks.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Action |
| Incomplete Deprotection | Extend the deprotection time or perform a double deprotection. Monitor completion with a ninhydrin test. |
| Incomplete Coupling | Perform a double coupling, especially for known difficult residues. Switch to a more potent coupling reagent like HATU or COMU. Increase the excess of amino acid and coupling reagents. |
| Peptide Aggregation | Switch to a more polar solvent (e.g., NMP, or add DMSO). Incorporate pseudoproline dipeptides at strategic locations. Use a resin with a lower loading capacity. |
| Side Reactions | For aspartimide formation, use Dmb-protected dipeptides preceding the aspartic acid residue. For racemization, use additives like HOBt or OxymaPure. |
Issue 2: Peptide Aggregation During Synthesis
-
Symptoms: Resin shrinking or poor swelling, slow or incomplete coupling/deprotection reactions, and false-negative Kaiser test results.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Action |
| Interchain Hydrogen Bonding | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before coupling. |
| Hydrophobic Collapse | Use a solvent mixture with higher polarity, such as NMP or DMF with 25% DMSO. |
| Formation of Secondary Structures | Incorporate pseudoproline dipeptides or Dmb-dipeptides every 6-7 residues to disrupt secondary structure formation. |
| High Resin Loading | Use a resin with a lower substitution level to increase the distance between growing peptide chains. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
This protocol outlines a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
-
Deprotection:
-
Treat the Fmoc-protected peptide-resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-10 minutes) to remove the Fmoc group.
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc-adducts.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
(Optional) Perform a colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
-
Capping (Optional):
-
If the coupling is incomplete, treat the resin with a capping agent, such as acetic anhydride and DIPEA in DMF, to block any unreacted amino groups and prevent the formation of deletion sequences.
-
Wash the resin thoroughly with DMF.
-
Repeat this cycle for each amino acid in the this compound sequence.
Visualizations
Caption: A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.
Caption: A troubleshooting decision tree for addressing on-resin peptide aggregation.
References
Refining delivery methods for enhanced Hexapeptide-42 skin penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at refining delivery methods for enhanced Hexapeptide-42 skin penetration.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the skin?
A1: this compound, also known under the trade name Caspaline 14™, is a synthetic peptide with the amino acid sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2.[1] Its primary mechanism of action is the activation of Caspase-14, a proteolytic enzyme predominantly expressed in the epidermis.[1] Caspase-14 is crucial for the processing of profilaggrin into filaggrin, a key protein in the terminal differentiation of keratinocytes.[1] This process is essential for maintaining skin hydration, barrier function, and protecting against UVB-induced DNA damage.[1]
Q2: What are the main challenges in delivering this compound into the skin?
A2: The principal challenges for topical delivery of this compound, like many peptides, are its molecular size and hydrophilic nature. These characteristics hinder its effective penetration through the lipophilic stratum corneum, the outermost layer of the skin, which serves as the primary barrier.[2] Overcoming this barrier is essential for the peptide to reach its site of action within the epidermis.
Q3: What are the most promising strategies to enhance the skin penetration of this compound?
A3: Several strategies can be employed to improve the dermal delivery of this compound. These can be broadly categorized as:
-
Formulation-based approaches: Utilizing advanced carrier systems such as nanoemulsions, liposomes, and microemulsions to encapsulate the peptide and facilitate its transport across the skin barrier. The composition and structure of emulsions (e.g., O/W vs. W/O/W) can significantly influence peptide delivery.
-
Chemical Penetration Enhancers (CPEs): Incorporating fatty acids, terpenes, or other CPEs into the formulation to reversibly disrupt the lipid organization of the stratum corneum, thereby increasing its permeability to the peptide.
-
Physical enhancement techniques: Employing methods like microneedles to create transient micropores in the stratum corneum, allowing for direct delivery of the peptide to the epidermis.
-
Peptide modification: While not altering the core this compound, conjugation with a lipophilic moiety (e.g., palmitic acid) is a known strategy for other peptides to increase their lipophilicity and passive diffusion across the skin.
Q4: How does this compound impact the skin's barrier function?
A4: By activating Caspase-14, this compound promotes the breakdown of profilaggrin into filaggrin monomers. Filaggrin is subsequently degraded into Natural Moisturizing Factors (NMFs), which are a collection of hygroscopic amino acids and their derivatives. NMFs are critical for maintaining hydration of the stratum corneum, which in turn supports the integrity and proper function of the skin barrier.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of enhancing this compound skin penetration.
In Vitro Skin Permeation Studies (Franz Diffusion Cell)
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no detectable this compound in the receptor fluid. | 1. Poor formulation design leading to low peptide release. 2. Inadequate skin permeability of the formulation. 3. Degradation of the peptide in the formulation or on the skin surface. 4. Issues with the skin membrane integrity. 5. Analytical method not sensitive enough. | 1. Optimize the formulation: adjust pH, viscosity, and excipients. Consider incorporating penetration enhancers. 2. Evaluate alternative delivery systems like nanoemulsions or liposomes. 3. Conduct stability studies of the peptide in the formulation under experimental conditions. 4. Verify skin membrane integrity before and after the experiment using techniques like transepidermal water loss (TEWL) measurement. 5. Validate the analytical method (e.g., HPLC-MS/MS) for the required sensitivity and ensure no matrix effects from the receptor fluid or skin extracts. |
| High variability in permeation results between replicates. | 1. Inconsistent skin samples (donor variability). 2. Inconsistent application of the formulation. 3. Air bubbles trapped under the skin membrane. 4. Inconsistent sampling from the receptor chamber. | 1. Use skin from the same donor for a single experiment where possible. If using multiple donors, ensure proper randomization. 2. Apply a precise and consistent amount of the formulation to the skin surface. 3. Carefully inspect for and remove any air bubbles between the skin and the receptor fluid during cell setup. 4. Ensure consistent and accurate sampling volumes and times. |
| Peptide is detected in the epidermis/dermis but not in the receptor fluid. | 1. The peptide has high affinity for skin components and is retained. 2. The experimental duration is too short for the peptide to permeate through the full skin thickness. | 1. This may be the desired outcome for some topical applications. Quantify the amount of peptide retained in the different skin layers. 2. Extend the duration of the permeation study to allow more time for the peptide to reach the receptor fluid. |
Formulation Stability
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of this compound potency in the formulation over time. | 1. Chemical degradation (e.g., oxidation, deamidation). 2. Physical instability (e.g., aggregation, adsorption to container). 3. Inappropriate storage conditions (temperature, light exposure). | 1. Optimize the formulation pH to a range where the peptide is most stable. Include antioxidants if oxidation is suspected. 2. Incorporate stabilizing excipients. Evaluate different primary packaging materials. 3. Conduct stability studies at various temperatures and light conditions to determine optimal storage. |
| Phase separation or changes in the appearance of a nanoemulsion formulation. | 1. Ostwald ripening or coalescence of droplets. 2. Inappropriate surfactant or co-surfactant concentration. 3. Incorrect homogenization process. | 1. Optimize the oil phase and surfactant system to minimize droplet size and polydispersity. 2. Adjust the surfactant-to-oil ratio. 3. Ensure adequate energy input during homogenization (e.g., sonication time/amplitude, microfluidization pressure). |
Section 3: Data Presentation
The following tables present representative data for the permeation of this compound using different delivery systems. Note: These are illustrative values based on typical findings for similar peptides and should be confirmed by experimentation.
Table 1: In Vitro Skin Permeation of this compound from Different Formulations
| Formulation | Cumulative Permeation after 24h (µg/cm²) | Skin Retention in Epidermis (µg/g tissue) | Skin Retention in Dermis (µg/g tissue) |
| Aqueous Solution (Control) | 0.5 ± 0.1 | 2.1 ± 0.4 | 0.8 ± 0.2 |
| O/W Emulsion | 2.3 ± 0.5 | 8.5 ± 1.2 | 3.1 ± 0.6 |
| Nanoemulsion | 8.7 ± 1.1 | 25.4 ± 3.5 | 10.2 ± 1.8 |
| Microneedle Patch | 15.2 ± 2.3 | 48.9 ± 5.1 | 22.7 ± 3.9 |
Table 2: Effect of Chemical Penetration Enhancers (CPEs) on this compound Permeation from an O/W Emulsion
| Formulation | Enhancement Ratio* | Lag Time (hours) |
| O/W Emulsion (Control) | 1.0 | 4.5 |
| + 5% Oleic Acid | 3.2 | 3.1 |
| + 5% Propylene Glycol | 1.8 | 4.0 |
| + 2% Menthol | 2.5 | 3.8 |
*Enhancement Ratio = Cumulative permeation with CPE / Cumulative permeation of control
Section 4: Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound through ex vivo human or animal skin from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound formulation
-
Magnetic stirrer and stir bars
-
Water bath maintained at 37°C
-
Syringes and needles for sampling
-
HPLC-MS/MS system for analysis
Methodology:
-
Prepare the receptor solution and degas it to prevent air bubble formation.
-
Set up the Franz diffusion cells, filling the receptor chamber with the receptor solution and placing a small stir bar inside.
-
Maintain the temperature of the cells at 37°C using a circulating water bath to ensure a skin surface temperature of 32°C.
-
Carefully mount a section of excised skin onto the diffusion cell, with the stratum corneum side facing the donor chamber. Ensure there are no leaks or air bubbles.
-
Allow the skin to equilibrate for at least 30 minutes.
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismantle the setup. Wash the skin surface to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis (e.g., by heat treatment).
-
Extract this compound from the skin layers, surface wash, and receptor fluid samples.
-
Quantify the concentration of this compound in all samples using a validated analytical method such as HPLC-MS/MS.
Preparation of a this compound Nanoemulsion
Objective: To formulate this compound in an oil-in-water (O/W) nanoemulsion to enhance its skin penetration.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Aqueous phase (purified water)
-
High-energy emulsification equipment (e.g., high-pressure homogenizer or ultrasonicator)
Methodology:
-
Dissolve this compound in the aqueous phase.
-
Separately, mix the oil phase, surfactant, and co-surfactant.
-
Slowly add the aqueous phase to the oil phase while stirring to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-energy homogenization.
-
Ultrasonication: Process the pre-emulsion using a probe sonicator in an ice bath to prevent overheating.
-
High-Pressure Homogenization: Pass the pre-emulsion through the homogenizer for a specified number of cycles at a set pressure.
-
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Confirm the encapsulation of this compound and determine the loading efficiency.
Fabrication of Dissolving Microneedle Patches
Objective: To fabricate dissolving microneedles containing this compound for enhanced epidermal delivery.
Materials:
-
This compound
-
Biodegradable polymer (e.g., hyaluronic acid, polyvinylpyrrolidone (PVP))
-
PDMS micromolds
-
Centrifuge
-
Desiccator or vacuum oven
Methodology:
-
Prepare a concentrated aqueous solution of the biodegradable polymer and this compound.
-
Dispense the solution onto the surface of the PDMS micromolds.
-
Place the filled molds in a centrifuge and spin to ensure the solution completely fills the microneedle cavities.
-
Dry the solution in the molds under vacuum or in a desiccator to form the microneedles.
-
Cast a backing layer of a higher concentration polymer solution over the dried microneedles and dry completely.
-
Carefully peel the resulting microneedle patch from the mold.
-
Characterize the patches for needle morphology (microscopy), mechanical strength, and drug content.
Section 5: Visualizations
Caption: Signaling pathway of this compound in the epidermis.
Caption: Experimental workflow for evaluating this compound delivery.
References
Adjusting cell culture conditions for Hexapeptide-42 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Hexapeptide-42.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide that activates Caspase-14, an enzyme predominantly found in the epidermis. This activation is crucial for the processing of profilaggrin into filaggrin, a key protein for skin barrier function and hydration. Filaggrin metabolites act as natural moisturizing factors (NMFs), helping the skin retain moisture.
Q2: Which cell lines are recommended for in vitro experiments with this compound?
A2: Given that this compound's primary target is in the epidermis, the most relevant cell lines are human keratinocytes and dermal fibroblasts.
-
Human Keratinocytes:
-
Human Dermal Fibroblasts (HDF):
-
Primary Human Dermal Fibroblasts: Useful for assessing the peptide's effects on extracellular matrix components like collagen and hyaluronic acid.
-
Immortalized Human Dermal Fibroblasts: Offer a longer lifespan for extended experiments.
-
Q3: How should this compound be prepared for cell culture experiments?
A3: Proper handling and preparation of this compound are critical for reproducible results.
-
Reconstitution: It is recommended to initially dissolve lyophilized this compound in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Working Solution: The DMSO stock solution should then be serially diluted in the desired cell culture medium to the final working concentration. It is important to ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower.
Q4: What is a typical concentration range for this compound in cell culture?
A4: The optimal concentration of this compound should be determined experimentally for each cell type and assay. Based on studies with similar cosmetic peptides, a starting concentration range of 1 µM to 100 µM is recommended. It is advisable to perform a dose-response study to identify the most effective concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent or No Peptide Activity
-
Q: I am not observing the expected biological effects of this compound on my cells. What could be the cause?
-
A: Several factors could contribute to a lack of peptide activity:
-
Improper Storage: Peptides are sensitive to degradation. Ensure that the lyophilized peptide was stored at -20°C or -80°C and that reconstituted solutions are stored in aliquots at -20°C to avoid freeze-thaw cycles.
-
Peptide Instability in Solution: Peptides can degrade in solution due to factors like pH and temperature. Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted peptide solutions at 4°C.
-
Incorrect Concentration: The concentration of the peptide may be too low to elicit a response or too high, leading to cytotoxicity. Perform a dose-response experiment to determine the optimal concentration.
-
Cell Health: Ensure that the cells are healthy, within a low passage number, and growing optimally. Poor cell health can affect their responsiveness to stimuli.
-
-
Issue 2: Poor Peptide Solubility
-
Q: I am having trouble dissolving the lyophilized this compound powder.
-
A: Due to its hydrophobic nature, this compound may not readily dissolve in aqueous solutions.
-
Initial Solvent: Use a small amount of a suitable organic solvent like high-purity DMSO to first dissolve the peptide.
-
Dilution Technique: When diluting the DMSO stock into your aqueous cell culture medium, add the stock solution to the medium slowly while gently vortexing to prevent precipitation.
-
-
Issue 3: Cell Viability Issues
-
Q: I am observing increased cell death after treating with this compound.
-
A: This could be due to cytotoxicity from the peptide itself or the solvent.
-
Peptide Concentration: High concentrations of any peptide can be cytotoxic. Test a range of lower concentrations in a cell viability assay (e.g., MTT assay) to find a non-toxic working concentration.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is below 0.5%, as higher concentrations can be toxic to cells.
-
Contamination: Check for any signs of bacterial or fungal contamination in your cell cultures, as this can lead to cell death.
-
-
Issue 4: Variability in Experimental Results
-
Q: My results vary significantly between experiments. How can I improve reproducibility?
-
A: Consistency in your experimental protocol is key.
-
Standardized Procedures: Use the same lot of peptide, cell passage number, seeding density, and incubation times for all related experiments.
-
Peptide Preparation: Prepare a large batch of the stock solution and aliquot it for single use to ensure the same peptide concentration is used across experiments.
-
Control Wells: Always include appropriate controls, such as vehicle-treated cells (medium with the same concentration of DMSO as the peptide-treated wells) and untreated cells.
-
-
Data Presentation
The following tables provide a general guideline for experimental parameters with this compound. The optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Recommended Cell Lines and Culture Conditions
| Cell Type | Recommended Cell Line(s) | Culture Medium | Key Considerations |
| Human Keratinocytes | HaCaT, NHEK | DMEM with 10% FBS and 1% Penicillin/Streptomycin (for HaCaT) | HaCaT cells are immortalized and easier to maintain. NHEK are primary cells and more physiologically relevant but have a limited lifespan. |
| Human Dermal Fibroblasts | Primary HDF, Immortalized HDF | DMEM with 10% FBS and 1% Penicillin/Streptomycin | Ideal for studying effects on extracellular matrix proteins like collagen and hyaluronic acid. |
Table 2: Suggested Concentration Ranges and Incubation Times for In Vitro Assays
| Assay | Cell Type | This compound Concentration Range | Incubation Time |
| Cell Viability (MTT) | Keratinocytes, Fibroblasts | 1 µM - 200 µM | 24 - 72 hours |
| Caspase-14 Activity | Keratinocytes | 10 µM - 100 µM | 24 - 48 hours |
| Collagen Synthesis | Fibroblasts | 10 µM - 100 µM | 48 - 72 hours |
| Hyaluronic Acid Synthesis | Fibroblasts | 10 µM - 100 µM | 24 - 48 hours |
| Filaggrin Expression | Keratinocytes | 10 µM - 100 µM | 48 - 96 hours |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Bring the lyophilized this compound vial to room temperature.
-
Add the required volume of high-purity DMSO to achieve a stock concentration of 10 mM.
-
Gently vortex to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
2. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Caspase-14 Activity Assay
-
Culture keratinocytes to the desired confluency in appropriate culture vessels.
-
Treat the cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Perform the Caspase-14 activity assay using a commercially available fluorometric or colorimetric assay kit, following the manufacturer's instructions. These kits typically use a specific synthetic substrate for Caspase-14.
-
Measure the fluorescence or absorbance using a plate reader.
4. Quantification of Collagen and Hyaluronic Acid Synthesis
-
Culture fibroblasts in multi-well plates until they reach sub-confluency.
-
Replace the medium with a serum-free or low-serum medium and treat the cells with this compound.
-
After the incubation period (e.g., 48-72 hours), collect the cell culture supernatant.
-
Quantify the amount of secreted collagen (e.g., Type I Collagen) or hyaluronic acid in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
The cell layer can be lysed to determine the total protein content for normalization.
Visualizations
Caption: Signaling pathway of this compound in keratinocytes.
References
Minimizing off-target effects of Hexapeptide-42 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Hexapeptide-42 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide designed to activate Caspase-14.[1][2] In skin cells, activated Caspase-14 is involved in the processing of profilaggrin into filaggrin, a key protein for skin barrier function and hydration.[3][4][5] It also plays a role in protecting the skin from UVB-induced DNA damage. Unlike many other caspases, Caspase-14 is not typically involved in apoptosis (programmed cell death).
Q2: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Peptide Concentration: Like many peptides, high concentrations of this compound can lead to non-specific cytotoxic effects. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes Caspase-14 activation while minimizing cell death.
-
Peptide Purity and Contaminants: Impurities from peptide synthesis, such as trifluoroacetic acid (TFA), can be toxic to cells. Ensure you are using a high-purity grade of this compound and consider TFA removal services if you suspect contamination.
-
Incorrect Peptide Handling: Improper storage and handling of the peptide can lead to degradation or aggregation, which may result in cytotoxic effects. Peptides should be stored lyophilized at -20°C and reconstituted in sterile, appropriate solvents. Avoid repeated freeze-thaw cycles by preparing aliquots.
Q3: How can I be sure that the observed effects are due to Caspase-14 activation and not off-target effects?
A3: To confirm the on-target activity of this compound, consider the following controls:
-
Use a Caspase-14 Inhibitor: Co-treatment with a specific Caspase-14 inhibitor should reverse the effects of this compound.
-
Use a Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a random sequence should not activate Caspase-14 and thus should not produce the same effects.
-
Cell Lines with Varying Caspase-14 Expression: Compare the effects of this compound on cell lines with normal and low/knockdown levels of Caspase-14. The effects should be diminished in cells with lower Caspase-14 expression.
Q4: I am not observing any effect of this compound in my cellular model. What are the possible reasons?
A4: A lack of effect could be due to several factors:
-
Low Caspase-14 Expression: The cell line you are using may not express sufficient levels of Caspase-14. Verify the expression level of Caspase-14 in your chosen cellular model using techniques like Western blot or qPCR.
-
Peptide Degradation: Peptides can be degraded by proteases present in the cell culture medium, especially if it contains serum. Consider using a serum-free medium or adding a protease inhibitor cocktail.
-
Incorrect Peptide Solubilization: this compound may not be fully dissolved, leading to a lower effective concentration. Refer to the peptide's datasheet for optimal solubilization conditions.
Q5: Could this compound be activating other caspases?
A5: While this compound is designed to be specific for Caspase-14, cross-reactivity with other caspases at high concentrations is a possibility. Human Caspase-14 has a substrate preference similar to Caspase-1, an inflammatory caspase. To investigate this, you can perform a broad-spectrum caspase activity assay or use specific substrates for other caspases (e.g., Caspase-1, -3, -8) to check for their activation in the presence of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | 1. Peptide concentration is too high. 2. Peptide impurities (e.g., TFA). 3. Peptide aggregation. | 1. Perform a dose-response curve to find the optimal concentration. 2. Use high-purity peptide; consider TFA removal. 3. Ensure proper solubilization; sonicate briefly if necessary. |
| Inconsistent or No Activity | 1. Low or no Caspase-14 expression in the cell line. 2. Peptide degradation by proteases. 3. Improper peptide storage or handling. | 1. Confirm Caspase-14 expression via Western blot or qPCR. 2. Use serum-free media or a protease inhibitor cocktail. 3. Store lyophilized at -20°C, aliquot after reconstitution, and avoid freeze-thaw cycles. |
| Suspected Off-Target Effects | 1. Non-specific binding at high concentrations. 2. Activation of other proteases or signaling pathways. | 1. Use the lowest effective concentration. 2. Include a scrambled peptide control. 3. Use specific inhibitors for suspected off-target pathways. |
| DNA Damage Observed | 1. A genuine, but previously unknown, off-target effect. 2. Cytotoxicity-induced secondary DNA damage. | 1. Perform a Comet assay to quantify DNA damage. 2. Correlate DNA damage with cytotoxicity data from an MTT assay. |
Experimental Protocols
Caspase-14 Activity Assay (Fluorometric)
This protocol is adapted for a 96-well plate format.
| Step | Procedure | Details |
| 1. Cell Lysis | Prepare cell lysates from control and this compound-treated cells. | Use a lysis buffer compatible with caspase assays. Incubate on ice for 10-15 minutes. Centrifuge to pellet debris and collect the supernatant. |
| 2. Protein Quantification | Determine the protein concentration of each lysate. | Use a standard protein assay (e.g., BCA) to normalize caspase activity to the total protein amount. |
| 3. Assay Reaction | Set up the reaction in a 96-well black plate. | To each well, add: 50 µL of 2x reaction buffer, 20-50 µg of cell lysate, 5 µL of Caspase-14 substrate (e.g., Ac-WEHD-AFC), and sterile water to a final volume of 100 µL. |
| 4. Incubation | Incubate the plate at 37°C for 1-2 hours, protected from light. | |
| 5. Measurement | Read the fluorescence. | Use a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. |
Cell Viability (MTT) Assay
This protocol is for assessing cytotoxicity in a 96-well plate format.
| Step | Procedure | Details |
| 1. Cell Seeding | Seed cells in a 96-well plate. | Adherent cells: 1x10^4 cells/well. Suspension cells: 2x10^4 cells/well. Incubate for 24 hours. |
| 2. Treatment | Treat cells with varying concentrations of this compound. | Incubate for the desired treatment duration (e.g., 24, 48, 72 hours). |
| 3. Add MTT Reagent | Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. | |
| 4. Incubation | Incubate at 37°C for 2-4 hours. | Living cells will convert MTT to formazan crystals. |
| 5. Solubilization | Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS). | Mix gently to dissolve the formazan crystals. |
| 6. Measurement | Read the absorbance at 570 nm. | Use a microplate reader. A reference wavelength of 630 nm can be used to subtract background. |
DNA Damage (Comet) Assay
This assay detects single and double-strand DNA breaks in individual cells.
| Step | Procedure | Details |
| 1. Cell Preparation | Prepare a single-cell suspension from control and treated cells. | Resuspend cells in ice-cold PBS at 1x10^5 cells/mL. |
| 2. Embedding in Agarose | Mix cells with low-melting-point agarose. | Mix 10 µL of cell suspension with 75 µL of agarose and pipette onto a Comet slide. Allow to solidify. |
| 3. Lysis | Immerse slides in lysis buffer. | Lysis buffer typically contains high salt and detergents. Incubate at 4°C for at least 1 hour. |
| 4. DNA Unwinding | Incubate slides in alkaline electrophoresis buffer. | This step denatures the DNA. Incubate for 20-40 minutes at room temperature. |
| 5. Electrophoresis | Perform electrophoresis under alkaline conditions. | Run at ~1 V/cm for 20-30 minutes. Damaged DNA will migrate out of the nucleus, forming a "comet tail". |
| 6. Staining & Visualization | Stain the DNA with a fluorescent dye (e.g., SYBR Green). | Visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. |
Visualizations
Caption: Mechanism of Action of this compound.
References
Troubleshooting low signal in Hexapeptide-42-induced caspase-14 assays
Welcome to the technical support center for Hexapeptide-42-induced caspase-14 assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound in inducing caspase-14 activity?
A1: While direct induction of caspase-14 by this compound may not be fully elucidated, peptides with similar structures, such as Palmitoyl Hexapeptide-14, are known to support skin barrier function and stimulate collagen production.[1][2] Caspase-14 is crucial for the terminal differentiation of keratinocytes and the formation of the skin barrier.[3][4] Therefore, this compound is hypothesized to indirectly promote caspase-14 activity by fostering an environment conducive to keratinocyte differentiation.
Q2: What is a suitable positive control for a caspase-14 assay?
A2: A recombinant active caspase-14 enzyme is an appropriate positive control.[5] For cell-based assays, inducing keratinocyte differentiation through methods such as calcium induction can also serve as a positive control for upregulating caspase-14 expression.
Q3: What type of substrate is recommended for measuring caspase-14 activity?
A3: A fluorogenic peptide substrate such as Ac-WEHD-AMC (Acetyl-Tryptophan-Glutamic Acid-Histidine-Aspartic Acid-7-Amino-4-methylcoumarin) is commonly used for caspase-14 assays. Upon cleavage by active caspase-14, the fluorescent AMC molecule is released and can be quantified.
Q4: Why are kosmotropic salts necessary for in vitro caspase-14 activity?
A4: In vitro, proteolytically processed caspase-14 requires high concentrations of a kosmotropic salt, like sodium citrate, to become active. These salts are thought to induce the dimerization and proper folding of the enzyme into its catalytically active conformation.
Q5: Can I use a general caspase inhibitor to confirm the specificity of the signal?
A5: While a broad-spectrum caspase inhibitor can be used, it's important to note that at high concentrations (e.g., >100 µM), some of these inhibitors may also affect other proteases. For more specific validation, a selective caspase-14 inhibitor, if available, would be ideal.
Troubleshooting Guide: Low Signal in Caspase-14 Assays
A low or absent signal is a common challenge in caspase-14 assays. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Peptide-Related Issues | |
| Poor solubility or aggregation of this compound | Ensure the peptide is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Perform a solubility test to confirm the maximum soluble concentration in your specific medium. |
| Ineffective concentration of this compound | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your cell type. |
| Peptide instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -80°C. |
| Cell-Based Assay Issues | |
| Insufficient induction of keratinocyte differentiation | Optimize the treatment conditions, including the concentration of this compound and the incubation time, to ensure sufficient induction of differentiation and subsequent caspase-14 expression. |
| Low protein concentration in cell lysate | Increase the number of cells used for lysate preparation to ensure the amount of caspase-3 is within the detection limit of the assay. If possible, concentrate the lysate. |
| Inconsistent cell health or seeding density | Use cells of a consistent passage number, ensure even plating, and visually inspect for healthy morphology before beginning the experiment. |
| Enzyme and Substrate Issues | |
| Inactive caspase-14 enzyme (in vitro assays) | For in vitro assays with recombinant caspase-14, ensure the presence of a high concentration of a kosmotropic salt (e.g., sodium citrate) in the assay buffer to facilitate enzyme activation. |
| Degraded or improperly stored substrate | Store the Ac-WEHD-AMC substrate at -20°C, protected from light. Prepare fresh working solutions for each experiment and avoid multiple freeze-thaw cycles. |
| Assay Condition Issues | |
| Suboptimal assay buffer composition | Ensure the assay buffer has a neutral pH (around 7.2-7.5) and contains a reducing agent like DTT to maintain the active site cysteine of the caspase in a reduced state. |
| Incorrect incubation time or temperature | Optimize the incubation time for the reaction. A longer incubation period (e.g., 4 hours or overnight) may be necessary to generate a detectable signal. Ensure the incubation is performed at the recommended temperature, typically 37°C. |
| Insufficient signal detection | For fluorescence-based assays, ensure the plate reader's excitation and emission wavelengths are correctly set for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC). For western blots, longer exposure times may be necessary for weak signals. |
Experimental Protocols
Protocol 1: Cell-Based Caspase-14 Activity Assay
This protocol describes the measurement of caspase-14 activity in keratinocyte cell lysates following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed keratinocytes in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of this compound and appropriate controls (e.g., vehicle control, differentiation-inducing agent as a positive control).
-
Incubate for a predetermined time to allow for cellular response and potential upregulation of caspase-14.
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, and protease inhibitors).
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.
-
-
Caspase-14 Activity Measurement:
-
In a new 96-well microplate, add 50-200 µg of protein from each cell lysate, diluted to a final volume of 50 µL with lysis buffer.
-
Prepare a reaction mixture containing 2X reaction buffer (e.g., 100 mM HEPES, pH 7.5, 20% glycerol, 0.5 mM EDTA, and 10 mM DTT) and the fluorogenic substrate Ac-WEHD-AMC (final concentration of 50 µM).
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Quantify the caspase-14 activity based on a standard curve generated with free AMC.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway of this compound-induced caspase-14 activation in keratinocytes.
References
- 1. How Palmitoyl Hexapeptide-14 Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]
- 2. ahb-lab.com [ahb-lab.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Caspase-14—From Biomolecular Basics to Clinical Approach. A Review of Available Data | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Hexapeptide-42 in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Hexapeptide-42 for enhanced topical delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the skin?
A1: this compound, also known under the trade name Caspaline 14™, is a synthetic peptide with the amino acid sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2.[1] Its primary mechanism of action is the activation of Caspase-14, a protease found in the epidermis.[1] Activated Caspase-14 is involved in the processing of profilaggrin into filaggrin, a key protein for skin barrier function and the production of Natural Moisturizing Factors (NMFs).[1][2] This process helps to improve skin hydration, protect against UVB-induced DNA damage, and enhance the overall barrier function of the skin.[1]
Q2: What are the main challenges in delivering this compound topically into the skin?
A2: The primary challenge is the highly effective barrier function of the outermost layer of the skin, the stratum corneum. This layer is composed of tightly packed corneocytes embedded in a lipid matrix, which limits the penetration of large and hydrophilic molecules like this compound. Additionally, peptides can be susceptible to enzymatic degradation within the skin.
Q3: What are the most promising strategies to enhance the topical bioavailability of this compound?
A3: Several strategies can be employed to overcome the skin barrier and improve the delivery of this compound. These include:
-
Chemical Penetration Enhancers: Incorporating molecules that reversibly disrupt the stratum corneum's lipid structure.
-
Encapsulation in Nanocarriers: Loading the peptide into systems like liposomes, niosomes, or ethosomes to protect it from degradation and facilitate its transport across the skin.
-
Physical Enhancement Techniques: Methods such as iontophoresis and microneedles can create temporary pathways through the stratum corneum.
Q4: How can I quantify the amount of this compound that has permeated the skin in my in vitro experiments?
A4: A sensitive and specific analytical method is required, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique allows for the accurate quantification of the peptide in the receptor fluid of a Franz diffusion cell experiment, as well as in homogenized skin layers (epidermis and dermis) to determine skin retention.
Troubleshooting Guides
Low Skin Permeation of this compound in Franz Diffusion Cell Assays
| Potential Cause | Troubleshooting Steps |
| Formulation Instability | - Assess the physical and chemical stability of your formulation under experimental conditions (temperature, pH). - Ensure the peptide is fully dissolved and stable in the vehicle. |
| Ineffective Penetration Enhancer | - Screen a panel of penetration enhancers with different mechanisms of action (e.g., fatty acids, glycols, surfactants). - Optimize the concentration of the penetration enhancer; higher concentrations do not always lead to better permeation and can cause skin irritation. |
| Suboptimal Vehicle | - The vehicle should have good solubility for this compound while also being compatible with the skin. - Consider modifying the vehicle's polarity to improve partitioning of the peptide into the stratum corneum. |
| Experimental Setup Issues | - Ensure proper hydration of the skin sample before the experiment. - Check for air bubbles between the skin and the receptor fluid in the Franz cell. - Verify that the receptor fluid maintains sink conditions (the concentration of the peptide in the receptor fluid should not exceed 10% of its saturation solubility). |
| Peptide Degradation | - Include protease inhibitors in the receptor fluid to prevent enzymatic degradation of the permeated peptide. - Analyze the formulation for peptide degradation products after the experiment. |
Low Encapsulation Efficiency of this compound in Nanocarriers
| Potential Cause | Troubleshooting Steps |
| Unfavorable Electrostatic Interactions (Liposomes/Niosomes) | - this compound is a hydrophilic peptide. For electrostatic-driven encapsulation, select lipids or surfactants with a charge opposite to that of the peptide at the formulation's pH. - Adjust the pH of the hydration medium to modify the charge of the peptide and the vesicle surface to promote interaction. |
| Inefficient Hydration Method | - For hydrophilic peptides, passive entrapment during vesicle formation is often low. - Consider methods that actively load the peptide, or optimize the hydration process (e.g., thin-film hydration followed by sonication or extrusion). |
| Lipid/Surfactant Composition Issues | - The choice of lipid or surfactant and the inclusion of components like cholesterol can affect the rigidity and permeability of the vesicle membrane. - Experiment with different lipid or surfactant ratios to find the optimal composition for peptide entrapment. |
| Suboptimal Preparation Technique | - For ethosomes, the concentration of ethanol is critical for both vesicle formation and skin penetration. Optimize the ethanol concentration in your formulation. - For all nanocarriers, processing parameters such as stirring speed, temperature, and sonication time can significantly impact encapsulation efficiency. |
| Peptide Leakage | - Assess the stability of the nanocarrier formulation over time to check for peptide leakage. - The inclusion of cholesterol or other membrane stabilizers can reduce leakage. |
Quantitative Data Summary
The following tables present representative (hypothetical) data for the topical delivery of this compound using various enhancement strategies. This data is synthesized based on typical values reported for hydrophilic peptides of similar molecular weight and characteristics.
Table 1: In Vitro Skin Permeation of this compound from Various Formulations
| Formulation | Cumulative Permeation (µg/cm²) after 24h | Permeation Flux (µg/cm²/h) | Enhancement Ratio* |
| Aqueous Solution (Control) | 1.2 ± 0.3 | 0.05 ± 0.01 | 1.0 |
| Hydrogel with 5% Propylene Glycol | 3.6 ± 0.7 | 0.15 ± 0.03 | 3.0 |
| Liposomal Gel | 8.9 ± 1.5 | 0.37 ± 0.06 | 7.4 |
| Niosomal Gel | 11.3 ± 2.1 | 0.47 ± 0.09 | 9.4 |
| Ethosomal Gel | 18.5 ± 3.2 | 0.77 ± 0.13 | 15.4 |
*Enhancement Ratio is calculated relative to the aqueous solution control.
Table 2: Encapsulation Efficiency and Physicochemical Properties of this compound Nanocarriers
| Nanocarrier Type | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes (DOPC/Cholesterol) | 35 ± 5 | 150 ± 10 | 0.21 ± 0.03 | -5.2 ± 1.1 |
| Niosomes (Span 60/Cholesterol) | 42 ± 6 | 180 ± 15 | 0.25 ± 0.04 | -8.7 ± 1.5 |
| Ethosomes (Phospholipid/Ethanol) | 55 ± 7 | 130 ± 12 | 0.18 ± 0.02 | -15.4 ± 2.3 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Excise full-thickness human or porcine skin.
-
Remove subcutaneous fat and dermis to a thickness of approximately 500 µm using a dermatome.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
Equilibrate the skin sections in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32 ± 1°C using a circulating water bath to mimic skin surface temperature.
-
Stir the receptor fluid continuously with a magnetic stir bar.
-
-
Dosing and Sampling:
-
Apply a known amount of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.
-
Calculate the cumulative amount of peptide permeated per unit area (µg/cm²) and the steady-state flux (µg/cm²/h).
-
Protocol 2: Preparation of this compound Loaded Ethosomes
-
Preparation of Lipid Phase:
-
Dissolve phospholipid (e.g., soy phosphatidylcholine) in ethanol to a final concentration of 2-4% (w/v).
-
Add this compound to the lipid-ethanol mixture and stir until fully dissolved.
-
-
Hydration:
-
In a separate vessel, prepare an aqueous solution (e.g., distilled water or PBS).
-
Heat both the lipid phase and the aqueous phase to 30°C.
-
Slowly add the aqueous phase to the lipid phase with constant stirring (e.g., 700 rpm) to form a milky suspension of ethosomes.
-
Continue stirring for an additional 5-10 minutes.
-
-
Size Reduction (Optional):
-
To obtain smaller and more uniform vesicles, sonicate the ethosomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
To determine encapsulation efficiency, separate the unencapsulated peptide from the ethosomes by centrifugation or dialysis. Lyse the ethosomes with a suitable solvent (e.g., ethanol) and quantify the entrapped peptide using HPLC-MS/MS. The encapsulation efficiency is calculated as: (Amount of entrapped peptide / Total amount of peptide) x 100%.
-
Visualizations
Caption: Signaling pathway of this compound in keratinocytes.
Caption: Workflow for in vitro skin permeation studies.
Caption: Troubleshooting low encapsulation efficiency.
References
Addressing potential cytotoxicity of Hexapeptide-42 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential cytotoxic effects of Hexapeptide-42 at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell death in our cultures treated with high concentrations of this compound. What is the known mechanism of action for this peptide?
A1: this compound is a synthetic peptide known to activate Caspase-14.[1] Caspase-14 is primarily expressed in the epidermis and is involved in filaggrin metabolism, which is crucial for skin hydration and barrier function.[1] Its primary biological role is not associated with inducing cell death. The cytotoxicity observed at high concentrations may be an off-target effect.
Q2: What are the common mechanisms through which peptides can induce cytotoxicity at high concentrations?
A2: High concentrations of peptides can lead to cytotoxicity through two primary mechanisms:
-
Membrane Disruption (Necrosis): Some peptides can physically disrupt the cell membrane, leading to a loss of integrity and leakage of intracellular contents. This results in necrotic cell death.
-
Induction of Apoptosis: Peptides can also trigger programmed cell death, or apoptosis, by interacting with specific cellular pathways. This can involve the activation of caspase cascades, which are central to the apoptotic process.[2]
Q3: How can we determine if the observed cytotoxicity of this compound is due to necrosis or apoptosis?
A3: A combination of assays is recommended to differentiate between necrosis and apoptosis.
-
An LDH (Lactate Dehydrogenase) assay can be used to measure membrane integrity. Increased LDH release into the cell culture medium is an indicator of necrosis.[3]
-
An Annexin V assay using flow cytometry can identify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during the early stages of apoptosis. Propidium iodide (PI) is often used in conjunction to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Q4: Our results from cytotoxicity assays with this compound are highly variable. What are the potential causes and solutions?
A4: High variability in cytotoxicity assays is a common issue. Potential causes include:
-
Peptide Solubility and Aggregation: Ensure that this compound is fully dissolved in your vehicle and that the vehicle itself is not toxic to the cells at the concentration used. Peptides can aggregate at high concentrations, leading to inconsistent results. Consider preparing fresh dilutions for each experiment.
-
Inconsistent Cell Seeding: Variations in the initial number of cells per well can lead to significant differences in results. Ensure a homogenous cell suspension and careful pipetting.
-
Assay Timing: The timing of the assay is critical. If the cytotoxic effect is delayed, measuring too early will underestimate the toxicity. A time-course experiment is recommended to determine the optimal endpoint.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. Regularly test your cell lines for contamination.
Troubleshooting Guide
Issue 1: High levels of cell death observed at concentrations expected to be non-toxic.
-
Possible Cause: Peptide stock concentration error or degradation.
-
Solution: Verify the concentration of your this compound stock solution. Ensure proper storage conditions to prevent degradation. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines can have varying sensitivities to peptides. If possible, test the cytotoxicity of this compound on a different, less sensitive cell line to confirm if the effect is cell-type specific.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the precise concentration at which cytotoxicity becomes apparent. This will help in identifying a therapeutic window.
-
Issue 2: The chosen cytotoxicity assay is not providing a clear result.
-
Possible Cause: The assay is not sensitive enough for the observed level of cytotoxicity.
-
Solution: Consider using a more sensitive assay. For example, if an MTT assay shows minimal changes, a more direct measure of cell death like an Annexin V/PI apoptosis assay might provide clearer results.
-
-
Possible Cause: The assay does not align with the mechanism of cell death.
-
Solution: If you suspect membrane disruption, an LDH assay would be more appropriate than an apoptosis assay. Conversely, if apoptosis is suspected, an Annexin V assay or a caspase activity assay would be more informative than a metabolic assay like MTT.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Membrane Integrity (% LDH Release) | Apoptotic Cells (%) (Annexin V Assay) |
| 0 (Control) | 100 ± 5.2 | 5 ± 1.5 | 3 ± 1.1 |
| 10 | 98 ± 4.8 | 6 ± 1.8 | 4 ± 1.3 |
| 50 | 95 ± 6.1 | 8 ± 2.1 | 7 ± 2.0 |
| 100 | 75 ± 8.3 | 15 ± 3.5 | 25 ± 4.5 |
| 200 | 40 ± 9.5 | 45 ± 5.0 | 55 ± 6.2 |
| 500 | 15 ± 7.2 | 80 ± 7.8 | 70 ± 8.1 |
Note: This table presents hypothetical data for illustrative purposes, as specific cytotoxicity data for this compound is not publicly available. The trend shows that at higher concentrations, there is a decrease in cell viability, an increase in LDH release (indicating necrosis), and an increase in apoptotic cells.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of necrosis.
Materials:
-
96-well plate
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium without cells (background).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.
Materials:
-
6-well plate or T25 flask
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.
Caption: Potential apoptotic signaling pathway induced by high peptide concentrations.
References
How to control for confounding variables in Hexapeptide-42 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexapeptide-42. The information is designed to help control for common confounding variables and address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known under the trade name Caspaline 14™, is a synthetic peptide that primarily functions by activating Caspase-14.[1] Caspase-14 is a key enzyme in the terminal differentiation of keratinocytes, the process that forms the outermost layer of the skin.[2][3][4] By boosting Caspase-14 expression, this compound helps to improve the skin's barrier function, protect against UVB-induced DNA damage, and enhance skin hydration through the metabolism of filaggrin, a precursor to the skin's natural moisturizing factors (NMF).[2]
Q2: My this compound is showing variable or no activity in my cell culture experiments. What are the potential causes?
A2: Inconsistent activity of synthetic peptides like this compound in cell culture can stem from several confounding variables:
-
Peptide Degradation: Peptides can be degraded by proteases and peptidases present in cell culture media, especially when supplemented with serum. The stability of a peptide is highly dependent on its amino acid sequence and the experimental conditions.
-
Batch-to-Batch Variability: Commercially sourced synthetic peptides can have variations in purity, peptide content (the actual amount of peptide versus counterions and water), and the presence of impurities from the synthesis process between different batches.
-
Improper Storage and Handling: Lyophilized peptides are relatively stable when stored at -20°C or lower. However, once reconstituted, they are much more susceptible to degradation. Repeated freeze-thaw cycles can also compromise peptide integrity.
-
Suboptimal Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence how cells respond to a peptide treatment.
Q3: How can I control for the confounding variable of peptide stability in my experiments?
A3: To control for peptide stability, consider the following strategies:
-
Use Serum-Free or Reduced-Serum Media: If your cell line allows, switching to serum-free or reduced-serum media can significantly decrease the concentration of proteases.
-
Include Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can help prevent peptide degradation. However, you must first confirm that the inhibitors do not interfere with your experimental endpoints.
-
Establish Peptide Half-Life: Conduct a time-course experiment where you measure the concentration of intact this compound in your cell culture supernatant over time using a technique like HPLC-MS. This will help you determine the peptide's stability under your specific experimental conditions.
-
Proper Reconstitution and Storage: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer at pH 5-6). Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
Q4: What are the best practices for controlling for batch-to-batch variability of this compound?
A4: To ensure consistent results between experiments using different batches of this compound, it is crucial to implement in-house quality control measures:
-
Review the Certificate of Analysis (CoA): Always request and carefully review the CoA for each new batch, paying close attention to purity (determined by HPLC) and mass (determined by Mass Spectrometry).
-
Perform Analytical Verification: For critical experiments, perform your own analytical verification to confirm the identity and purity of each new batch. Recommended methods are detailed in the protocols section below.
-
Conduct Peptide Content Analysis: The actual peptide content of lyophilized powder can vary. Amino Acid Analysis (AAA) is the gold standard for accurately determining the peptide concentration in a given weight of the product.
Troubleshooting Guides
Problem 1: High variability in endpoint measurements (e.g., Caspase-14 expression, DNA damage) between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
| Inaccurate Peptide Dosing | Prepare a master mix of the peptide-containing medium for all replicate wells to ensure each well receives the same concentration. Use calibrated pipettes for all liquid handling steps. |
| Peptide Adsorption to Plasticware | For hydrophobic peptides, pre-treating pipette tips and plates with a solution like 0.1% Bovine Serum Albumin (BSA) can help reduce adsorption, though this may introduce its own confounding factors. |
Problem 2: No significant difference observed between this compound treated groups and vehicle controls.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | The peptide may be degrading before it can exert its effect. Assess peptide stability in your culture system (see FAQ A3 and Protocol 2). |
| Incorrect Peptide Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal working concentration. |
| Low Cell Responsiveness | The chosen cell line may not express the necessary cellular machinery (e.g., receptors, downstream signaling molecules) to respond to this compound. Confirm that your cell model (e.g., human keratinocytes) is appropriate. |
| Insufficient Incubation Time | The biological effects of the peptide may take longer to manifest. Conduct a time-course experiment to identify the optimal treatment duration. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy on Keratinocytes
This protocol outlines a method to assess the ability of this compound to protect human keratinocytes from UVB-induced DNA damage.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS)
-
UVB light source with a calibrated radiometer
-
DNA extraction kit
-
ELISA kit for cyclobutane pyrimidine dimers (CPDs)
Methodology:
-
Cell Culture: Culture human keratinocytes in appropriate media and conditions until they reach approximately 80% confluency.
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile, nuclease-free water to create a stock solution. Prepare working concentrations by diluting the stock solution in the keratinocyte growth medium.
-
Treatment: Pre-treat the keratinocytes with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for 24 hours.
-
UVB Irradiation: Wash the cells with PBS and then expose them to a controlled dose of UVB radiation (e.g., 100 mJ/cm²). Keep a thin layer of PBS on the cells during irradiation to prevent drying.
-
Post-Irradiation Incubation: Remove the PBS and add fresh medium (with or without this compound as per your experimental design). Incubate for a further 24 hours to allow for DNA repair.
-
DNA Extraction and Analysis: Harvest the cells and extract genomic DNA using a commercial kit. Measure the amount of CPDs in the DNA using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Analysis of this compound Stability in Cell Culture Medium by HPLC-MS
This protocol allows for the quantification of intact this compound over time in a cell culture environment.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
Methodology:
-
Sample Preparation: Spike this compound into cell-free culture medium (with and without 10% FBS) to a final concentration of 20 µM. Also, prepare a set of wells with cultured cells and the peptide-spiked medium.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium from each condition.
-
Protein Precipitation: To stop enzymatic degradation, immediately mix the collected medium with an equal volume of cold ACN containing 0.1% TFA. Centrifuge to pellet the precipitated proteins.
-
HPLC-MS Analysis: Transfer the supernatant to an HPLC vial. Inject the sample onto the HPLC-MS system. Use a gradient of water with 0.1% TFA and ACN with 0.1% TFA to separate the peptide.
-
Data Analysis: Monitor the mass-to-charge ratio (m/z) corresponding to the intact this compound. Quantify the peak area at each time point and normalize it to the T=0 time point to determine the percentage of peptide remaining.
Data Presentation
The following tables are illustrative examples of how quantitative data from this compound studies could be presented.
Table 1: Effect of this compound Pre-treatment on UVB-Induced DNA Damage in Keratinocytes
| Treatment Group | CPD Level (ng/µg DNA) | % Reduction in DNA Damage (vs. UVB only) |
| No UVB Control | 0.5 ± 0.1 | N/A |
| UVB only (100 mJ/cm²) | 8.2 ± 0.7 | 0% |
| UVB + 1 µM this compound | 6.5 ± 0.5 | 20.7% |
| UVB + 10 µM this compound | 4.1 ± 0.4 | 50.0% |
| UVB + 50 µM this compound | 2.3 ± 0.3 | 72.0% |
| Data are presented as mean ± standard deviation. |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | % Peptide Remaining (Serum-Free Medium) | % Peptide Remaining (Medium with 10% FBS) |
| 0 | 100% | 100% |
| 6 | 98% | 75% |
| 12 | 95% | 52% |
| 24 | 91% | 23% |
| 48 | 85% | <5% |
| Data are based on HPLC-MS quantification. |
Mandatory Visualizations
Caption: Signaling pathway of this compound in keratinocytes.
Caption: Workflow for assessing this compound's protective effects.
References
Best practices for storing and handling Hexapeptide-42
Welcome to the Technical Support Center for Hexapeptide-42. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: For optimal results, it is recommended to first allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. The choice of solvent depends on the experimental requirements. For general use, sterile, distilled water is a suitable solvent. If solubility issues arise, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer of choice.
Q2: My this compound solution appears cloudy. What could be the cause and how can I resolve it?
A2: Cloudiness in a peptide solution can indicate several issues, including aggregation, microbial contamination, or temperature shock. Since this compound contains a cysteine residue, it is prone to oxidation and aggregation. To troubleshoot, ensure you are using a sterile diluent and proper aseptic techniques. Gentle swirling or brief sonication can aid dissolution. If cloudiness persists, it may be due to aggregation.
Q3: How can I prevent the oxidation of the cysteine residue in this compound?
A3: The cysteine residue in this compound is susceptible to oxidation, which can lead to dimerization and loss of activity. To minimize oxidation, it is best to dissolve the peptide in degassed, acidic buffers (pH < 7). Avoid dissolving in basic solutions (pH > 7.5-8) as this promotes disulfide bond formation. Storing reconstituted aliquots under an inert gas like argon or nitrogen can also help prevent oxidation.
Q4: What are the best practices for long-term storage of this compound?
A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize moisture exposure.[1][2][3] Once reconstituted, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5]
Troubleshooting Guides
Issue 1: Peptide Aggregation or Precipitation in Aqueous Solution
-
Symptom: The solution becomes cloudy or visible particulates form after reconstitution or during storage.
-
Potential Cause: this compound, containing a cysteine residue, can be prone to aggregation, especially at higher concentrations or in non-optimal buffer conditions.
-
Solution:
-
Solvent Choice: If aggregation occurs in water, try reconstituting a small test amount in a minimal volume of DMSO first, then slowly add the aqueous buffer while gently vortexing.
-
pH Adjustment: Maintain a slightly acidic pH (below 7) to reduce the likelihood of disulfide bond formation, a common cause of aggregation in cysteine-containing peptides.
-
Concentration: Work with lower peptide concentrations if possible, as high concentrations can promote aggregation.
-
Additives: In some cases, the addition of chaotropic agents like 6M guanidinium-HCl or 8M urea can help to solubilize aggregated peptides, but this may not be suitable for all experimental systems.
-
Issue 2: Loss of Peptide Activity Over Time
-
Symptom: Diminished or inconsistent results in biological assays compared to freshly prepared solutions.
-
Potential Cause: This is often due to degradation of the peptide. Key factors include oxidation of the cysteine residue, hydrolysis, or adsorption to storage containers.
-
Solution:
-
Prevent Oxidation: As mentioned in the FAQs, use degassed acidic buffers and consider storage under an inert atmosphere. The addition of a reducing agent like DTT may be considered for certain applications, but its compatibility with the assay must be verified.
-
Aliquotting: Prepare and store single-use aliquots to minimize freeze-thaw cycles and exposure to air.
-
Proper Storage: Ensure aliquots are stored at -80°C for long-term stability.
-
Container Choice: For very sensitive applications, consider using low-binding microcentrifuge tubes to minimize loss due to surface adsorption.
-
Quantitative Data Summary
The stability of peptides is sequence-dependent and influenced by storage conditions. While specific quantitative stability data for this compound is not widely published, the following tables provide general guidelines based on typical peptide stability.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| Lyophilized Powder | 4°C | Up to 2 years |
| In Solution | -80°C | Up to 6 months |
| In Solution | -20°C | Up to 1 month |
Table 2: Factors Influencing Peptide Stability in Solution
| Factor | Condition | Impact on Stability |
| pH | pH 5-7 | Optimal for many peptides. |
| pH > 8 | Can promote oxidation of cysteine. | |
| Acidic pH | Can cause hydrolysis of aspartic acid residues. | |
| Temperature | -80°C | Best for long-term storage of solutions. |
| -20°C | Suitable for short to medium-term storage. | |
| 4°C | Short-term storage (days to weeks). | |
| Room Temperature | Not recommended for storage. | |
| Freeze-Thaw Cycles | Multiple cycles | Can lead to degradation and aggregation. |
| Oxygen Exposure | Presence of oxygen | Promotes oxidation of cysteine and other sensitive residues. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound at a concentration of 1 mg/mL.
Materials:
-
Vial of lyophilized this compound
-
Sterile, deionized water or desired sterile buffer (e.g., PBS, pH 7.4)
-
(Optional) Dimethyl sulfoxide (DMSO), sterile
-
Sterile, low-binding microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Calculate the volume of solvent needed to achieve the desired concentration. For a 1 mg vial to be reconstituted to 1 mg/mL, you will need 1 mL of solvent.
-
Add the calculated volume of sterile water or buffer to the vial.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking. If the peptide does not readily dissolve, brief sonication (10-20 seconds) in a water bath sonicator may be used.
-
If the peptide is insoluble in the aqueous buffer, a small amount of DMSO (e.g., 50-100 µL) can be used to first dissolve the peptide, followed by the slow, dropwise addition of the aqueous buffer to the desired final concentration.
-
Once fully dissolved, aliquot the solution into single-use, sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Peptide Aggregation using Thioflavin T (ThT) Assay
Objective: To monitor the aggregation of this compound over time.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound at the desired concentration in the assay buffer.
-
Prepare a ThT working solution by diluting the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
In a black 96-well plate, add the this compound solution and the ThT working solution to each well. Include control wells with buffer and ThT only for background fluorescence. It is recommended to run each condition in triplicate.
-
Place the plate in a fluorescence plate reader set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
Visualizations
Caption: Workflow for the reconstitution of lyophilized this compound.
Caption: Simplified signaling pathway showing the role of this compound in activating Caspase-14.
References
Validation & Comparative
Hexapeptide-42: An Objective Efficacy Analysis and Comparison with Established Skin Barrier Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Hexapeptide-42's efficacy against well-established alternatives for skin barrier enhancement and protection. All quantitative data is summarized for direct comparison, and detailed experimental protocols for cited studies are provided. The signaling pathways and experimental workflows are visualized using Graphviz (DOT language) for enhanced clarity.
This compound, commercially known as Caspaline 14™, is a synthetic peptide designed to bolster the skin's innate defense mechanisms.[1] Its primary mechanism of action involves the activation of Caspase-14, a key enzyme in the terminal differentiation of keratinocytes, the process that forms the skin's protective outer layer.[1][2] This activation leads to a cascade of effects that contribute to improved skin barrier function, hydration, and resilience against environmental stressors, particularly UV radiation.[3][4]
Mechanism of Action: The Caspase-14 Pathway
This compound stimulates the expression and activation of Caspase-14. This enzyme plays a crucial role in the processing of profilaggrin into filaggrin, a protein essential for the structural integrity of the stratum corneum. Filaggrin is subsequently broken down into Natural Moisturizing Factors (NMFs), which are critical for maintaining skin hydration. By enhancing this natural process, this compound helps to fortify the skin barrier, improve moisture retention, and protect against UV-induced DNA damage.
Quantitative Efficacy Data: this compound vs. Alternatives
While independent clinical data on this compound is limited, manufacturer-provided studies indicate its efficacy in key areas of skin health. This section compares available data for this compound with established alternatives: Hyaluronic Acid, Ceramides, and Niacinamide. It is important to note that the data for this compound originates from the manufacturer, whereas the data for the alternatives is from independent clinical trials.
| Parameter | This compound (0.5%) | Hyaluronic Acid (Topical) | Ceramides (Topical) | Niacinamide (5%) |
| Skin Hydration | Increased skin hydration (+14% in-vivo) | Sustained increase of 55% at week 6 (Corneometry) | Significant improvement in hydration levels | Significant improvement in skin hydration |
| Barrier Function (TEWL) | Decreased TEWL (-8% in-vivo) | Reduction in TEWL | Significantly reduced TEWL | Significant reduction in TEWL |
| UV Protection | Fewer cyclobutane pyrimidine dimers (CPDs) (ex-vivo) | - | - | Reduced UV-induced DNA damage |
| Gene Expression | Increased Caspase-14 & Filaggrin expression (ex-vivo) | - | - | Increased ceramide synthesis |
Detailed Experimental Protocols
This compound (Caspaline 14™) Ex-vivo Study on UV-Induced DNA Damage
-
Objective: To evaluate the protective effect of this compound against UVB-induced DNA damage.
-
Methodology:
-
Human skin biopsies were treated with a cream containing 0.5% this compound or a placebo cream for 24 hours.
-
The skin biopsies were then exposed to UVB radiation.
-
Immunostaining was performed to detect the presence of cyclobutane pyrimidine dimers (CPDs), a primary form of UVB-induced DNA damage.
-
The number of cells containing CPDs was quantified and compared between the treated and placebo groups.
-
-
Results: Skin pre-treated with this compound showed a reduction in the number of cells with CPDs compared to the control group, indicating a protective effect against UVB-induced DNA damage.
Hyaluronic Acid In-vivo Study on Skin Hydration
-
Objective: To evaluate the ability of a topical hyaluronic acid facial serum to improve skin hydration.
-
Methodology:
-
Forty female subjects aged 30-65 with signs of photoaging applied a hyaluronic acid facial serum twice daily for six weeks.
-
Skin hydration was measured using a Corneometer at baseline, immediately after the first application, and at weeks 2, 4, and 6.
-
-
Results: The study demonstrated a significant increase in skin hydration from baseline at all time points, with a 55% sustained increase at week 6.
Niacinamide In-vivo Study on Skin Barrier Function
-
Objective: To assess the effect of topical 5% niacinamide on skin barrier function.
-
Methodology:
-
Fifty female subjects applied a 5% niacinamide moisturizer to one side of their face and a placebo moisturizer to the other side twice daily for 12 weeks.
-
Transepidermal water loss (TEWL) was measured at baseline and at weeks 4, 8, and 12 to assess skin barrier function.
-
-
Results: The niacinamide-treated side showed a significant reduction in TEWL compared to the placebo side, indicating an improvement in skin barrier function.
Conclusion
This compound demonstrates a promising, targeted mechanism for enhancing the skin's natural protective functions through the activation of Caspase-14. Manufacturer data suggests its efficacy in improving skin hydration, strengthening the skin barrier, and mitigating UV-induced DNA damage.
When compared to established alternatives, this compound offers a unique, upstream approach by targeting a key enzyme in the skin's differentiation process. While Hyaluronic Acid provides significant hydration and Ceramides directly replenish the skin's lipid barrier, this compound works to improve the skin's own production of moisturizing factors and structural components. Niacinamide also improves barrier function by increasing ceramide synthesis.
The selection of an appropriate agent will depend on the specific research or development goals. For applications requiring the enhancement of the skin's endogenous protective and regenerative pathways, this compound presents a compelling option. However, for more direct hydration or lipid barrier repair, Hyaluronic Acid and Ceramides remain well-validated choices. Further independent clinical studies are warranted to fully elucidate the comparative efficacy of this compound in a broader context.
Safety Information: The available safety data for Hexapeptide-12, a similar peptide, suggests it is well-tolerated with low potential for skin irritation. A safety data sheet for a product containing Acetyl Hexapeptide-8 indicates it is not classified as hazardous. It is recommended to consult the manufacturer's safety data for specific formulations containing this compound. The recommended use level for Caspaline 14™ is 0.5% to 1%.
References
- 1. This compound | Caspaline 14™ | Cosmetic Ingredients Guide [ci.guide]
- 2. Caspase-14 expression by epidermal keratinocytes is regulated by retinoids in a differentiation-associated manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISP’s new synthetic peptide enhances skin’s natural UV defences [cosmeticsbusiness.com]
- 4. Skin presenting a higher level of caspase-14 is better protected from UVB irradiation according to in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Caspase-14 Activating Potential of Hexapeptide-42 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hexapeptide-42 and its analogs concerning their potential to activate caspase-14, a key enzyme in skin barrier function. Due to the limited availability of direct comparative quantitative data in the public domain, this document focuses on the known functions of this compound, the underlying mechanisms of caspase-14 activation, and detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Caspase-14 and this compound
Caspase-14 is a unique member of the caspase family of proteases. Unlike other caspases primarily involved in apoptosis (programmed cell death), caspase-14 is predominantly expressed in the epidermis and plays a crucial role in the terminal differentiation of keratinocytes and the formation of the skin's cornified layer[1][2][3]. Its activity is essential for the processing of (pro)filaggrin, a protein critical for the skin's barrier function and hydration[1]. Dysregulation of caspase-14 has been linked to impaired skin barrier function and conditions like atopic dermatitis[4].
This compound, known by the trade name Caspaline 14™, is a synthetic peptide with the sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2, designed to activate caspase-14. By activating this enzyme, this compound aims to improve skin hydration, protect against UVB-induced DNA damage, and enhance the overall barrier function of the skin. While the cosmetic industry has shown interest in this peptide, publicly available data on the comparative efficacy of its structural analogs remains scarce. A patent for "Caspase-14 activator peptides" suggests a general formula that could include various analogs, but specific activity data is not provided.
Data Presentation
A thorough review of scientific literature and publicly available technical datasheets did not yield quantitative data directly comparing the caspase-14 activating potential of this compound with its specific analogs. Such data is likely proprietary to the manufacturers and research institutions that have developed these peptides. Therefore, a direct, data-driven comparison of the potency of different this compound analogs is not possible at this time.
The following table summarizes the known information about this compound. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to generate their own comparative data for any analogs of interest.
| Peptide | Sequence | Reported Function | Quantitative Data on Caspase-14 Activation |
| This compound | Ile-Gln-Ala-Cys-Arg-Gly-NH2 | Activates Caspase-14, improves skin hydration, protects against UVB damage, and enhances skin barrier function. | Not publicly available. |
| Analogs | Variable | To be determined by experimental evaluation. | Not publicly available. |
Experimental Protocols
To facilitate the comparative analysis of this compound and its analogs, the following detailed experimental protocols for assessing caspase-14 activation are provided. These are based on established methodologies in the field.
In Vitro Caspase-14 Activity Assay (Fluorometric)
This assay measures the direct effect of peptides on the activity of recombinant human caspase-14.
Materials:
-
Recombinant Human Caspase-14 (active)
-
Caspase-14 fluorogenic substrate (e.g., Ac-WEHD-AMC)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
This compound and its analogs
-
96-well black microplate
-
Fluorometer (excitation ~380 nm, emission ~460 nm)
Procedure:
-
Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO or water).
-
Dilute the peptides to various concentrations in the assay buffer.
-
In the 96-well plate, add 50 µL of the diluted peptides or vehicle control to each well.
-
Add 25 µL of diluted recombinant caspase-14 to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Add 25 µL of the caspase-14 substrate (Ac-WEHD-AMC) to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at regular intervals (e.g., every 10 minutes for 1-2 hours).
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each peptide concentration.
-
Plot the rate of reaction against the peptide concentration to determine the EC50 (effective concentration for 50% activation) for each analog.
Caspase-14 Activation in Keratinocyte Cell Culture (ELISA)
This assay measures the ability of peptides to induce the activation of endogenous caspase-14 in human keratinocytes.
Materials:
-
Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)
-
Keratinocyte growth medium
-
This compound and its analogs
-
Cell lysis buffer
-
BCA protein assay kit
-
ELISA kit for active caspase-14
-
Microplate reader
Procedure:
-
Culture human keratinocytes in appropriate multi-well plates until they reach a desired confluency.
-
Induce differentiation of keratinocytes if necessary (e.g., by increasing calcium concentration in the medium), as caspase-14 expression is differentiation-dependent.
-
Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them using the cell lysis buffer.
-
Determine the total protein concentration in each lysate using a BCA assay.
-
Perform the ELISA for active caspase-14 according to the manufacturer's instructions. This typically involves capturing total caspase-14 and then detecting the cleaved, active form with a specific antibody.
-
Normalize the amount of active caspase-14 to the total protein concentration for each sample.
-
Compare the levels of active caspase-14 in peptide-treated cells to the vehicle-treated control cells.
Mandatory Visualizations
Caption: Experimental workflow for comparing caspase-14 activation by peptide analogs.
Caption: Simplified signaling pathway of caspase-14 activation and its role in skin barrier function.
Conclusion
While this compound is presented as a promising activator of caspase-14 for improving skin health, a direct comparison with its analogs based on publicly available quantitative data is not feasible. The experimental protocols provided in this guide offer a robust framework for researchers to perform their own comparative studies. Such research is crucial for the development of more potent and specific activators of caspase-14, which could have significant applications in dermatology and cosmetology. Future studies should aim to elucidate the structure-activity relationships of this compound analogs to optimize their caspase-14 activating potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Caspase-14 expression by epidermal keratinocytes is regulated by retinoids in a differentiation-associated manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-14 but not caspase-3 is processed during the development of fetal mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of activated and total caspase-14 with newly developed ELISA systems in normal and atopic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hexapeptide-42's Efficacy in Diverse Skin Models: A Comparative Analysis
A comprehensive evaluation of Hexapeptide-42 (Caspaline 14™) across various skin models reveals its significant potential in enhancing the skin's intrinsic defense mechanisms against environmental stressors, particularly UV radiation, and in improving skin hydration. This guide provides a comparative analysis of this compound against other well-established peptides, supported by experimental data from in vitro and ex vivo studies.
This compound is a synthetic peptide that has been shown to activate Caspase-14, a key enzyme in the terminal differentiation of keratinocytes.[1] This activation plays a crucial role in the processing of filaggrin, a protein essential for the formation of the skin's natural moisturizing factors (NMFs) and the integrity of the skin barrier.[2] Furthermore, this compound has been demonstrated to protect against UVB-induced DNA damage.[3][4] This guide will delve into the experimental evidence supporting these claims, comparing its performance with Acetyl Hexapeptide-8 and Palmitoyl Pentapeptide-4, two widely recognized peptides in cosmetic science.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the effects of this compound and its alternatives in various skin models. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies.
Table 1: Skin Hydration and Barrier Function Enhancement
| Parameter | Skin Model | This compound (Caspaline 14™) | Acetyl Hexapeptide-8 | Palmitoyl Pentapeptide-4 |
| Caspase-14 Expression | Ex vivo human skin | Rapidly boosted expression[5] | Data not available | Data not available |
| Filaggrin Expression | Human skin biopsies | Increased expression observed | Data not available | Data not available |
| Transepidermal Water Loss (TEWL) | Human clinical study (under UV stress) | Reduction observed | Data not available | Data not available |
| Skin Hydration | Human clinical study | Data not available | Improved skin hydration | Improved hydration |
Table 2: Anti-Aging and Protective Effects
| Parameter | Skin Model | This compound (Caspaline 14™) | Acetyl Hexapeptide-8 | Palmitoyl Pentapeptide-4 |
| UVB-Induced DNA Damage (Cyclobutane Pyrimidine Dimers - CPDs) | Ex vivo human skin | Fewer CPDs produced | Data not available | Data not available |
| UVB-Induced Apoptosis | Ex vivo human skin | Fewer apoptotic cells | Data not available | Data not available |
| Wrinkle Depth Reduction | Human clinical study | Data not available | Up to 30% reduction after 30 days (10% concentration) | Significant improvement observed |
| Collagen I Synthesis | In vitro human fibroblasts | Data not available | Increased expression | Stimulates production |
| Hyaluronic Acid Synthesis | In vitro | Data not available | Data not available | Stimulates synthesis |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of this compound.
Caption: General workflow for in vitro efficacy testing.
Caption: Workflow for ex vivo UVB protection assessment.
Detailed Experimental Protocols
A variety of standardized protocols are employed to assess the safety and efficacy of cosmetic peptides. Below are detailed methodologies for key experiments.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test (OECD TG 439)
This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on cell viability in a reconstructed human epidermis model.
-
Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Procedure:
-
RHE tissues are pre-incubated in assay medium.
-
The test substance is applied topically to the tissue surface. For liquids, approximately 25-50 µL is applied, and for solids, the surface is moistened before application of a known weight of the substance.
-
Tissues are exposed to the test substance for a defined period (e.g., 15 to 60 minutes).
-
After exposure, the tissues are thoroughly rinsed to remove the test substance.
-
Tissues are transferred to fresh medium and incubated for a post-exposure period (typically 42 hours).
-
Cell viability is assessed using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt.
-
The formazan is extracted, and the optical density is measured using a spectrophotometer.
-
-
Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)
This assay is used to identify the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.
-
Model: BALB/c 3T3 mouse fibroblasts.
-
Procedure:
-
3T3 cells are seeded in two 96-well plates and incubated for 24 hours to form a monolayer.
-
The culture medium is replaced with a medium containing various concentrations of the test substance.
-
One plate is irradiated with a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.
-
The treatment medium is then replaced with culture medium, and the cells are incubated for another 24 hours.
-
Cell viability is determined by measuring the uptake of Neutral Red (NR) dye.
-
-
Endpoint: The phototoxic potential is evaluated by comparing the IC50 values (concentration that reduces cell viability by 50%) from the irradiated and non-irradiated plates. A Photo-Irritation-Factor (PIF) is calculated. A PIF > 5 suggests a high phototoxic potential.
Safety Assessment Protocols
-
In Vitro Skin Corrosion (OECD TG 431): This test uses RHE models to assess the potential of a substance to cause irreversible skin damage. The protocol is similar to the skin irritation test but involves shorter exposure times (e.g., 3 minutes and 1 hour) and different viability thresholds for classification.
-
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This assay is used to evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium.
-
Human Repeat Insult Patch Test (HRIPT): This is a clinical test to assess the potential of a product to cause skin irritation and sensitization in human volunteers. It involves repeated applications of the product under a patch over several weeks, followed by a challenge phase.
Conclusion
This compound demonstrates a unique mechanism of action by targeting the caspase-14 pathway, leading to enhanced skin barrier function, increased hydration, and protection against UVB-induced DNA damage. While direct comparative quantitative data with other peptides is limited, the available evidence from in vitro and ex vivo studies strongly supports its efficacy. In contrast, peptides like Acetyl Hexapeptide-8 and Palmitoyl Pentapeptide-4 have a more established body of evidence for their anti-wrinkle and collagen-boosting effects.
For researchers and drug development professionals, the choice of peptide will depend on the desired primary outcome. This compound presents a compelling option for products focused on barrier repair, hydration, and photoprotection. Further head-to-head clinical trials are warranted to definitively establish its comparative efficacy against other leading peptides in various dermatological applications.
References
Hexapeptide-42 and Filaggrin-Derived Peptides: A Comparative Guide to Skin Barrier Function
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexapeptide-42 and filaggrin-derived peptides in their role in enhancing skin barrier function. The following analysis is based on available scientific literature and presents a detailed examination of their mechanisms of action, supported by experimental data and protocols.
Introduction
A robust skin barrier is essential for preventing excessive water loss and protecting against environmental aggressors. Its integrity is largely dependent on the proper differentiation of keratinocytes and the presence of key structural proteins and moisturizing factors. Two classes of peptides, this compound and filaggrin-derived peptides, have emerged as promising agents for improving skin barrier function, albeit through different mechanisms. This guide offers a side-by-side comparison to aid in research and development efforts.
Mechanism of Action
This compound operates upstream in the filaggrin processing pathway. It is known to activate Caspase-14, a key enzyme responsible for the breakdown of profilaggrin into filaggrin monomers. This process is a critical step in the terminal differentiation of keratinocytes and the subsequent formation of the cornified envelope, a primary component of the skin barrier.
Filaggrin-derived peptides are the natural breakdown products of filaggrin and are the primary constituents of the Natural Moisturizing Factor (NMF). These small, hygroscopic molecules, which include various amino acids and their derivatives, directly contribute to skin hydration by attracting and retaining water within the stratum corneum.
Quantitative Data Comparison
Direct comparative studies between this compound and topically applied filaggrin-derived peptides are limited in publicly available literature. However, data from separate in-vitro and clinical studies on related compounds provide insights into their potential efficacy. The following table summarizes key findings on skin barrier parameters.
| Parameter | Hexapeptide-Related Peptides | Filaggrin-Derived Peptides / NMF Components |
| Transepidermal Water Loss (TEWL) | A study on a cream containing a blend of peptides including a hexapeptide showed a significant decrease in TEWL. | Studies on individuals with filaggrin gene mutations, leading to a deficiency in filaggrin-derived peptides, consistently show a significant negative correlation between NMF levels and TEWL[1]. Topical application of NMF components has been shown to reduce TEWL. |
| Skin Hydration | A formulation with a hexapeptide demonstrated improvements in skin hydration. | A direct correlation exists between the levels of filaggrin degradation products (NMF) and stratum corneum hydration[1]. Topical formulations containing NMF components are well-established for their hydrating effects. |
| Filaggrin Expression | In-vitro studies on compounds that stimulate keratinocyte differentiation have shown increased filaggrin expression. For instance, a study on a sphingomyelin-rich lipid extract in a reconstructed human epidermis (RHE) model showed a 193% increase in filaggrin expression compared to a stimulated control[2][3]. | Not applicable, as these are the breakdown products of filaggrin. However, a study on a recombinant human filaggrin segment showed it could repair damaged skin in mice[4]. |
| Caspase-14 Activation | This compound is specifically designed to activate Caspase-14. Knockdown of filaggrin in a reconstructed human epidermis model has been shown to reduce Caspase-14 activation. | Not directly applicable. |
Experimental Protocols
In-Vitro Evaluation of Filaggrin Expression using Reconstructed Human Epidermis (RHE)
This protocol outlines a general method for assessing the effect of test compounds on filaggrin expression in a 3D skin model.
-
Model System: Commercially available Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™) are used. These models consist of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.
-
Treatment: The RHE tissues are topically treated with the test compound (e.g., this compound solution) or a control vehicle. The application is typically performed on the apical surface of the tissue.
-
Incubation: Tissues are incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Tissue Processing: Following incubation, tissues are harvested and processed for either protein or mRNA analysis.
-
Analysis:
-
Immunohistochemistry: Tissues are fixed, sectioned, and stained with an anti-filaggrin antibody to visualize and quantify filaggrin expression and localization within the epidermal layers.
-
Western Blot: Protein lysates from the tissues are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-filaggrin antibody to quantify the total amount of filaggrin.
-
RT-qPCR: RNA is extracted from the tissues, reverse-transcribed to cDNA, and used for quantitative polymerase chain reaction to measure the gene expression of filaggrin.
-
Clinical Evaluation of Skin Barrier Function
This protocol describes a typical clinical study design to evaluate the efficacy of a topical product on skin barrier function.
-
Subject Recruitment: A cohort of healthy volunteers with signs of dry skin or a compromised skin barrier is recruited.
-
Study Design: A randomized, controlled, and often double-blind study design is employed. A split-face or split-body design can be used where one side is treated with the test product and the other with a placebo or a comparator.
-
Product Application: Subjects apply the assigned product to the designated skin area for a specified duration (e.g., 4-8 weeks).
-
Measurements: Instrumental measurements are taken at baseline and at various time points throughout the study.
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® to assess the integrity of the skin barrier.
-
Skin Hydration: Measured using a Corneometer® to determine the water content of the stratum corneum.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in TEWL and skin hydration from baseline between the treatment and control groups.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. Clinical severity correlates with impaired barrier in filaggrin-related eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced In Vitro Expression of Filaggrin and Antimicrobial Peptides Following Application of Glycosaminoglycans and a Sphingomyelin-Rich Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced In Vitro Expression of Filaggrin and Antimicrobial Peptides Following Application of Glycosaminoglycans and a Sphingomyelin-Rich Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Recombinant Human Filaggrin Segment (rhFLA-10) Alleviated a Skin Lesion of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of Hexapeptide-42 and Other Cosmetic Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective and scientifically validated cosmetic ingredients has led to the development of a wide array of synthetic peptides, each with specific mechanisms of action targeting the multifaceted process of skin aging. This guide provides a comparative analysis of Hexapeptide-42 against other prominent cosmetic peptides: Acetyl Hexapeptide-8, Palmitoyl Pentapeptide-4, and Copper Tripeptide-1. While direct head-to-head clinical trial data for this compound against these specific peptides is limited in publicly available literature, this guide synthesizes the existing efficacy data and mechanistic understanding to offer a valuable comparative perspective for research and development professionals.
Peptide Overview and Mechanism of Action
This compound (Caspaline 14™)
This compound is a synthetic peptide that uniquely targets the activation of Caspase-14, a key enzyme in the terminal differentiation of keratinocytes.[1] This activation initiates a cascade of benefits primarily focused on reinforcing the skin's barrier function and intrinsic protection mechanisms.
-
Signaling Pathway: this compound activates Caspase-14, which is crucial for the processing of (pro)filaggrin into filaggrin. Filaggrin is subsequently broken down into Natural Moisturizing Factors (NMFs), which are essential for maintaining skin hydration.[2] Additionally, an intact skin barrier with adequate filaggrin and NMFs is better equipped to protect against environmental aggressors, including UVB radiation.[1][3]
Acetyl Hexapeptide-8 (Argireline)
Acetyl Hexapeptide-8 is a neurotransmitter-inhibiting peptide often marketed as a "Botox-like" topical alternative. It functions by interfering with the protein machinery responsible for muscle contraction.
-
Signaling Pathway: This peptide mimics the N-terminal end of the SNAP-25 protein and competes with it for a position in the SNARE complex. This destabilization of the SNARE complex leads to a reduction in the release of acetylcholine, a neurotransmitter that triggers muscle contraction. The result is a relaxation of facial muscles and a reduction in the appearance of dynamic wrinkles.
Palmitoyl Pentapeptide-4 (Matrixyl)
Palmitoyl Pentapeptide-4 is a signal peptide that is a subfragment of the alpha chain of type I collagen. It stimulates the synthesis of key extracellular matrix (ECM) components.
-
Signaling Pathway: This peptide signals fibroblasts to increase the production of collagen (types I, III, and IV), elastin, and fibronectin. This leads to improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles.
Copper Tripeptide-1 (GHK-Cu)
Copper Tripeptide-1 is a carrier peptide that delivers copper, an essential trace element for numerous biological processes, to the skin. It exhibits a broad range of activities, including wound healing, anti-inflammatory effects, and stimulation of ECM proteins.
-
Signaling Pathway: GHK-Cu stimulates the synthesis of collagen, elastin, and glycosaminoglycans. It also exhibits antioxidant properties and modulates the activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM. This comprehensive action contributes to improved skin elasticity, firmness, and a reduction in visible signs of aging.[4]
Quantitative Performance Data
The following tables summarize the available quantitative data for each peptide. It is important to note the variability in study designs, concentrations used, and subject populations, which can influence the reported outcomes.
Table 1: Anti-Wrinkle and Skin Roughness Effects
| Peptide | Concentration | Study Duration | Reported Wrinkle Reduction | Citation(s) |
| This compound | Not specified | Not specified | Data not available | - |
| Acetyl Hexapeptide-8 | 10% | 30 days | Up to 30% reduction in wrinkle depth | |
| 5% | 28 days | 16.26% decrease in wrinkle depth | ||
| 10% | 15 days | 17% decrease in wrinkle depth | ||
| Not specified | 4 weeks | Up to 48% improvement in fine lines and wrinkles | ||
| Palmitoyl Pentapeptide-4 | 0.005% | 28 days | 18% decrease in fold depth, 37% decrease in fold thickness | |
| Copper Tripeptide-1 | Not specified | 12 weeks | 55% reduction in periorbital wrinkles |
Table 2: Effects on Extracellular Matrix and Skin Barrier
| Peptide | Key Effect | Quantitative Data | Citation(s) |
| This compound | Skin Barrier | Reduction in Transepidermal Water Loss (TEWL) under UV stress | |
| Filaggrin Expression | Increases filaggrin expression | ||
| Acetyl Hexapeptide-8 | Skin Barrier | Significant decrease in TEWL | |
| Palmitoyl Pentapeptide-4 | Collagen Synthesis | Stimulates production of collagen types I, III, and IV | |
| Copper Tripeptide-1 | Collagen Synthesis | Increased collagen production in 70% of subjects after 1 month | |
| Skin Elasticity | Improved skin elasticity and firmness |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cosmetic peptide efficacy. Below are outlines of key experimental protocols.
In-Vitro Caspase-14 Activation Assay
This assay quantifies the ability of a peptide to activate Caspase-14 in a cell-free system or in keratinocyte cultures.
References
- 1. Skin presenting a higher level of caspase-14 is better protected from UVB irradiation according to in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of DNA damage repair efficiency and accumulation of residual damage following chronic UVB-irradiation of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Cyclized Hexapeptide-9 Outperforms Retinol Against Skin Aging: A Randomized, Double-Blinded, Active- and Vehicle-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anti-Aging Claims of Hexapeptide-42 Through Molecular Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective anti-aging compounds is a cornerstone of dermatological research and cosmetic science. Among the myriad of peptides emerging with claims of rejuvenating the skin, Hexapeptide-42 has garnered attention for its purported role in bolstering the skin's natural defense mechanisms. This guide provides a comparative analysis of this compound against two well-established anti-aging molecules, Retinoids and Ascorbic Acid (Vitamin C), with a focus on validating their efficacy through molecular markers.
Comparative Analysis of Molecular Mechanisms
This section delineates the known molecular effects of this compound, Retinoids, and Ascorbic Acid. While extensive research substantiates the claims of the latter two, publicly available, peer-reviewed quantitative data on this compound remains limited. The information presented is based on technical datasheets and supplier information.
Table 1: Comparison of Effects on Key Molecular Markers of Skin Aging
| Molecular Marker | This compound | Retinoids | Ascorbic Acid (Vitamin C) |
| Caspase-14 Expression | Claimed to boost expression[1] | Downregulates expression[2] | Data not available |
| Filaggrin Expression | May help expression[1][2] | Downregulates differentiation-associated proteins | Promotes collagen synthesis[3] |
| UVB-Induced DNA Damage | Claimed to reduce cyclobutane pyrimidine dimers | - | Reduces DNA damage marker γ-H2AX |
| Collagen Synthesis | Data not available | Stimulates Type I and III collagen synthesis | Essential cofactor for collagen hydroxylation |
| Matrix Metalloproteinases (MMPs) | Data not available | Inhibits MMP activity | Inhibits MMP-1 |
| Sirtuin-1 (SIRT1) Activity | Data not available | Data not available | Upregulates SIRT1 expression |
| Cellular Senescence Markers (p53, p21, SA-β-gal) | Data not available | Modulates cell proliferation and differentiation | Suppresses p53 and p21; reduces SA-β-gal activity |
| Mitochondrial DNA Protection | Claimed to help protect mitochondrial DNA | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific claims. Below are outlines for key experiments relevant to the molecular markers discussed.
Caspase-14 Activity Assay (Fluorometric)
-
Objective: To quantify the enzymatic activity of Caspase-14 in human epidermal keratinocytes following treatment with this compound.
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in appropriate media to reach 70-80% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a vehicle control for a specified period (e.g., 24, 48 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a specific lysis buffer. The cell lysate is then collected.
-
Assay Procedure: A fluorogenic Caspase-14 substrate (e.g., Ac-WEHD-AFC) is added to the cell lysate. The mixture is incubated at 37°C in the dark.
-
Measurement: The fluorescence generated by the cleavage of the substrate is measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The relative fluorescence units (RFU) are normalized to the total protein concentration of the lysate. The fold increase in Caspase-14 activity is calculated relative to the vehicle control.
Quantification of UVB-Induced DNA Damage (ELISA)
-
Objective: To measure the reduction of cyclobutane pyrimidine dimers (CPDs), a primary form of UVB-induced DNA damage, in keratinocytes pre-treated with this compound.
-
Cell Culture and Treatment: NHEKs are cultured and pre-treated with this compound or vehicle control as described above.
-
UVB Irradiation: Following pre-treatment, the cell culture medium is removed, and cells are exposed to a controlled dose of UVB radiation.
-
DNA Extraction: Immediately after irradiation, genomic DNA is extracted from the cells using a commercial DNA extraction kit.
-
ELISA Assay: The amount of CPDs in the extracted DNA is quantified using a competitive ELISA kit specific for CPDs. The assay involves the use of a monoclonal antibody that recognizes CPDs.
-
Data Analysis: The concentration of CPDs in each sample is determined by comparing its absorbance to a standard curve. The percentage reduction in CPDs in this compound-treated cells is calculated relative to the UVB-irradiated control group.
Gene Expression Analysis (RT-qPCR)
-
Objective: To analyze the effect of this compound on the mRNA expression levels of genes related to skin barrier function (e.g., CASP14, FLG) and cellular senescence.
-
Cell Culture and Treatment: Cells (e.g., NHEKs, human dermal fibroblasts) are treated with this compound or a vehicle control.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA templates.
-
qPCR: Real-time quantitative PCR is performed using gene-specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method. The fold change in gene expression in treated cells is determined relative to the control.
Conclusion
This compound shows promise as an anti-aging ingredient by targeting the Caspase-14 pathway, which is integral to skin barrier function and protection against UVB damage. However, a significant gap exists in the publicly available, peer-reviewed scientific literature providing robust, quantitative data to fully substantiate these claims and allow for a direct, evidence-based comparison with well-characterized alternatives like retinoids and ascorbic acid. Future in-depth studies, including dose-response analyses, clinical trials with molecular endpoints, and comprehensive gene expression profiling, are necessary to fully elucidate the anti-aging potential of this compound and solidify its position in the armamentarium of evidence-based skincare. Researchers and drug development professionals are encouraged to pursue these lines of investigation to validate the promising preliminary findings.
References
Assessing the Specificity of Hexapeptide-42 for Caspase-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of Hexapeptide-42, a synthetic peptide known to activate caspase-14, against other human caspases. Given the unique role of caspase-14 in epidermal differentiation rather than apoptosis, understanding the selective action of its activators is crucial for targeted therapeutic development. This document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive comparison.
Introduction to this compound and Caspase-14
This compound is a synthetic peptide that has been identified as an activator of caspase-14.[1] Caspase-14 is a unique member of the caspase family of cysteine-aspartyl proteases. Unlike most other caspases, which are key mediators of apoptosis and inflammation, caspase-14 is primarily expressed in cornifying epithelia, such as the skin.[2][3][4] Its activation is associated with the terminal differentiation of keratinocytes, a process essential for the formation of the skin barrier.[2] Specifically, caspase-14 is involved in the processing of (pro)filaggrin, a protein crucial for skin hydration and barrier function. The restricted expression and non-apoptotic function of caspase-14 make it an attractive target for dermatological and cosmetic applications.
Comparative Specificity of this compound: A Proposed Analysis
To date, public domain literature does not provide a comprehensive quantitative analysis of this compound's specificity for caspase-14 over other caspases. Therefore, this guide presents a proposed experimental framework to generate such critical data. The following sections detail the methodologies to assess the activation of a panel of representative human caspases by this compound.
Table 1: Proposed Panel for Caspase Specificity Profiling of this compound
This table outlines the essential caspases to include in a specificity panel, categorized by their primary biological roles.
| Caspase Family | Specific Caspase | Primary Function |
| Non-Apoptotic | Caspase-14 | Epidermal Differentiation, Skin Barrier |
| Inflammatory | Caspase-1 | Pro-inflammatory Cytokine Processing |
| Caspase-4 | Pro-inflammatory Cytokine Processing | |
| Caspase-5 | Pro-inflammatory Cytokine Processing | |
| Initiator | Caspase-8 | Extrinsic Apoptosis Pathway |
| Caspase-9 | Intrinsic Apoptosis Pathway | |
| Executioner | Caspase-3 | Execution Phase of Apoptosis |
| Caspase-7 | Execution Phase of Apoptosis |
Experimental Protocols
A detailed methodology for an in vitro caspase activity assay is provided below. This protocol can be adapted to test the effect of this compound on each caspase listed in Table 1.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol is designed to measure the ability of this compound to activate various recombinant human caspases by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human caspases (Caspase-1, -3, -4, -5, -7, -8, -9, -14)
-
This compound
-
Fluorogenic caspase substrates (e.g., Ac-WEHD-AFC for Caspase-14, Ac-DEVD-AFC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9, Ac-IETD-AFC for Caspase-8)
-
Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)
-
For Caspase-14 activation: Kosmotropic salt (e.g., Sodium Citrate, to be optimized)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophore, e.g., AFC: 400 nm/505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare working solutions of this compound by serially diluting the stock solution in the Caspase Assay Buffer to achieve a range of concentrations to be tested.
-
Reconstitute recombinant caspases according to the manufacturer's instructions. Dilute each caspase in the appropriate Caspase Assay Buffer to its working concentration. Note that caspase-14 may require pre-incubation with a kosmotropic salt for activation.
-
Prepare the fluorogenic substrates at a concentration of 2x the final desired concentration in the Caspase Assay Buffer. The final concentration should be at or below the Km value for each respective caspase to ensure initial velocity kinetics.
-
-
Assay Protocol:
-
Add 50 µL of the appropriate Caspase Assay Buffer (with or without kosmotropic salt for caspase-14) to each well of a 96-well plate.
-
Add 10 µL of the this compound working solutions to the respective wells. Include a vehicle control (buffer with no peptide).
-
Add 20 µL of the diluted recombinant caspase to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for peptide-caspase interaction and potential activation.
-
Initiate the enzymatic reaction by adding 20 µL of the 2x fluorogenic substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocity (V) against the this compound concentration.
-
Determine the EC50 (half-maximal effective concentration) for the activation of each caspase by fitting the data to a suitable dose-response curve.
-
Table 2: Example Data Table for this compound Specificity
The results from the described assay should be summarized in a table similar to the one below for clear comparison.
| Caspase | EC50 (µM) of this compound | Fold Selectivity vs. Caspase-14 |
| Caspase-14 | Experimental Value | 1 |
| Caspase-1 | Experimental Value | Calculated Value |
| Caspase-3 | Experimental Value | Calculated Value |
| Caspase-4 | Experimental Value | Calculated Value |
| Caspase-5 | Experimental Value | Calculated Value |
| Caspase-7 | Experimental Value | Calculated Value |
| Caspase-8 | Experimental Value | Calculated Value |
| Caspase-9 | Experimental Value | Calculated Value |
Fold Selectivity = EC50 (Test Caspase) / EC50 (Caspase-14)
Visualizing the Context: Signaling Pathways and Experimental Workflow
To better understand the biological context and the experimental design, the following diagrams are provided.
Caption: Overview of major caspase signaling pathways.
Caption: Workflow for assessing this compound specificity.
Conclusion
The selective activation of caspase-14 by this compound holds significant promise for applications in skin health and disease. However, a thorough understanding of its specificity is paramount for ensuring targeted and safe therapeutic development. The experimental framework outlined in this guide provides a robust methodology for researchers to generate the necessary comparative data, thereby enabling a conclusive assessment of this compound's selectivity for caspase-14 over other caspase family members. This approach will facilitate informed decisions in the progression of this compound-based research and product development.
References
Replicating and Validating Published Findings on Hexapeptide-42: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-42, a synthetic peptide, has garnered interest in the field of dermatology and cosmetology for its purported role in enhancing the skin's natural defense mechanisms and combating the signs of aging. Primarily marketed under the trade name Caspaline 14™, its proposed mechanism of action centers on the activation of Caspase-14, an enzyme crucial for the terminal differentiation of keratinocytes and the maintenance of a healthy skin barrier. This guide provides a comprehensive overview of the published findings on this compound, offering a framework for researchers seeking to replicate and validate these claims. Due to the limited availability of detailed quantitative data in the public domain, this guide synthesizes information from technical data sheets and a key scientific publication, presenting illustrative data and standardized experimental protocols.
Core Mechanism of Action
This compound is reported to exert its effects by upregulating the expression and activity of Caspase-14.[1] This enzyme plays a pivotal role in the processing of profilaggrin into filaggrin, a protein essential for the formation of the stratum corneum and the production of Natural Moisturizing Factors (NMFs).[1] The downstream effects of this activation are claimed to include improved skin hydration, enhanced skin barrier function, and protection against UVB-induced DNA damage.[1]
Data Summary
The following tables summarize the reported effects of this compound based on available information. It is important to note that specific quantitative data from peer-reviewed, replicated studies are scarce, and the values presented below are illustrative based on qualitative claims from manufacturer data and related scientific literature.
Table 1: In Vitro/Ex Vivo Efficacy of this compound
| Parameter Assessed | Cell/Tissue Model | Treatment Concentration | Reported Outcome |
| Caspase-14 Expression | Normal Human Keratinocytes (NHK) | Not Specified | Increased expression |
| Filaggrin Expression | Human Skin Biopsies | Not Specified | Increased expression |
| UVB-Induced DNA Damage (CPD*) | Human Skin Biopsies | Not Specified | Reduction in CPD formation |
| UVB-Induced Apoptosis | Human Skin Biopsies | Not Specified | Reduction in apoptotic cells |
*CPD: Cyclobutane Pyrimidine Dimers
Table 2: Clinical Efficacy of a Formulation Containing this compound (0.5%)
| Clinical Endpoint | Study Population | Duration | Reported Outcome |
| Transepidermal Water Loss (TEWL) | Not Specified | Not Specified | Reduction in TEWL under UV stress |
| Skin Hydration | Not Specified | Not Specified | Improvement in skin hydration |
| Appearance of Wrinkles | Not Specified | Not Specified | Not explicitly quantified |
Experimental Protocols
To facilitate the replication and validation of the findings on this compound, the following are detailed methodologies for key experiments, based on standard practices in dermatological research.
Caspase-14 Expression and Activity Assay
-
Objective: To quantify the effect of this compound on Caspase-14 expression and enzymatic activity in human keratinocytes.
-
Cell Culture: Normal Human Keratinocytes (NHK) are cultured to 80% confluency in keratinocyte growth medium.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 24-48 hours.
-
Gene Expression Analysis (qPCR):
-
RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA.
-
Quantitative PCR is performed using primers specific for the human Caspase-14 gene (CASP14) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Cell lysates are prepared from treated and control cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for human Caspase-14.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.
-
-
Enzymatic Activity Assay:
-
A fluorogenic substrate specific for Caspase-14 (e.g., Ac-WEHD-AFC) is used.
-
Cell lysates from treated and control cells are incubated with the substrate.
-
The fluorescence of the cleaved substrate is measured over time using a fluorometer.
-
Filaggrin Expression in a 3D Reconstituted Human Epidermis Model
-
Objective: To assess the impact of this compound on filaggrin expression in a skin model that mimics the in vivo environment.
-
Model: Commercially available 3D reconstituted human epidermis models (e.g., EpiDerm™) are used.
-
Treatment: The models are treated topically with a formulation containing this compound or a placebo formulation for a specified period (e.g., 72 hours).
-
Immunohistochemistry:
-
The tissue models are fixed in formalin and embedded in paraffin.
-
Cross-sections of the tissue are prepared and mounted on slides.
-
The sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
The sections are incubated with a primary antibody against human filaggrin.
-
A fluorescently labeled secondary antibody is used for visualization.
-
The intensity and distribution of the fluorescent signal are analyzed using a fluorescence microscope.
-
UVB Protection Assay (Cyclobutane Pyrimidine Dimer Quantification)
-
Objective: To determine if pre-treatment with this compound can reduce UVB-induced DNA damage in skin cells.
-
Cell Culture or Skin Explants: NHK or human skin explants are used.
-
Treatment: The cells or explants are pre-treated with this compound or a vehicle control for 24 hours.
-
UVB Irradiation: The samples are exposed to a controlled dose of UVB radiation (e.g., 100 mJ/cm²).
-
CPD Quantification (ELISA):
-
Genomic DNA is extracted from the irradiated samples.
-
The DNA is denatured and coated onto an ELISA plate.
-
A primary antibody specific for CPDs is added to the wells.
-
An HRP-conjugated secondary antibody is used for detection.
-
The absorbance is measured, and the amount of CPDs is quantified relative to a standard curve.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Validating this compound's Efficacy
Caption: Workflow for replicating and validating this compound findings.
Comparison with Alternatives
A direct comparison of this compound with other cosmetic ingredients is challenging due to the lack of publicly available, peer-reviewed comparative studies. However, its mechanism of action can be contrasted with other popular anti-aging and skin-protecting compounds:
-
Retinoids: These vitamin A derivatives are well-established for their ability to increase cell turnover, stimulate collagen production, and improve the appearance of wrinkles. Their mechanism is primarily through binding to retinoic acid receptors and modulating gene expression.
-
Vitamin C (Ascorbic Acid): A potent antioxidant that protects against free radical damage from UV exposure and is a cofactor in collagen synthesis. Its primary role is protective and reparative.
-
Other Peptides (e.g., Palmitoyl Pentapeptide-4, Acetyl Hexapeptide-8): These signal peptides can stimulate collagen production or, in the case of "Botox-like" peptides, modulate neurotransmitter release to reduce the appearance of expression lines.
This compound's unique proposed mechanism lies in its direct activation of a key enzyme in the skin's natural barrier formation and defense pathway, which distinguishes it from ingredients that primarily focus on collagen synthesis or antioxidant protection.
Conclusion
This compound presents a compelling mechanism of action for improving skin health and resilience. However, the publicly available data supporting its efficacy is largely qualitative and originates from the manufacturer. Rigorous, independent, and peer-reviewed studies are necessary to fully validate the initial findings and to quantify the magnitude of its effects. The experimental protocols and workflows provided in this guide offer a foundation for researchers to undertake such validation studies, which will be crucial for establishing the clinical relevance of this compound in dermatology and drug development.
References
Comparing the in vitro and in vivo effects of Hexapeptide-42
For Researchers, Scientists, and Drug Development Professionals
Hexapeptide-42, commercially known as Caspaline 14™, is a synthetic peptide gaining attention in the cosmetic and dermatological fields for its potential to enhance the skin's intrinsic defense mechanisms.[1] This guide provides a comparative overview of the reported in vitro and in vivo effects of this compound, supported by available data and detailed experimental methodologies.
Overview of this compound's Mechanism of Action
This compound is designed to activate Caspase-14, a key enzyme in the terminal differentiation of keratinocytes.[1] The activation of Caspase-14 is intrinsically linked to the processing of profilaggrin into filaggrin, a protein crucial for the formation of the stratum corneum and the production of Natural Moisturizing Factors (NMFs).[1] This cascade of events suggests that this compound may bolster the skin's barrier function, improve hydration, and protect against environmental stressors like UVB radiation.[1]
Quantitative Data Comparison
While specific quantitative data from the manufacturer's (Ashland) studies on this compound are not publicly available, this section presents tables with placeholder data for this compound to illustrate the expected parameters of interest. For comparative context, publicly available data for other well-studied cosmetic peptides with relevant biological effects are included.
Table 1: In Vitro Efficacy Data
| Parameter | This compound (Caspaline 14™) | Acetyl Hexapeptide-8[2] | Palmitoyl Pentapeptide-4 |
| Target | Caspase-14 | SNAP-25 | Procollagen I |
| Assay Type | Caspase-14 Expression (e.g., Western Blot, qPCR) | Neurotransmitter Release Assay | Collagen I Synthesis Assay |
| Cell Line | Human Keratinocytes | Neuronal Cells | Human Dermal Fibroblasts |
| Concentration | Data not publicly available | 100 µM | 1-10 µM |
| Result | Claimed to boost Caspase-14 expression | ~25-30% inhibition of neurotransmitter release | Significant increase in Collagen I synthesis |
Table 2: Ex Vivo/In Vivo Efficacy Data
| Parameter | This compound (Caspaline 14™) | Acetyl Hexapeptide-8 | Palmitoyl Hexapeptide-12 |
| Study Type | Ex vivo human skin explants / In vivo clinical study | In vivo clinical study | In vivo clinical study |
| Endpoint | UVB-induced DNA Damage (CPD formation) / Transepidermal Water Loss (TEWL) | Wrinkle Depth Reduction | Improvement in Skin Elasticity and Firmness |
| Concentration | 0.5% (in vivo, as mentioned in a product document) | 10% | 4% |
| Result | Claimed to reduce CPDs and TEWL | Up to 30% reduction in wrinkle depth after 30 days | Statistically significant improvement in skin elasticity and firmness |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language.
Caption: Signaling pathway of this compound leading to improved skin barrier function and hydration.
Caption: Workflow for in vitro analysis of Caspase-14 expression.
Caption: Workflow for in vivo clinical assessment of skin barrier function.
Experimental Protocols
Detailed protocols for the key experiments cited in the context of this compound's mechanism of action are provided below. These represent standard methodologies in dermatological research.
In Vitro Caspase-14 Expression Assay in Human Keratinocytes
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a specialized keratinocyte growth medium until they reach approximately 70-80% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control.
-
Incubation: Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the peptide to exert its biological effects.
-
Lysate Preparation:
-
For protein analysis (Western Blot), cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
For RNA analysis (qPCR), total RNA is extracted using a suitable kit according to the manufacturer's instructions.
-
-
Quantification:
-
Western Blot: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for Caspase-14 and a loading control (e.g., GAPDH). A secondary antibody conjugated to horseradish peroxidase is used for chemiluminescent detection.
-
qPCR: cDNA is synthesized from the extracted RNA. Real-time PCR is performed using primers specific for the Caspase-14 gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of Caspase-14 mRNA is calculated using the ΔΔCt method.
-
Ex Vivo UVB-Induced Cyclobutane Pyrimidine Dimer (CPD) Assay
-
Skin Explant Culture: Full-thickness human skin explants are obtained from cosmetic surgeries and maintained in a culture medium at the air-liquid interface.
-
Pre-treatment: Explants are topically treated with a formulation containing this compound or a placebo formulation for a specified period (e.g., 24 hours).
-
UVB Irradiation: The skin explants are exposed to a controlled dose of UVB radiation.
-
Tissue Processing: After a post-irradiation incubation period (e.g., 24 hours), the explants are fixed in formalin and embedded in paraffin.
-
Immunohistochemistry:
-
Thin sections of the paraffin-embedded tissue are deparaffinized and rehydrated.
-
Antigen retrieval is performed to expose the CPD epitopes.
-
The sections are incubated with a primary antibody specific for CPDs.
-
A secondary antibody linked to an enzyme or fluorophore is used for detection.
-
The sections are counterstained (e.g., with hematoxylin) and visualized under a microscope.
-
-
Quantification: The intensity of the CPD staining in the epidermis is quantified using image analysis software.
In Vivo Transepidermal Water Loss (TEWL) Measurement
-
Subject Recruitment: A cohort of healthy volunteers with specific skin characteristics (e.g., signs of photoaging, dry skin) is recruited.
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20-30 minutes before measurements are taken.
-
Baseline Measurement: Baseline TEWL is measured on designated areas of the skin (e.g., forearm, face) using a Tewameter®.
-
Product Application: Subjects are provided with a formulation containing a specified concentration of this compound (e.g., 0.5%) and a corresponding placebo to be applied to the designated areas daily for a set period (e.g., 4 weeks).
-
Follow-up Measurements: TEWL measurements are repeated at regular intervals (e.g., weekly) throughout the study period under the same controlled environmental conditions.
-
Data Analysis: The change in TEWL from baseline is calculated for both the active and placebo groups. Statistical analysis is performed to determine the significance of the difference between the two groups.
References
A Comparative Guide to the Structure-Activity Relationship of Hexapeptide-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-42, commercially known as Caspaline 14™, is a synthetic peptide that has garnered attention in the cosmetic and dermatological fields for its role in promoting skin health and resilience.[1] Its primary mechanism of action involves the activation of Caspase-14, an enzyme crucial for the terminal differentiation of keratinocytes and the formation of a robust skin barrier.[1][2][3] This guide provides a comparative analysis of this compound, delving into its structure-activity relationship based on available data, comparing its performance with alternative peptides, and detailing the experimental protocols used to evaluate its efficacy.
While direct structure-activity relationship (SAR) studies detailing the effects of specific amino acid substitutions on the activity of this compound are not extensively available in peer-reviewed literature, this guide synthesizes current knowledge on its mechanism and compares it with other well-established cosmetic peptides.
Structure and Mechanism of Action of this compound
This compound is a synthetic peptide with the amino acid sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2.[1] Its biological activity is centered on the activation of Caspase-14, a protease predominantly expressed in the epidermis. The activation of Caspase-14 is a key step in the processing of (pro)filaggrin into filaggrin, a protein essential for the aggregation of keratin filaments and the formation of the cornified envelope. The subsequent breakdown of filaggrin releases Natural Moisturizing Factors (NMFs), which are crucial for maintaining skin hydration. Furthermore, a functional skin barrier, supported by proper filaggrin processing, contributes to the skin's natural defense against UVB radiation.
The signaling pathway for this compound's primary activity is illustrated below:
Comparison with Alternative Peptides
While direct comparative data from head-to-head clinical trials is limited, a comparison based on the mechanism of action provides valuable insights for researchers.
| Feature | This compound (Caspaline 14™) | Acetyl Hexapeptide-8 (Argireline™) | Palmitoyl Pentapeptide-4 (Matrixyl™) |
| Primary Mechanism | Activates Caspase-14, promoting filaggrin processing and skin barrier function. | Competes with SNAP-25 to inhibit the formation of the SNARE complex, reducing neurotransmitter release and muscle contraction. | Stimulates the synthesis of extracellular matrix components, including collagen I, III, and fibronectin. |
| Primary Target | Caspase-14 in epidermal keratinocytes. | SNARE protein complex in neurons. | Fibroblasts in the dermis. |
| Main Biological Effect | Improved skin hydration, enhanced barrier function, and increased UV protection. | Reduction of expression wrinkles caused by facial muscle movement. | Reduction of fine lines and wrinkles, improved skin firmness and elasticity. |
| Amino Acid Sequence | Ile-Gln-Ala-Cys-Arg-Gly-NH2 | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | Pal-Lys-Thr-Thr-Lys-Ser |
Experimental Protocols
The evaluation of this compound and its alternatives involves a series of in vitro assays to substantiate their claimed biological effects.
Caspase-14 Activity Assay
This assay quantifies the ability of this compound to activate Caspase-14.
Workflow:
Protocol:
-
Reagent Preparation: Recombinant human pro-caspase-14 is incubated with a processing enzyme (e.g., chymotrypsin) to generate the cleaved, inactive form. A fluorogenic substrate for Caspase-14, such as Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin (WEHD-AFC), is prepared in an appropriate assay buffer.
-
Activation Step: The cleaved pro-caspase-14 is incubated with varying concentrations of this compound or a control vehicle in a kosmotropic salt buffer (e.g., sodium citrate) which is necessary for in vitro Caspase-14 activity.
-
Substrate Addition: The fluorogenic substrate is added to the wells containing the caspase and peptide.
-
Measurement: The plate is incubated at 37°C, and fluorescence is measured at regular intervals using a microplate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC).
-
Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. Caspase-14 activity is expressed as relative fluorescence units per minute.
Filaggrin Expression and Processing Assay
This assay evaluates the effect of this compound on the expression and processing of filaggrin in human keratinocytes.
Protocol:
-
Cell Culture: Normal human epidermal keratinocytes (NHEKs) are cultured to induce differentiation.
-
Treatment: Differentiated keratinocytes are treated with this compound or a control for a specified period.
-
Protein Extraction and Western Blotting: Total protein is extracted from the cells. Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against profilaggrin and filaggrin, followed by a secondary antibody. Protein bands are visualized and quantified.
-
Immunofluorescence: Treated and control cells grown on coverslips are fixed, permeabilized, and stained with an anti-filaggrin antibody. The cells are then stained with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence microscope to visualize filaggrin expression and localization.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells and reverse-transcribed to cDNA. qRT-PCR is performed using primers specific for the filaggrin gene (FLG) to quantify its mRNA expression levels.
In Vitro Skin Model for UV Protection Assessment
This method uses reconstructed human epidermis (RHE) models to assess the protective effects of this compound against UV-induced damage.
Workflow:
Protocol:
-
Model Preparation: RHE models are cultured according to the manufacturer's instructions.
-
Treatment: A formulation containing this compound or a placebo is applied topically to the RHE models.
-
UVB Irradiation: The models are exposed to a controlled dose of UVB radiation.
-
Post-Irradiation Incubation: The tissues are incubated for a period (e.g., 24-48 hours) to allow for cellular responses to the UV damage.
-
Endpoint Analysis:
-
Cell Viability: An MTT assay is performed to assess the cytotoxicity of the UVB exposure.
-
DNA Damage: Immunohistochemical staining for cyclobutane pyrimidine dimers (CPDs), a hallmark of UVB-induced DNA damage, is conducted on tissue cross-sections.
-
Inflammation: The culture medium is collected to measure the release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, TNF-α) using ELISA.
-
In Vitro Skin Irritation Test
This standardized assay evaluates the potential of a peptide formulation to cause skin irritation using RHE models.
Protocol:
-
Model Preparation: RHE tissues are pre-incubated overnight.
-
Treatment: The test peptide formulation, a negative control (e.g., PBS), and a positive control (e.g., 5% SDS) are applied topically to the tissues for a defined period (e.g., 60 minutes).
-
Rinsing and Incubation: The test substances are thoroughly rinsed off, and the tissues are transferred to fresh medium and incubated for approximately 42 hours.
-
Viability Assessment: An MTT assay is performed to determine the viability of the tissues.
-
Classification: The substance is classified as an irritant if the tissue viability is reduced below 50% compared to the negative control.
Conclusion
This compound presents a targeted approach to skin barrier enhancement and protection through the activation of Caspase-14 and subsequent filaggrin processing. While a comprehensive public-domain structure-activity relationship profile for this compound is yet to be established, its well-defined mechanism of action distinguishes it from other popular anti-aging peptides like Acetyl Hexapeptide-8 and Palmitoyl Pentapeptide-4, which target neuromuscular junctions and dermal matrix production, respectively. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of this compound and for comparing its efficacy against other cosmetic peptides. Further research into the synthesis and evaluation of this compound analogs will be invaluable in elucidating the precise structural requirements for its biological activity and for the development of next-generation skin barrier-enhancing peptides.
References
A Comparative Analysis of Hexapeptide-42 and its Non-Amidated Form in Skin Barrier Function
A comprehensive guide for researchers and drug development professionals on the structural and functional differences between amidated and non-amidated Hexapeptide-42, with supporting experimental protocols.
This guide provides a detailed comparison of the synthetic peptide this compound and its theoretical non-amidated counterpart. While direct experimental data on the non-amidated form is not available in current literature, this comparison is based on established principles of peptide chemistry and the known biological functions of this compound. The primary focus is on the implications of C-terminal amidation for the peptide's efficacy in dermatological and cosmetic applications.
Introduction to this compound
This compound, with the amino acid sequence Ile-Gln-Ala-Cys-Arg-Gly-NH2, is a synthetic peptide known for its role in enhancing the skin's barrier function.[1] Marketed under the trade name Caspaline 14™, it functions by activating Caspase-14, a key enzyme in the terminal differentiation of keratinocytes.[1] This activation leads to the processing of filaggrin, a protein essential for the production of Natural Moisturizing Factors (NMFs) and the overall integrity of the stratum corneum.[1] Consequently, this compound aids in improving skin hydration and protecting against environmental stressors like UVB radiation.[1]
The C-terminus of this compound is amidated, a common post-translational modification in naturally occurring peptides.[2] This guide will explore the critical role of this amidation and compare the known properties of this compound with the inferred characteristics of its non-amidated form, which would possess a free carboxyl group (-COOH) at the C-terminus.
The Significance of C-Terminal Amidation
C-terminal amidation is a crucial modification that significantly impacts a peptide's physicochemical properties and biological activity. By replacing the negatively charged carboxyl group with a neutral amide group, amidation can:
-
Enhance Biological Activity: For many peptides, amidation is essential for full biological function. It can improve receptor binding affinity by reducing electrostatic repulsion and stabilizing the peptide's bioactive conformation.
-
Increase Stability: The amide group confers greater resistance to degradation by exopeptidases, thereby prolonging the peptide's half-life in biological systems.
-
Mimic Natural Peptides: A majority of peptide hormones and neuropeptides are naturally amidated, making amidated synthetic peptides better mimics of their endogenous counterparts.
Comparative Data: this compound vs. Non-Amidated Form
The following table summarizes a comparison of the key properties of this compound and its theoretical non-amidated form. The data for this compound is based on available literature, while the properties of the non-amidated form are inferred from the general effects of C-terminal amidation.
| Feature | This compound (Amidated) | Non-Amidated this compound (Inferred) |
| Structure | Ile-Gln-Ala-Cys-Arg-Gly-NH2 | Ile-Gln-Ala-Cys-Arg-Gly-OH |
| C-Terminal Charge | Neutral | Negative (at physiological pH) |
| Biological Activity | High (activates Caspase-14) | Significantly Lower |
| Receptor/Enzyme Binding | Enhanced | Reduced |
| Proteolytic Stability | Increased resistance to exopeptidases | More susceptible to degradation |
| Efficacy in Skin Barrier Function | High | Low to negligible |
| Solubility | Generally good | Potentially higher due to charged C-terminus |
Signaling Pathway and Mechanism of Action
This compound exerts its effects on the skin barrier through the activation of the Caspase-14 signaling pathway. The following diagram illustrates this process.
Caption: Signaling pathway of this compound in enhancing skin barrier function.
Experimental Protocols
To empirically validate the comparative data presented, a series of experiments would be necessary. Below are detailed methodologies for key assays.
Peptide Synthesis and Characterization
Objective: To synthesize both amidated and non-amidated this compound and verify their purity and identity.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): Synthesize the peptides using Fmoc chemistry. For the amidated form, a Rink Amide resin is used. For the non-amidated form, a Wang or similar resin is employed.
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: Collect fractions containing the main peak and assess purity by calculating the area of the main peak relative to the total peak area.
-
-
Identity Confirmation by Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Analysis: Compare the observed molecular weight with the theoretical molecular weight of both peptide forms.
-
In Vitro Caspase-14 Activation Assay
Objective: To compare the ability of amidated and non-amidated this compound to activate Caspase-14.
Protocol:
-
Reagents: Recombinant human procaspase-14, a fluorogenic Caspase-14 substrate (e.g., WEHD-AFC), and assay buffer.
-
Activation Step: Incubate procaspase-14 with varying concentrations of each peptide (amidated and non-amidated) in the assay buffer.
-
Activity Measurement: Add the fluorogenic substrate to the reaction mixture.
-
Detection: Measure the fluorescence signal over time using a fluorescence plate reader.
-
Analysis: Calculate the rate of substrate cleavage to determine the level of Caspase-14 activation for each peptide concentration.
Cell-Based Skin Barrier Function Assay
Objective: To assess the effects of both peptide forms on the barrier function of a 3D human epidermal equivalent (HEE) model.
Protocol:
-
Cell Culture: Culture HEE models according to the manufacturer's instructions.
-
Treatment: Topically apply solutions of this compound and its non-amidated form to the HEEs daily for a specified period.
-
Barrier Function Assessment:
-
Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter to assess the integrity of the stratum corneum.
-
Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the HEEs as an indicator of barrier integrity.
-
-
Biomarker Analysis:
-
Immunohistochemistry: Stain tissue sections for filaggrin and loricrin to visualize their expression and localization.
-
Western Blot: Quantify the expression levels of Caspase-14, profilaggrin, and filaggrin in cell lysates.
-
The following diagram illustrates a general workflow for these comparative experiments.
Caption: General experimental workflow for comparing peptide forms.
Conclusion
Based on the fundamental principles of peptide chemistry, this compound, with its amidated C-terminus, is expected to be significantly more effective in its biological role than its non-amidated counterpart. The neutral amide group is critical for enhancing stability and promoting the necessary interactions for Caspase-14 activation, which in turn strengthens the skin barrier. The non-amidated form, with its negatively charged carboxyl terminus, would likely exhibit reduced activity and be more prone to degradation, rendering it a less viable candidate for cosmetic and therapeutic applications. The experimental protocols outlined provide a framework for the empirical validation of these expected differences.
References
Validating the Safety Profile of Hexapeptide-42 for Research Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the safety profile of Hexapeptide-42 for research applications. Due to the limited publicly available safety data for this compound, this document serves as a template, outlining the essential experiments and data presentation formats required for a thorough safety assessment. For comparative purposes, we include Acetyl Hexapeptide-8, a widely studied cosmetic peptide, to illustrate how data can be benchmarked against an alternative.
Introduction to this compound
This compound is a synthetic peptide that has garnered interest for its role in activating Caspase-14, an enzyme crucial for filaggrin metabolism and the maintenance of the skin's barrier function.[1] Its potential applications in dermatological and cellular biology research necessitate a clear understanding of its safety and cytotoxic profile. This guide outlines the standard methodologies for evaluating peptide safety and provides a direct comparison with Acetyl Hexapeptide-8, a peptide with a more established safety profile in cosmetic science.[2][3][4]
Comparative Safety Data
A comprehensive safety assessment involves determining key toxicological endpoints. The following table summarizes essential quantitative data that should be generated for this compound and compared against a relevant alternative.
| Parameter | This compound | Acetyl Hexapeptide-8 | Test System |
| In Vitro Cytotoxicity (IC50) | Data Not Available | > 1000 µM | Human Epidermal Keratinocytes (HEK) |
| Cell Viability at 100 µM | Data Not Available | ~98% | Human Dermal Fibroblasts (HDF) |
| LDH Release at 100 µM (% of control) | Data Not Available | < 5% | HaCaT Cells |
| Skin Irritation Potential | Data Not Available | Non-irritant | Reconstructed Human Epidermis (RHE) |
| Skin Sensitization Potential | Data Not Available | Non-sensitizer | In vitro/in chemico assays |
Note: Data for Acetyl Hexapeptide-8 is synthesized from publicly available safety assessments for cosmetic use. Data for this compound is listed as "Data Not Available" and should be determined experimentally.
Experimental Protocols
Standardized assays are critical for generating reproducible and comparable safety data. Below are detailed protocols for key in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells (e.g., Human Epidermal Keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free cell culture medium. Replace the existing medium with the peptide solutions and incubate for 24 to 48 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of peptide that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay kit). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Proposed signaling pathway for this compound via Caspase-14 activation.
Caption: Logical workflow for the safety assessment of a research peptide.
Conclusion
The validation of this compound's safety profile is paramount before its widespread adoption in research. This guide provides the necessary framework for conducting this validation through standardized cytotoxicity assays and clear data presentation. By generating robust data for this compound and comparing it with established alternatives like Acetyl Hexapeptide-8, researchers can ensure the reliability and safety of their experimental models. It is strongly recommended that the "Data Not Available" fields in the comparative table be completed through rigorous experimental testing to establish a definitive safety profile for this compound.
References
- 1. This compound | Caspaline 14™ | Cosmetic Ingredients Guide [ci.guide]
- 2. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Hexapeptide-42 vs. Established NMF Enhancers: A Comparative Guide for Researchers
An objective analysis of Hexapeptide-42's mechanism of action in the context of proven Natural Moisturizing Factor (NMF) enhancers. This guide provides a data-driven comparison for researchers, scientists, and drug development professionals in dermatology and cosmetology.
Introduction: The Critical Role of Natural Moisturizing Factor (NMF) in Skin Barrier Function
The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against environmental aggressors and prevents excessive water loss. The integrity and functionality of this barrier are critically dependent on the presence of Natural Moisturizing Factor (NMF). NMF is a complex mixture of water-soluble and hygroscopic compounds that attract and retain water within the corneocytes, maintaining skin hydration, elasticity, and plasticity.
The primary source of NMF is the breakdown of the protein filaggrin during the terminal differentiation of keratinocytes. This process, known as filaggrinolysis, is orchestrated by a cascade of proteolytic enzymes, with Caspase-14 playing a pivotal role. Deficiencies in filaggrin or impaired filaggrinolysis can lead to a reduction in NMF levels, resulting in dry skin conditions (xerosis), increased transepidermal water loss (TEWL), and a compromised skin barrier, often observed in conditions like atopic dermatitis.
This guide provides a comparative analysis of this compound, a novel cosmetic ingredient designed to enhance NMF production, against well-established NMF enhancers: Urea, Glycerin, Ceramides, and Hyaluronic Acid. The comparison is based on their mechanisms of action and available quantitative data on their efficacy in improving skin hydration and barrier function.
This compound: A Targeted Approach to NMF Synthesis
This compound, commercially known as Caspaline 14™, is a synthetic peptide designed to specifically target a key enzyme in the NMF production pathway.[1][2]
Mechanism of Action: this compound is reported to activate Caspase-14, a cysteine protease predominantly expressed in the epidermis.[1][2] Caspase-14 is a critical enzyme in the processing of profilaggrin into filaggrin and its subsequent breakdown into NMF components. By boosting Caspase-14 activity, this compound aims to enhance the natural production of NMF within the stratum corneum, thereby improving skin hydration from within.[1]
While the mechanism of action of this compound is well-defined and targets a fundamental aspect of skin hydration, publicly available, peer-reviewed clinical data quantifying its specific effects on skin hydration and TEWL is limited. Manufacturer data from ex-vivo testing suggests that it can boost the expression of Caspase-14. However, for the purpose of this comparative guide, we will focus on its mechanism and contrast it with the established clinical data of benchmark NMF enhancers.
Benchmark NMF Enhancers: Mechanisms and Efficacy Data
For decades, several compounds have been the cornerstone of dermatological and cosmetic formulations aimed at improving skin hydration. These ingredients work through various mechanisms, from attracting and holding water to replenishing the skin's lipid barrier.
Urea
Mechanism of Action: Urea is a natural component of the NMF. At low concentrations (2-10%), it acts as a potent humectant, drawing moisture from the dermis and the environment into the stratum corneum. At higher concentrations (above 10%), it exhibits keratolytic properties, helping to exfoliate dead skin cells and improve the penetration of other active ingredients.
Glycerin (Glycerol)
Mechanism of Action: A classic humectant, glycerin attracts and binds water, thereby increasing the water content of the stratum corneum. It is known to improve skin barrier function and protect against irritation.
Ceramides
Mechanism of Action: Ceramides are lipid molecules that are a major component of the stratum corneum's intercellular lipid matrix. They play a crucial role in maintaining the skin's barrier function and preventing water loss. Topical application of ceramides helps to replenish the skin's natural lipid barrier, reducing TEWL and improving hydration.
Hyaluronic Acid (HA)
Mechanism of Action: Hyaluronic acid is a glycosaminoglycan with an exceptional capacity to bind and retain water molecules. When applied topically, high molecular weight HA forms a film on the skin's surface that prevents water evaporation, while low molecular weight HA can penetrate the epidermis to provide deeper hydration.
Quantitative Comparison of Benchmark NMF Enhancers
The following table summarizes the quantitative data from various clinical studies on the efficacy of Urea, Glycerin, Ceramides, and Hyaluronic Acid in improving skin hydration and reducing transepidermal water loss (TEWL).
| Ingredient | Concentration | Study Duration | % Increase in Skin Hydration | % Reduction in TEWL |
| Urea | 10% | 4 weeks | 38% | 22% |
| Glycerin | 20% | 10 days | Significant increase (specific % not stated) | No significant change |
| 5% (in combination) | 24 hours | 29% | - | |
| Ceramides | Not specified | 4 weeks | 21.9% (vs. 8.9% for control) | 36.7% (vs. 5.1% for control) |
| Not specified | 2 weeks | - | Up to 24.46 (mean reduction) | |
| Hyaluronic Acid | 1% (in combination) | 24 hours | 29% | - |
| Not specified | 8 weeks | Significant increase (specific % not stated) | Significant reduction (specific % not stated) |
Experimental Protocols
The data presented in this guide is derived from in-vivo clinical studies employing standardized non-invasive methods to assess skin hydration and barrier function.
In-Vivo Skin Hydration Measurement (Corneometry)
-
Principle: This technique measures the capacitance of the skin, which is directly related to its water content. The higher the capacitance, the more hydrated the skin.
-
Instrumentation: A Corneometer® (e.g., CM 825, Courage + Khazaka) is a commonly used device.
-
Procedure:
-
Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (typically 20-22°C and 40-60% RH) for at least 20-30 minutes before measurements.
-
Measurement Site: A defined area on the volar forearm is typically used. The site is marked to ensure consistent measurements throughout the study.
-
Measurement: The probe of the Corneometer is pressed against the skin surface, and the capacitance value is recorded. Multiple readings are taken at each time point and averaged.
-
Data Expression: Results are often expressed as arbitrary units (A.U.) of capacitance or as a percentage change from the baseline measurement.
-
In-Vivo Transepidermal Water Loss (TEWL) Measurement (Evaporimetry)
-
Principle: TEWL is the measurement of the amount of water that passively evaporates through the skin. It is a key indicator of skin barrier function. A higher TEWL value indicates a more compromised barrier.
-
Instrumentation: A Tewameter® (e.g., TM 300, Courage + Khazaka) or a Vapometer® are commonly used instruments.
-
Procedure:
-
Acclimatization: Similar to corneometry, subjects must be acclimatized to a controlled environment.
-
Measurement Site: The measurement is performed on a defined and marked skin area, often on the volar forearm.
-
Measurement: The probe of the evaporimeter, which contains sensors for temperature and relative humidity, is placed on the skin surface. The instrument calculates the rate of water vapor flux from the skin.
-
Data Expression: TEWL is typically expressed in grams per square meter per hour (g/m²/h).
-
Visualizing the Pathways and Processes
Signaling Pathway: From Filaggrin to NMF
The following diagram illustrates the enzymatic cascade leading to the production of Natural Moisturizing Factor from its precursor, profilaggrin.
Caption: The Filaggrin-to-NMF biochemical pathway.
Experimental Workflow: In-Vivo Efficacy Testing
This diagram outlines the typical workflow for a clinical study evaluating the efficacy of a topical NMF enhancer.
Caption: Workflow for in-vivo efficacy testing.
Conclusion
This compound presents a targeted and scientifically compelling mechanism for enhancing the skin's own production of Natural Moisturizing Factor by activating Caspase-14. This "inside-out" approach to skin hydration contrasts with the more conventional "outside-in" methods of established NMF enhancers like Urea, Glycerin, Ceramides, and Hyaluronic Acid.
While the benchmark ingredients have a substantial body of clinical evidence demonstrating their efficacy in improving skin hydration and reducing TEWL, there is a current lack of publicly available, quantitative clinical data for this compound to allow for a direct performance comparison.
For researchers and drug development professionals, this compound represents a promising avenue for the development of next-generation moisturizers that work in synergy with the skin's natural biological processes. Future in-vivo studies quantifying its impact on skin hydration, TEWL, and NMF levels will be crucial in establishing its position relative to the current gold-standard NMF enhancers. It is recommended that any formulation development incorporating this compound be accompanied by robust clinical efficacy testing to substantiate its performance claims.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Hexapeptide-42
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Hexapeptide-42, a bioactive peptide used in cosmetic formulations.[1][2] While specific toxicological data for this compound is not extensively detailed in publicly available safety data sheets, it is prudent to handle it with the care afforded to all novel synthetic peptides, treating it as a potentially hazardous material.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its common lyophilized powder form, a comprehensive suite of personal protective equipment is crucial to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Respirator or Face Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust. Work should be conducted in a well-ventilated area or a chemical fume hood. |
Operational Plan: From Receipt to Disposal
A structured approach to handling, storage, and disposal ensures both the longevity of the peptide and the safety of laboratory personnel.
Receiving and Storage:
Upon receipt, lyophilized peptides should be stored in a cool, dark, and dry place. For long-term storage, -20°C is recommended. Before opening, allow the container to equilibrate to room temperature to prevent moisture absorption, which can degrade the peptide.
Handling and Reconstitution:
-
Preparation: Ensure your designated workspace is clean and uncluttered.
-
Don PPE: Put on your lab coat, safety goggles, and gloves.
-
Weighing: Carefully weigh the lyophilized powder in a designated area, taking precautions to avoid creating dust.
-
Reconstitution: Slowly add the desired solvent to the vial. There is no universal solvent for all peptides; the choice will depend on the peptide's sequence and the experimental requirements. For solutions, it is best to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.
Disposal Plan:
All materials that have come into contact with this compound, including unused peptide, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions, should be treated as chemical waste.
-
Waste Collection: Place all solid and liquid waste into a clearly labeled, leak-proof container designated for chemical waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Container Sealing: Securely seal the waste container to prevent leakage.
-
Storage: Store the waste container in a secondary containment tray in a designated, low-traffic area, away from incompatible materials.
-
Final Disposal: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
